1,3,5-Trimethylcyclohexane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 73969. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Hydrocarbons [FA11]. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,3,5-trimethylcyclohexane | |
|---|---|---|
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InChI |
InChI=1S/C9H18/c1-7-4-8(2)6-9(3)5-7/h7-9H,4-6H2,1-3H3 | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODNRTOSCFYDTKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20862763, DTXSID801025627, DTXSID901025632 | |
| Record name | 1,3,5-Trimethylcyclohexane | |
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| Record name | (1alpha,3alpha,5alpha)-1,3,5-Trimethylcyclohexane | |
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| Record name | (1alpha,3alpha,3beta)-1,3,,5-Trimethylcychlohexane | |
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Molecular Weight |
126.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid with a pungent acrid odor; [Chem Service MSDS] | |
| Record name | 1,3,5-Trimethylcyclohexane | |
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CAS No. |
1839-63-0, 1795-26-2, 1795-27-3 | |
| Record name | 1,3,5-Trimethylcyclohexane | |
| Source | CAS Common Chemistry | |
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| Record name | Cyclohexane, 1,3,5-trimethyl-, (1alpha,3alpha,5beta)- | |
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| Record name | Cyclohexane, 1,3,5-trimethyl-, (1alpha,3alpha,5alpha)- | |
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| Record name | 1,3,5-Trimethylcyclohexane | |
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| Record name | 1,trans-5-Trimethylcyclohexane | |
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| Record name | 1,cis-5-Trimethylcyclohexane | |
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| Record name | 1,3,5-Trimethylcyclohexane | |
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| Record name | (1alpha,3alpha,5alpha)-1,3,5-Trimethylcyclohexane | |
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| Record name | (1alpha,3alpha,3beta)-1,3,,5-Trimethylcychlohexane | |
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| Record name | 1,3,5-trimethylcyclohexane | |
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| Record name | 1,3,5-trimethylcyclohexane | |
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Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 1,3,5-Trimethylcyclohexane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 1,3,5-trimethylcyclohexane, a saturated cyclic hydrocarbon. The information is presented to be a valuable resource for researchers, scientists, and professionals in drug development and other scientific fields where this compound may be utilized.
Quantitative Physical Properties
The physical properties of this compound are summarized in the table below for easy reference and comparison. These values are critical for a variety of applications, from reaction engineering to formulation development.
| Physical Property | Value | Units | Notes |
| Molecular Formula | C₉H₁₈ | - | [1][2] |
| Molecular Weight | 126.24 | g/mol | [1][3] |
| Appearance | Colorless to almost colorless clear liquid | - | [3] |
| Odor | Pungent, acrid | - | |
| Density | 0.77 | g/cm³ | at 20°C[1][3][4] |
| Boiling Point | 139.5 - 140 | °C | [1][3][4][5] |
| Melting Point | -50 to -84.39 | °C | [4][5] |
| Refractive Index | 1.4260 - 1.4307 | - | at 20°C[3][5][6] |
| Flash Point | 19 - 27.9 | °C | [3][5][6] |
| Vapor Pressure | 7.982 | mmHg | at 25°C[5] |
| Solubility | Insoluble in water; Soluble in non-polar organic solvents like hexane and toluene. | - |
Experimental Protocols for Property Determination
Accurate determination of physical properties is fundamental in chemical research. Below are detailed methodologies for measuring the key physical properties of liquid organic compounds like this compound.
2.1. Determination of Density
The density of a liquid can be determined using a straightforward gravimetric method.
-
Materials: Analytical balance, graduated cylinder or pycnometer (for higher accuracy), and a temperature-controlled environment.
-
Protocol:
-
Measure the mass of a clean, dry graduated cylinder or pycnometer and record it as m₁.
-
Add a known volume (V) of this compound to the graduated cylinder or fill the pycnometer to its calibrated volume.
-
Measure the total mass of the container with the liquid and record it as m₂.
-
The mass of the liquid (m_liquid) is calculated as m₂ - m₁.
-
The density (ρ) is then calculated using the formula: ρ = m_liquid / V.[6][7][8]
-
Ensure the measurement is performed at a constant, recorded temperature, as density is temperature-dependent.
-
2.2. Determination of Boiling Point
The capillary method is a common and efficient technique for determining the boiling point of a small liquid sample.
-
Materials: Thiele tube or a similar heating apparatus (e.g., oil bath), thermometer, capillary tube (sealed at one end), small test tube (fusion tube), and a heat source.
-
Protocol:
-
Place a small amount of this compound into the fusion tube.
-
Invert the capillary tube (sealed end up) and place it inside the fusion tube containing the liquid.
-
Attach the fusion tube to a thermometer, ensuring the bulb of the thermometer is level with the bottom of the fusion tube.
-
Place the assembly in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil).
-
Heat the side arm of the Thiele tube gently and uniformly.
-
Observe the capillary tube. As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.
-
Stop heating when a rapid and continuous stream of bubbles is observed.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.[1][5][9][10][11]
-
2.3. Determination of Refractive Index
An Abbe refractometer is the standard instrument for measuring the refractive index of a liquid.
-
Materials: Abbe refractometer, light source (typically a sodium lamp), dropper, and a solvent for cleaning (e.g., acetone or ethanol).
-
Protocol:
-
Calibrate the refractometer using a standard liquid with a known refractive index (e.g., distilled water).
-
Open the prism assembly of the refractometer and clean the surfaces of both the illuminating and refracting prisms with a suitable solvent and a soft lens tissue.
-
Place a few drops of this compound onto the surface of the refracting prism.
-
Close the prism assembly securely.
-
Turn on the light source and look through the eyepiece.
-
Adjust the coarse and fine adjustment knobs until the field of view is divided into a light and a dark region.
-
If a color fringe is visible at the borderline, adjust the compensator to obtain a sharp, achromatic borderline.
-
Align the borderline precisely with the crosshairs in the eyepiece.
-
Record the temperature at which the measurement is taken.
-
2.4. Determination of Solubility
A qualitative assessment of solubility in different solvents provides insight into the polarity of the compound.
-
Materials: Test tubes, vortex mixer (optional), and a selection of solvents (e.g., water, ethanol, hexane, toluene).
-
Protocol:
-
Add approximately 1 mL of the solvent to a test tube.
-
Add a few drops of this compound to the solvent.
-
Shake the test tube vigorously for about 30 seconds or use a vortex mixer.
-
Allow the mixture to stand and observe if the compound dissolves completely (forms a single phase), is partially soluble (remains cloudy or has undissolved droplets), or is insoluble (forms two distinct layers).
-
Repeat the process with different solvents to determine the solubility profile.[2][4][15]
-
Visualization of a Relevant Workflow
While this compound itself is not directly involved in signaling pathways, its structural analogs and its use as a template in synthesis are of interest. The following diagram illustrates a generalized workflow for the catalytic dehydrogenation of a substituted cyclohexane, a reaction class relevant to hydrogen storage and chemical synthesis, for which this compound is a representative compound.
Caption: Generalized workflow for catalytic dehydrogenation.
References
- 1. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 2. researchgate.net [researchgate.net]
- 3. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]
- 4. scribd.com [scribd.com]
- 5. Video: Boiling Points - Concept [jove.com]
- 6. quora.com [quora.com]
- 7. How to Calculate the Density of a Liquid - Oreate AI Blog [oreateai.com]
- 8. wjec.co.uk [wjec.co.uk]
- 9. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 10. cdn.juniata.edu [cdn.juniata.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 13. wp.optics.arizona.edu [wp.optics.arizona.edu]
- 14. davjalandhar.com [davjalandhar.com]
- 15. www1.udel.edu [www1.udel.edu]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Synthesis of 1,3,5-Trimethylcyclohexane from Mesitylene
Abstract
This technical guide provides a comprehensive overview of the synthesis of this compound, a saturated alicyclic hydrocarbon, from its aromatic precursor, mesitylene (1,3,5-trimethylbenzene). The primary and most effective method for this transformation is catalytic hydrogenation, which involves the complete saturation of the aromatic ring. This document details the foundational principles of this synthesis, including the reaction mechanism, various catalytic systems, and reaction conditions. Detailed experimental protocols are provided, and key quantitative data from scientific literature are summarized to offer a comparative perspective. This guide is intended to equip researchers, scientists, and professionals in drug development with the critical knowledge required for the successful synthesis and application of this compound.
Introduction
Mesitylene (1,3,5-trimethylbenzene) is a symmetrically substituted aromatic hydrocarbon, commonly sourced from coal tar or produced through the transalkylation of xylene.[1] Its conversion to this compound represents a fundamental transformation from an aromatic to an alicyclic compound. This compound is a valuable compound in various chemical applications, including its use as a template in peptide synthesis and for studies in stereochemistry and reaction kinetics.[2] The molecule exists as cis and trans stereoisomers, with the cis isomer, having all three methyl groups in equatorial positions in a chair conformation, being the most energetically favored.[2]
The most direct and widely employed method for synthesizing this compound is the catalytic hydrogenation of mesitylene. This process involves the addition of hydrogen across the double bonds of the benzene ring in the presence of a metal catalyst.
Reaction Pathway: Catalytic Hydrogenation
The overall reaction involves the addition of three moles of hydrogen gas (H₂) to one mole of mesitylene to yield this compound.
Reaction: C₆H₃(CH₃)₃ + 3H₂ → C₉H₁₈
The hydrogenation of the benzene nucleus is a cornerstone of organic synthesis, typically requiring a metal catalyst to proceed under manageable conditions.[3] The process is an exothermic reduction reaction.
Reaction Mechanism
Catalytic hydrogenation of aromatic rings is a heterogeneous process that occurs on the surface of a metal catalyst. The generally accepted mechanism involves the following steps:
-
Adsorption: Both the aromatic substrate (mesitylene) and hydrogen molecules are adsorbed onto the surface of the catalyst.
-
Hydrogen Dissociation: The H-H bond in the hydrogen molecules is weakened and broken, forming adsorbed hydrogen atoms on the metal surface.
-
Stepwise Hydrogen Addition: The adsorbed hydrogen atoms are sequentially transferred to the adsorbed mesitylene molecule, leading to the stepwise reduction of the double bonds in the aromatic ring.
-
Desorption: Once the ring is fully saturated, the final product, this compound, desorbs from the catalyst surface, freeing up the active sites for the next reaction cycle.
The process results in the formation of a mixture of cis and trans isomers of this compound.[4] The stereochemical outcome can be influenced by the choice of catalyst and reaction conditions.
Experimental Protocols & Quantitative Data
The synthesis of this compound can be achieved using various catalysts and conditions. The choice of catalyst is critical and influences reaction rate, temperature, pressure, and selectivity. Common catalysts include platinum, palladium, nickel, and ruthenium-based systems.[3][5]
Protocol 1: Hydrogenation using Adams' Catalyst (Platinum Oxide)
A classic and effective method for the hydrogenation of polymethylbenzenes involves using Adams' catalyst (PtO₂) in an acidic solvent like acetic acid.[5] Studies have shown that the hydrogenation of mesitylene on platinum proceeds faster than that of xylenes.[5]
Experimental Procedure:
-
Reactor Setup: A Parr hydrogenation apparatus or a similar high-pressure reactor is charged with mesitylene (0.05 mol), glacial acetic acid (50 mL), and platinum(IV) oxide (PtO₂, 0.2 g).[5]
-
Catalyst Activation (Pre-reduction): The vessel is sealed, purged with hydrogen gas to remove air, and then pressurized with hydrogen. The mixture is agitated to suspend the catalyst. The PtO₂ is reduced in situ by the hydrogen to form finely divided, highly active platinum black.
-
Hydrogenation Reaction: The reaction is conducted at a specific temperature and hydrogen pressure. For laboratory-scale synthesis, this can often be accomplished at or near room temperature, although higher temperatures can increase the reaction rate. The reaction progress is monitored by observing the uptake of hydrogen from the pressure gauge.
-
Work-up and Isolation: Upon completion (cessation of hydrogen uptake), the reactor is depressurized. The reaction mixture is filtered to remove the platinum catalyst. The acetic acid solvent can be neutralized with a base (e.g., sodium bicarbonate solution) and the product extracted with a suitable organic solvent (e.g., diethyl ether).
-
Purification: The organic extract is dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed by rotary evaporation. The resulting this compound can be further purified by distillation if necessary.
Protocol 2: Hydrogenation using Nickel-Alumina Catalyst
Nickel-based catalysts are also effective for the hydrogenation of benzene derivatives and are often used in industrial applications.
Experimental Procedure:
-
Catalyst Preparation: A nickel-alumina catalyst is placed in a fixed-bed reactor. The catalyst is typically activated (reduced) in a stream of hydrogen at an elevated temperature before the introduction of the reactant.[4]
-
Reaction: A mixture of mesitylene vapor and hydrogen gas is passed over the heated catalyst bed.[4] The mole ratio of hydrogen to hydrocarbon is kept high (e.g., 4 to 13) to favor the forward reaction and minimize side reactions.[4]
-
Product Collection: The product stream exiting the reactor is cooled to condense the this compound and any unreacted mesitylene.
-
Analysis and Purification: The collected liquid is analyzed (e.g., by gas chromatography) to determine the conversion and product distribution. The product can be purified from the starting material by fractional distillation.
Summary of Quantitative Data
The following table summarizes typical quantitative data for the hydrogenation of mesitylene under different catalytic systems.
| Parameter | Adams' Catalyst (PtO₂) | Nickel-Alumina | Ruthenium Phosphide (Ru₅₀P₅₀@SILP) |
| Substrate | Mesitylene | Mesitylene | General Heteroarenes (by analogy) |
| Catalyst Loading | ~0.2 g per 0.05 mol substrate[5] | Fixed-bed catalyst[4] | Not specified for mesitylene |
| Solvent | Acetic Acid (50 mL)[5] | Gas Phase (no solvent)[4] | Mesitylene / Heptane[6] |
| Temperature | Room Temperature to 300°C[4][5] | 200 - 300°C[4] | 50 - 90°C[6] |
| H₂ Pressure | Atmospheric to high pressure | Typically atmospheric or slightly above[4] | 20 - 50 bar[6] |
| Reaction Time | Varies (hours) | Dependent on flow rate[4] | 3 - 16 hours[6] |
| Yield | Generally high to quantitative[5] | Equilibrium-dependent[4] | Quantitative (for model substrates)[6] |
| Product(s) | cis/trans-1,3,5-trimethylcyclohexane[4] | cis/trans-1,3,5-trimethylcyclohexane[4] | Saturated cyclic compounds |
Experimental Workflow Visualization
The following diagram illustrates a typical laboratory workflow for the synthesis, workup, and purification of this compound via catalytic hydrogenation.
Conclusion
The synthesis of this compound from mesitylene is most efficiently achieved through catalytic hydrogenation. This guide has outlined the fundamental principles, reaction mechanism, and detailed experimental protocols for this conversion. By selecting appropriate catalysts, such as platinum oxide or supported nickel, and controlling reaction parameters like temperature and pressure, high yields of the desired saturated product can be obtained. The provided data and workflows serve as a valuable resource for researchers and professionals engaged in synthetic chemistry, enabling the effective production of this compound for its diverse applications.
References
Stereoisomers of 1,3,5-Trimethylcyclohexane and their stability.
An In-depth Technical Guide to the Stereoisomers of 1,3,5-Trimethylcyclohexane and Their Stability
Introduction
This compound is a saturated cyclic hydrocarbon that serves as an important model system in stereochemistry for understanding conformational analysis. Its structure, consisting of a cyclohexane ring with three methyl groups, gives rise to geometric isomers with distinct three-dimensional arrangements and thermodynamic stabilities.[1] The spatial orientation of these methyl substituents, whether axial or equatorial, dictates the overall molecular energy and preferred conformation. This guide provides a detailed examination of the stereoisomers of this compound, a thorough analysis of their conformational stability, and the experimental and computational methods used in their study.
Stereoisomers of this compound
This compound exists as two primary stereoisomers, which are diastereomers of each other:
-
cis-1,3,5-Trimethylcyclohexane: In this isomer, all three methyl groups are on the same face of the cyclohexane ring. It is also referred to as the (1α,3α,5α) isomer.[2][3]
-
trans-1,3,5-Trimethylcyclohexane: In this isomer, two methyl groups are on one face of the ring, and the third is on the opposite face. This is also known as the (1α,3α,5β) isomer.
These isomers are achiral and therefore optically inactive, as they both possess planes of symmetry.[4][5] Their differing spatial arrangements lead to significant differences in stability, which can be understood by analyzing their chair conformations.
Conformational Analysis and Stability
The stability of substituted cyclohexanes is predominantly governed by steric strain, particularly the repulsive 1,3-diaxial interactions.[6][7] These are steric clashes between an axial substituent and the two axial hydrogens (or other substituents) on the same side of the ring.[7][8] Substituents preferentially occupy the more spacious equatorial positions to minimize this strain.[9] The energy difference between the axial and equatorial conformation for a given substituent is known as its "A-value".[10] For a methyl group, this value is approximately 1.74 kcal/mol (7.3 kJ/mol), representing the energy cost of it being in an axial position.[10][11]
cis-1,3,5-Trimethylcyclohexane
The cis isomer can exist in two chair conformations that interconvert via a ring-flip.
-
Diequatorial/Diequatorial/Diequatorial (e,e,e) Conformation: One conformer allows all three methyl groups to occupy equatorial positions. In this arrangement, 1,3-diaxial interactions involving the methyl groups are absent, making it a very low-energy and stable conformation.
-
Diaxial/Diaxial/Diaxial (a,a,a) Conformation: Following a ring-flip, all three methyl groups are forced into axial positions. This conformer is highly unstable due to severe steric strain. Each axial methyl group experiences two 1,3-diaxial interactions with axial hydrogens. Furthermore, the three axial methyl groups themselves create significant steric repulsion.
The equilibrium heavily favors the (e,e,e) conformation, with the (a,a,a) form being practically negligible at room temperature.
trans-1,3,5-Trimethylcyclohexane
The trans isomer also undergoes ring-flipping between two chair conformations.
-
Axial/Equatorial/Equatorial (a,e,e) Conformation: In its more stable conformation, one methyl group is axial, and the other two are equatorial. This conformer is destabilized by the 1,3-diaxial interactions of the single axial methyl group.
-
Equatorial/Axial/Axial (e,a,a) Conformation: Upon ring-flipping, this conformer has two axial methyl groups and one equatorial methyl group. The presence of two axial substituents results in greater steric strain compared to the (a,e,e) conformer.
The equilibrium for the trans isomer lies with the (a,e,e) conformation, as it minimizes the number of high-energy axial methyl groups.
Overall Stability Comparison
To compare the stability of the cis and trans isomers, we must compare their most stable respective conformers.
-
Most Stable cis Conformer: (e,e,e)
-
Most Stable trans Conformer: (a,e,e)
The (e,e,e) conformer of the cis isomer has no axial methyl groups and thus has a relative strain energy of 0 kcal/mol. The most stable (a,e,e) conformer of the trans isomer has one axial methyl group, corresponding to a strain energy of approximately 1.74 kcal/mol.[10][11]
Therefore, cis-1,3,5-trimethylcyclohexane is more stable than trans-1,3,5-trimethylcyclohexane by about 1.74 kcal/mol. This is a classic example where the cis isomer is more stable than the trans, counter to what is often observed in simpler acyclic or disubstituted cyclic systems.[12]
Data Presentation
The quantitative data regarding the conformational analysis is summarized below.
Table 1: Conformational Analysis of this compound Stereoisomers
| Stereoisomer | Conformer | Axial Me Groups | Equatorial Me Groups | Calculated Strain Energy (kcal/mol)* | Relative Stability |
| cis | (e,e,e) | 0 | 3 | 0 | Most Stable |
| (a,a,a) | 3 | 0 | > 5.22** | Least Stable | |
| trans | (a,e,e) | 1 | 2 | ~1.74 | More Stable |
| (e,a,a) | 2 | 1 | ~3.48 | Less Stable |
*Based on an A-value of 1.74 kcal/mol per axial methyl group. ****This value is a minimum estimate; it does not account for the additional severe 1,3-diaxial interactions between the methyl groups themselves.
Visualization of Stability Relationships
The logical flow from stereoisomers to their respective conformers and relative energy levels is depicted in the diagram below.
References
- 1. This compound|C9H18 [benchchem.com]
- 2. Cyclohexane, 1,3,5-trimethyl-, (1α,3α,5α)- [webbook.nist.gov]
- 3. Cyclohexane, 1,3,5-trimethyl-, (1α,3α,5α)- [webbook.nist.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. echemi.com [echemi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Illustrated Glossary of Organic Chemistry - Diaxial interaction (1,3-diaxial interaction) [chem.ucla.edu]
- 8. 1,3-Diaxial Interactions and A value for Cyclohexanes - Chemistry Steps [chemistrysteps.com]
- 9. Methylcyclohexane - Wikipedia [en.wikipedia.org]
- 10. A value (organic chemistry) - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. quora.com [quora.com]
Conformational Analysis of cis-1,3,5-Trimethylcyclohexane: A Technical Whitepaper
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth conformational analysis of cis-1,3,5-trimethylcyclohexane. The document elucidates the structural and energetic properties of its chair and boat conformers, with a focus on the steric interactions that dictate its conformational preferences. Detailed methodologies for both experimental (low-temperature Nuclear Magnetic Resonance spectroscopy) and computational (Molecular Mechanics and Density Functional Theory) analysis are presented. Quantitative data on steric strain energies are summarized in tabular format to facilitate comparison. Visualizations of the conformational equilibrium and key steric interactions are provided using Graphviz diagrams to offer a clear and comprehensive understanding of the molecule's three-dimensional behavior, a critical aspect in molecular recognition and drug design.
Introduction
The three-dimensional structure of a molecule is intrinsically linked to its physical, chemical, and biological properties. For cyclic molecules, such as cyclohexane derivatives, conformational analysis is a fundamental tool for understanding their reactivity and interactions with biological targets. cis-1,3,5-Trimethylcyclohexane presents a compelling case study in stereoisomerism and conformational preferences due to the orientation of its three methyl substituents. This whitepaper will explore the conformational landscape of this molecule, providing a detailed analysis of the energetic factors that govern its structure.
Chair Conformations and Steric Strain
The most stable conformation of a cyclohexane ring is the chair form, which minimizes both angle and torsional strain. For cis-1,3,5-trimethylcyclohexane, two primary chair conformations are possible through a process called ring flip.
-
Conformer A (Tri-equatorial): In this conformation, all three methyl groups occupy the more sterically favorable equatorial positions.
-
Conformer B (Tri-axial): Upon ring flip, all three methyl groups are forced into the sterically hindered axial positions.
The relative stability of these two conformers is dictated by the presence of steric strain, primarily in the form of 1,3-diaxial interactions.
Quantitative Analysis of Steric Strain
The energy difference between axial and equatorial substituents is quantified by the "A-value," which represents the change in Gibbs free energy for a substituent moving from the equatorial to the axial position.[1] For a methyl group, the A-value is approximately 1.7 to 1.8 kcal/mol (7.1 to 7.6 kJ/mol).[2][3] This energy penalty arises from two gauche butane-like interactions between the axial methyl group and the axial hydrogens at the C3 and C5 positions.[4]
In the tri-axial conformer of cis-1,3,5-trimethylcyclohexane, the steric strain is significantly amplified due to severe 1,3-diaxial interactions between the three methyl groups. One source indicates that one chair conformer of cis-1,3,5-trimethylcyclohexane is 46.4 kJ/mol less stable than the other.[5] Another source suggests the energy difference is greater than 5.4 kcal/mol.[6] The total steric strain in the tri-axial conformer can be estimated by considering the individual 1,3-diaxial interactions. The interaction between two axial methyl groups is considerably more destabilizing than a methyl-hydrogen interaction.
The following table summarizes the key steric interactions and their associated energy costs.
| Interaction Type | Description | Energy Cost (kJ/mol) | Energy Cost (kcal/mol) |
| 1,3-Diaxial Me-H | Interaction between an axial methyl group and an axial hydrogen. | ~3.8[7] | ~0.9 |
| A-value (Methyl) | Total strain for one axial methyl group (two Me-H interactions). | 7.1 - 7.6[3][4] | 1.7 - 1.8[2] |
| 1,3-Diaxial Me-Me | Interaction between two axial methyl groups. | ~15.4[7] | ~3.7 |
In the tri-axial conformer of cis-1,3,5-trimethylcyclohexane, there are three 1,3-diaxial methyl-methyl interactions. A simple summation of these interactions (3 x 15.4 kJ/mol) would predict a total steric strain of 46.2 kJ/mol, which aligns well with the reported energy difference of 46.4 kJ/mol.[5]
The tri-equatorial conformer is essentially free of these significant steric repulsions, making it the overwhelmingly more stable conformation.
Boat Conformation
While the chair conformation is the most stable, other conformations like the boat and twist-boat exist at higher energies. For cis-1,3,5-trimethylcyclohexane, a boat conformation would also lead to significant steric strain, including flagpole interactions between substituents at the "bow" and "stern" of the boat, as well as eclipsing interactions along the sides. In some highly substituted cyclohexane derivatives, boat or twist-boat conformations can become populated.[8] However, for cis-1,3,5-trimethylcyclohexane, the energy of the boat conformer is expected to be significantly higher than the tri-equatorial chair conformer.
Experimental and Computational Protocols
Experimental Determination: Low-Temperature NMR Spectroscopy
The conformational equilibrium of cis-1,3,5-trimethylcyclohexane can be experimentally determined using low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy. At room temperature, the ring flip is rapid on the NMR timescale, resulting in averaged signals for the axial and equatorial protons and carbons. By lowering the temperature, the rate of interconversion can be slowed sufficiently to observe distinct signals for each conformer.
Protocol:
-
Sample Preparation:
-
Dissolve a high-purity sample of cis-1,3,5-trimethylcyclohexane in a deuterated solvent with a low freezing point (e.g., deuterated chloroform, CDCl₃, or deuterated methylene chloride, CD₂Cl₂).
-
Transfer the solution to a suitable NMR tube.
-
-
Data Acquisition:
-
Acquire a standard ¹H or ¹³C NMR spectrum at room temperature to serve as a reference.
-
Gradually lower the temperature of the NMR probe in increments of 10-20 K.
-
At each temperature, acquire a spectrum and monitor for signal broadening, which indicates the coalescence temperature is being approached.
-
Continue cooling until the signals for the two conformers are sharp and well-resolved. For many cyclohexane derivatives, this requires temperatures below -60 °C.
-
-
Data Analysis:
-
Identify the distinct sets of signals corresponding to the tri-equatorial and tri-axial conformers in the low-temperature spectrum.
-
Integrate the signals for each conformer. The ratio of the integrals directly corresponds to the population ratio (K_eq) of the two conformers at that temperature.
-
The Gibbs free energy difference (ΔG°) between the conformers can be calculated using the equation: ΔG° = -RT ln(K_eq) where R is the gas constant and T is the temperature in Kelvin.
-
Computational Determination: Molecular Mechanics and DFT
Computational chemistry provides a powerful means to model and calculate the energies of different conformers.
Methodology:
-
Conformational Search:
-
A systematic or stochastic conformational search can be performed using a molecular mechanics force field (e.g., MMFF or AMBER) to identify all low-energy conformers. For cis-1,3,5-trimethylcyclohexane, this will primarily yield the tri-equatorial and tri-axial chair forms, as well as any relevant boat or twist-boat structures.
-
-
Geometry Optimization and Energy Calculation:
-
The geometries of the identified conformers are then optimized at a higher level of theory, typically using Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G* or higher).[9]
-
Frequency calculations are performed on the optimized geometries to confirm that they represent true energy minima (no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies and thermal corrections to the enthalpy and Gibbs free energy.
-
-
Analysis:
-
The relative energies of the conformers are determined by comparing their calculated Gibbs free energies. This allows for a theoretical prediction of the conformational equilibrium.
-
Visualizations
The following diagrams, generated using the DOT language, illustrate the key conformational concepts.
Caption: Conformational equilibrium of cis-1,3,5-trimethylcyclohexane.
Caption: 1,3-diaxial methyl-methyl interactions in the tri-axial conformer.
Conclusion
The conformational analysis of cis-1,3,5-trimethylcyclohexane reveals a strong preference for the tri-equatorial chair conformation. The alternative tri-axial conformer is significantly destabilized by severe 1,3-diaxial steric interactions between the three methyl groups, resulting in a large energy difference between the two conformers. This pronounced energetic preference means that at room temperature, the population of the tri-axial conformer is negligible. Understanding these conformational dynamics is crucial for predicting the molecule's behavior in chemical reactions and its potential interactions in biological systems, providing valuable insights for drug development and materials science. The methodologies outlined in this guide offer a robust framework for the conformational analysis of other substituted cyclohexanes and related cyclic systems.
References
- 1. fiveable.me [fiveable.me]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Video: Stability of Substituted Cyclohexanes [jove.com]
- 4. ijert.org [ijert.org]
- 5. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 6. pharmacy180.com [pharmacy180.com]
- 7. TOPIC: 3 [chemedx.org]
- 8. Conformation of cis,trans-1,3,5-trimethylcyclohexane-1,3,5-tricarboxylic acid derivatives: crystal structures and semiempirical molecular orbital calculations - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A -value estimation as a benchmark test - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06783A [pubs.rsc.org]
1H NMR spectrum of 1,3,5-Trimethylcyclohexane interpretation.
An In-Depth Technical Guide to the ¹H NMR Spectrum of 1,3,5-Trimethylcyclohexane
Introduction
This compound is a saturated cyclic hydrocarbon existing as two diastereomers: cis and trans. The stereochemistry of these isomers profoundly influences their conformational preferences, which in turn dictates the appearance of their Proton Nuclear Magnetic Resonance (¹H NMR) spectra. ¹H NMR spectroscopy is a powerful analytical technique used to determine the structure of organic molecules by observing the behavior of hydrogen nuclei in a magnetic field. For substituted cyclohexanes, ¹H NMR is particularly insightful for elucidating the stereochemical arrangement and conformational equilibrium of the molecule. This guide provides a detailed interpretation of the ¹H NMR spectra expected for both cis- and trans-1,3,5-trimethylcyclohexane, aimed at researchers, scientists, and professionals in drug development.
Conformational Analysis and ¹H NMR Interpretation
The key to interpreting the ¹H NMR spectra of this compound isomers lies in understanding their most stable chair conformations. Steric strain, particularly 1,3-diaxial interactions, governs which conformation predominates.
cis-1,3,5-Trimethylcyclohexane
In the cis isomer, all three methyl groups are on the same face of the cyclohexane ring. To minimize steric hindrance, the molecule adopts a chair conformation where all three methyl groups occupy equatorial positions. This conformation is highly symmetrical (C₃ᵥ point group) and conformationally locked, as a ring-flip would force all three bulky methyl groups into highly unfavorable axial positions.
This high degree of symmetry results in a relatively simple ¹H NMR spectrum with only four distinct proton environments:
-
Methyl Protons (CH₃): The nine protons of the three equivalent methyl groups.
-
Methine Protons (CH): The three equivalent protons at the substituted carbons (C1, C3, C5).
-
Axial Methylene Protons (CH₂ₐₓ): The three equivalent axial protons on the unsubstituted carbons (C2, C4, C6).
-
Equatorial Methylene Protons (CH₂ₑ₁): The three equivalent equatorial protons on the unsubstituted carbons (C2, C4, C6).
trans-1,3,5-Trimethylcyclohexane
The trans isomer has two methyl groups on one face of the ring and the third on the opposite face. In its most stable chair conformation, two methyl groups will be in equatorial positions, while one must occupy an axial position. This arrangement breaks the high symmetry observed in the cis isomer. The lower symmetry means that the protons are in more varied chemical environments, leading to a significantly more complex ¹H NMR spectrum with a larger number of unique signals. For instance, the two equatorial methyl groups are not equivalent to the single axial methyl group, which would result in at least two distinct signals for the methyl protons. The ring protons would also exhibit a complex pattern of overlapping multiplets.
Data Presentation
The following table summarizes the predicted quantitative ¹H NMR data for the thermodynamically stable cis-1,3,5-trimethylcyclohexane isomer. Due to the complexity and potential for significant signal overlap, a detailed prediction for the trans isomer is not provided.
| Proton Environment | Signal Label | Integration (Relative No. of H) | Approx. Chemical Shift (δ) ppm | Predicted Multiplicity | Coupling Interactions |
| Methyl Protons | Hₐ | 9H | 0.8 - 0.9 | Doublet (d) | Coupled to the adjacent methine proton (Hₑ). |
| Axial Methylene Protons | Hₓ | 3H | 0.6 - 0.8 | Multiplet (m) | Geminal coupling to Hᵧ; Vicinal coupling to Hₑ. |
| Methine Protons | Hₑ | 3H | 1.1 - 1.3 | Multiplet (m) | Coupled to Hₐ, Hₓ, and Hᵧ. |
| Equatorial Methylene Protons | Hᵧ | 3H | 1.6 - 1.8 | Multiplet (m) | Geminal coupling to Hₓ; Vicinal coupling to Hₑ. |
Note: Chemical shifts are approximate and can vary based on solvent and spectrometer frequency. Multiplicities for ring protons are complex due to multiple coupling partners and are designated as multiplets.
Mandatory Visualization
The logical relationship of the spin-spin coupling for a representative proton network in cis-1,3,5-trimethylcyclohexane is illustrated below. The diagram shows how the methine proton (Hₑ) acts as a central point for coupling to the adjacent methyl (Hₐ) and methylene (Hₓ and Hᵧ) protons.
Experimental Protocols
The following is a detailed methodology for acquiring a high-quality ¹H NMR spectrum of this compound.
1. Sample Preparation
-
Analyte: Accurately weigh approximately 5-10 mg of this compound. The sample should be of high purity to avoid extraneous signals.
-
Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for nonpolar compounds like this.
-
Procedure:
-
Place the weighed sample into a clean, dry vial.
-
Using a micropipette or syringe, add approximately 0.6-0.7 mL of CDCl₃. The solvent should contain a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Gently agitate the vial to ensure the sample is fully dissolved.
-
Using a Pasteur pipette with a small cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.
-
Ensure the sample height in the NMR tube is approximately 4-5 cm.
-
Cap the NMR tube securely. Before insertion into the spectrometer, wipe the outside of the tube with a lint-free tissue dampened with isopropanol or acetone to remove any fingerprints or dust.
-
2. NMR Data Acquisition
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Standard Parameters:
-
Locking and Shimming: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent (CDCl₃). Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical lock signal.
-
Acquisition Parameters:
-
Pulse Program: A standard one-pulse sequence (e.g., 'zg30' on Bruker instruments) is typically used.
-
Spectral Width (SW): Set a spectral width of approximately 12-16 ppm to ensure all signals, including the TMS reference, are captured.
-
Transmitter Offset (O1p): Center the frequency offset in the middle of the expected spectral region (e.g., around 4-5 ppm).
-
Acquisition Time (AQ): An acquisition time of 3-4 seconds is generally sufficient for good resolution.
-
Relaxation Delay (D1): A delay of 1-2 seconds is standard for qualitative spectra. For quantitative analysis, a longer delay (5 times the longest T₁ relaxation time) is necessary.
-
Number of Scans (NS): For a sample of this concentration, 8 to 16 scans are typically adequate to achieve a good signal-to-noise ratio.
-
Temperature: The experiment is usually run at a standard probe temperature, such as 298 K.
-
-
3. Data Processing
-
Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.
-
Phasing: Manually or automatically correct the phase of the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline across the spectrum.
-
Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integration: Integrate the area under each signal to determine the relative ratio of protons.
CAS number and molecular weight of 1,3,5-Trimethylcyclohexane.
An In-depth Technical Guide to 1,3,5-Trimethylcyclohexane for Researchers and Scientists.
This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, tailored for researchers, scientists, and professionals in drug development.
Chemical Identity and Properties
This compound is a cycloalkane with the chemical formula C₉H₁₈. It is a colorless liquid characterized by a cyclohexane ring substituted with three methyl groups at positions 1, 3, and 5. This arrangement leads to specific stereoisomers, with the cis-isomer, where all three methyl groups are on the same side of the ring, being a notable conformation.
The CAS Registry Number for this compound is most commonly cited as 1839-63-0[1][2][3][4], although the identifier 1795-27-3 is also associated with this compound[5]. The molecular weight of this compound is approximately 126.24 g/mol [1][3][5].
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound:
| Property | Value | Source |
| Molecular Formula | C₉H₁₈ | [1][3][5] |
| Molecular Weight | 126.24 g/mol | [5] |
| 126.2392 g/mol | [1] | |
| 126.243 g/mol | [3] | |
| CAS Registry Number | 1839-63-0 | [1][2][3][4] |
| 1795-27-3 | [5] | |
| Density | 0.77 g/cm³ | [2][5] |
| Boiling Point | Approximately 140°C | [2][5] |
| Melting Point | -50 °C | [2] |
| Flash Point | 19°C | [2] |
Experimental Protocols
Due to the nature of this compound as a simple organic compound, it is not typically associated with complex biological signaling pathways. Therefore, experimental protocols would focus on its synthesis, purification, and analysis. A general workflow for the characterization of this compound is outlined below.
General Workflow for Characterization:
-
Synthesis: Synthesize this compound via the hydrogenation of mesitylene (1,3,5-trimethylbenzene).
-
Purification: Purify the product using fractional distillation to remove any unreacted starting material or byproducts.
-
Structural Confirmation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Obtain ¹H and ¹³C NMR spectra to confirm the connectivity and stereochemistry of the methyl groups on the cyclohexane ring.
-
Mass Spectrometry (MS): Use electron ionization mass spectrometry to determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: Obtain an IR spectrum to identify the characteristic C-H stretching and bending vibrations of the cycloalkane.
-
-
Purity Analysis:
-
Gas Chromatography (GC): Employ GC to assess the purity of the sample and quantify any impurities.
-
Logical Relationships
The following diagram illustrates the relationship between this compound and its aromatic precursor, mesitylene, as well as its common analytical characterization methods.
References
Introduction to 1,3,5-Trimethylcyclohexane and its Solubility
An In-depth Technical Guide on the Solubility of 1,3,5-Trimethylcyclohexane in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of this compound in organic solvents. Due to a notable absence of specific quantitative solubility data in publicly available literature, this document focuses on the theoretical principles governing its solubility, its physicochemical properties, and detailed experimental protocols for its determination.
This compound is a cycloalkane, a saturated hydrocarbon, with the chemical formula C₉H₁₈.[1][2] As a nonpolar molecule, its solubility is primarily dictated by the principle of "like dissolves like." This principle suggests that nonpolar compounds are readily soluble in nonpolar solvents, while they exhibit poor solubility in polar solvents.[3] Understanding the solubility of this compound is crucial for its application in various fields, including its use as a solvent, in organic synthesis, and as a component in fuel studies.
Physicochemical Properties
The solubility of a compound is influenced by its physical and chemical properties. Key properties of this compound are summarized in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₁₈ |
| Molecular Weight | 126.24 g/mol |
| Density | 0.758 g/cm³ |
| Boiling Point | 139.5 °C |
| Melting Point | -84.39 °C |
| LogP | 3.07860 |
(Data sourced from LookChem)[1]
The high LogP value indicates a strong preference for nonpolar environments over aqueous ones, reinforcing its hydrophobic nature.
Expected Solubility in Organic Solvents
While precise quantitative data is not available, the expected solubility of this compound in different classes of organic solvents can be predicted based on its nonpolar structure.
-
Nonpolar Solvents (e.g., Hexane, Toluene, Benzene): this compound is expected to be highly soluble, likely miscible in all proportions, with nonpolar solvents. The intermolecular forces (van der Waals forces) are similar between the solute and the solvent, leading to favorable interactions.
-
Slightly Polar Solvents (e.g., Diethyl Ether, Chloroform): Good solubility is anticipated in slightly polar solvents.
-
Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran): Moderate to low solubility is expected. The dipole-dipole interactions in these solvents are stronger than the van der Waals forces that would be formed with this compound.
-
Polar Protic Solvents (e.g., Ethanol, Methanol, Water): Very low solubility is predicted. The strong hydrogen bonding network in these solvents makes the dissolution of a nonpolar molecule energetically unfavorable.
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a general method for determining the solubility of a liquid solute like this compound in an organic solvent.
Objective: To determine the concentration of this compound in a saturated solution of a specific organic solvent at a given temperature.
Materials and Equipment:
-
This compound (high purity)
-
Organic solvent of interest (high purity)
-
Analytical balance
-
Temperature-controlled shaker or water bath
-
Centrifuge
-
Gas chromatograph with a flame ionization detector (GC-FID) or a similar quantitative analytical instrument
-
Volumetric flasks, pipettes, and syringes
-
Vials with airtight seals
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the organic solvent in a series of vials. The presence of a separate phase of the solute is necessary to ensure saturation.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a temperature-controlled shaker or water bath set to the desired experimental temperature.
-
Agitate the mixtures for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the experimental temperature for a period to allow the undissolved solute to settle.
-
If necessary, centrifuge the vials at the experimental temperature to ensure complete separation of the excess solute from the saturated solution.
-
-
Sampling and Analysis:
-
Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a syringe.
-
Prepare a series of dilutions of the sample with the pure solvent.
-
Analyze the diluted samples using a pre-calibrated GC-FID to determine the concentration of this compound.
-
-
Data Interpretation:
-
Calculate the solubility from the concentration of the saturated solution. The solubility can be expressed in various units such as grams per 100 mL of solvent (g/100mL), molarity (mol/L), or mole fraction.
-
Visualization of Experimental Workflow
The logical flow of the experimental protocol for determining solubility is depicted in the following diagram.
Caption: A diagram illustrating the experimental workflow for solubility determination.
Conclusion
References
An In-depth Technical Guide to the Commercial Availability and Applications of 1,3,5-Trimethylcyclohexane Isomers
Prepared for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, and relevant applications of the stereoisomers of 1,3,5-trimethylcyclohexane. The information is intended to assist researchers and professionals in sourcing these compounds and understanding their potential uses in various scientific and industrial settings.
Introduction to this compound Isomers
This compound (C₉H₁₈) is a saturated cyclic hydrocarbon. The symmetrical substitution pattern of the methyl groups on the cyclohexane ring gives rise to two principal diastereomers: cis-1,3,5-trimethylcyclohexane and trans-1,3,5-trimethylcyclohexane. Both of these isomers are achiral[1][2].
-
cis-1,3,5-Trimethylcyclohexane: In the most stable chair conformation, all three methyl groups can occupy equatorial positions, leading to a highly stable configuration.
-
trans-1,3,5-Trimethylcyclohexane: In its most stable chair conformation, two methyl groups are in equatorial positions and one is in an axial position.
The distinct spatial arrangement of the methyl groups in these isomers results in different physical and chemical properties, which can be leveraged in various applications.
Commercial Availability
Both the individual cis and trans isomers, as well as mixtures, are commercially available from various chemical suppliers. Purity is typically determined by Gas Chromatography (GC).
Table 1: Commercial Availability of this compound Isomers
| Product Description | CAS Number | Common Suppliers | Typical Purity |
| cis-1,3,5-Trimethylcyclohexane | 1795-27-3 | Pharmaffiliates, various online marketplaces[3] | Varies by supplier; often available in high purity. |
| trans-1,3,5-Trimethylcyclohexane | 1795-26-2 | LookChem, ChemicalBook, various online marketplaces[4][5] | Varies by supplier; often available in high purity. |
| This compound (mixture of isomers) | 1839-63-0 | TCI America, CP Lab Safety, various online marketplaces[6][7][8] | >98% (GC)[7] |
Note: Availability and purity should be confirmed with the specific supplier prior to ordering.
Physicochemical Properties
The stereochemical differences between the isomers influence their physical properties. The following table summarizes key quantitative data for the isomers.
Table 2: Physicochemical Data of this compound Isomers
| Property | cis-1,3,5-Trimethylcyclohexane | trans-1,3,5-Trimethylcyclohexane |
| CAS Number | 1795-27-3[3][9] | 1795-26-2[4] |
| Molecular Formula | C₉H₁₈[3][9] | C₉H₁₈[4] |
| Molecular Weight | 126.24 g/mol [3][10] | 126.24 g/mol [4] |
| Boiling Point | 139.5 °C at 760 mmHg[11] | 139.5 °C at 760 mmHg[4] |
| Density | 0.759 g/cm³[11] | 0.758 g/cm³[4] |
| Refractive Index | Not specified | 1.4307[4] |
| Flash Point | 27.9 °C[11] | 27.9 °C[4] |
Applications in Research and Industry
While direct applications in drug development or biological signaling pathways are not prominently documented in scientific literature, this compound is utilized in several other areas of chemical research and industry.
-
Solvents: Due to its nonpolar nature and liquid state at room temperature, it is used as a solvent in formulations for coatings, paints, and cleaning products[12].
-
Polymerization: It can act as an initiator in polymerization reactions through the formation of free radicals[12].
-
Chemical Synthesis: It can serve as a starting material or intermediate in the synthesis of other organic compounds through reactions like oxidation and halogenation[12].
For drug development professionals, its primary relevance may be as a non-polar solvent for extraction or reaction media, or as a lipophilic building block in the synthesis of larger, more complex molecules.
Experimental Protocols
Detailed experimental protocols for the synthesis and separation of this compound isomers are outlined below.
A common method for synthesizing this compound is the catalytic hydrogenation of 1,3,5-trimethylbenzene (mesitylene). This process typically yields a mixture of the cis and trans isomers.
-
Objective: To synthesize a mixture of this compound isomers.
-
Reaction: C₆H₃(CH₃)₃ + 3 H₂ → C₉H₁₈
-
Materials:
-
1,3,5-trimethylbenzene (Mesitylene)
-
Solvent (e.g., glacial acetic acid or ethanol)
-
Catalyst (e.g., Platinum(IV) oxide (Adam's catalyst) or Rhodium-on-alumina)
-
High-pressure autoclave
-
Hydrogen gas source
-
-
Procedure:
-
A solution of 1,3,5-trimethylbenzene in a suitable solvent is placed in a high-pressure autoclave.
-
The hydrogenation catalyst is added to the solution. The amount of catalyst is typically 1-5% by weight of the starting material.
-
The autoclave is sealed and purged with nitrogen gas to remove air, followed by purging with hydrogen gas.
-
The vessel is pressurized with hydrogen to the desired pressure (e.g., 100-500 psi) and heated to the reaction temperature (e.g., 50-150 °C).
-
The reaction mixture is agitated (stirred or shaken) to ensure efficient contact between the reactants and the catalyst.
-
The reaction is monitored by observing the drop in hydrogen pressure. Once the theoretical amount of hydrogen has been consumed, the reaction is considered complete.
-
The autoclave is cooled to room temperature and carefully depressurized.
-
The reaction mixture is filtered to remove the catalyst.
-
The solvent is removed by distillation.
-
The resulting crude product, a mixture of this compound isomers, can be purified by fractional distillation.
-
Gas chromatography (GC) is an effective method for separating the cis and trans isomers of this compound[13].
-
Objective: To separate and quantify the cis and trans isomers from a mixture.
-
Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Materials:
-
Mixture of this compound isomers
-
High-purity carrier gas (e.g., Helium or Hydrogen)
-
GC capillary column (a non-polar or moderately polar column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase, is often effective)[13].
-
-
Procedure:
-
Injection: A small volume (e.g., 1 µL) of the isomer mixture is injected into the heated inlet of the gas chromatograph.
-
Separation: The volatile components are carried by the inert gas through the capillary column. The isomers will separate based on their differential interactions with the stationary phase.
-
Detection: As each isomer elutes from the column, it is detected by the FID, generating a peak on the chromatogram.
-
Analysis: The retention time of each peak is used to identify the isomer (by comparison with pure standards), and the area of each peak is proportional to the concentration of that isomer in the mixture.
-
Optimization: The separation can be optimized by adjusting the temperature program (the rate at which the column temperature is increased) and the carrier gas flow rate to achieve baseline resolution of the isomer peaks[13].
-
Visualized Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and subsequent separation of this compound isomers.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. echemi.com [echemi.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. CIS,CIS,TRANS-1,3,5-TRIMETHYLCYCLOHEXANE|lookchem [lookchem.com]
- 5. CIS,CIS,TRANS-1,3,5-TRIMETHYLCYCLOHEXANE | 1795-26-2 [chemicalbook.com]
- 6. calpaclab.com [calpaclab.com]
- 7. This compound | 1839-63-0 | TCI AMERICA [tcichemicals.com]
- 8. calpaclab.com [calpaclab.com]
- 9. cis-1,3,5-Trimethylcyclohexane - Hazardous Agents | Haz-Map [haz-map.com]
- 10. This compound | C9H18 | CID 35364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. CAS#:1795-27-3 | Cyclohexane,1,3,5-trimethyl-, (1a,3a,5a)- | Chemsrc [chemsrc.com]
- 12. This compound|C9H18 [benchchem.com]
- 13. benchchem.com [benchchem.com]
In-Depth Technical Guide: Health and Safety Data for 1,3,5-Trimethylcyclohexane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the health and safety data for 1,3,5-Trimethylcyclohexane (CAS No: 1839-63-0), also known as hexahydromesitylene. The information is compiled from various safety data sheets, toxicology databases, and regulatory guidelines to assist researchers, scientists, and drug development professionals in the safe handling and use of this compound.
Chemical and Physical Properties
This compound is a cycloalkane with the molecular formula C9H18.[1][2] It is a colorless to almost colorless clear liquid.[1][3] The table below summarizes its key physical and chemical properties.
| Property | Value | Source(s) |
| Molecular Formula | C9H18 | [1][2][4] |
| Molecular Weight | 126.24 g/mol | [2][4] |
| CAS Number | 1839-63-0 | [1][2][3][4][5] |
| EC Number | 217-417-0 | [1] |
| Appearance | Colorless to Almost colorless clear liquid | [1][3] |
| Boiling Point | 139.5 - 140°C | [1][4][6] |
| Melting Point | -50°C | [4] |
| Flash Point | 19°C | [1][4] |
| Density | 0.77 g/cm³ | [1][4] |
| Vapor Pressure | 7.982 mmHg at 25°C | [6] |
| LogP (Octanol/Water Partition Coefficient) | 3.07860 | [4][6] |
| Refractive Index | 1.4307 | [6] |
Hazard Identification and Classification
This compound is classified as a highly flammable liquid and vapor.[1][2][3][5] It is also identified as a neurotoxin and is associated with acute solvent syndrome.[2][7]
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | 2 | H225: Highly flammable liquid and vapor |
Signal Word: Danger[1]
Primary Hazards:
-
Flammability: Highly flammable liquid and vapor.[1][2][3][5] Vapors are heavier than air and may travel to a source of ignition and flash back.[8] Forms explosive mixtures with air at ambient temperatures.[8]
-
Health Hazards: May be harmful if inhaled or ingested.[9] Skin and eye contact may cause irritation.[9] Classified as a neurotoxin, with potential for acute solvent syndrome.[2][7]
Toxicological Data
| Endpoint | Observation | Source(s) |
| Acute Oral Toxicity | Harmful if swallowed. | [8] |
| Acute Inhalation Toxicity | May be harmful if inhaled. | [9] |
| Skin Corrosion/Irritation | May cause skin irritation. | [1][9] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | [8] |
| Specific Target Organ Toxicity (Single Exposure) | Neurotoxin - Acute solvent syndrome. | [2][7] |
| Aspiration Hazard | No data available. | |
| Carcinogenicity | Not classified as a carcinogen by major regulatory agencies. | [10] |
| Mutagenicity | No data available. | [10] |
| Reproductive Toxicity | No data available. | [10] |
Experimental Protocols
Specific experimental protocols for the toxicological assessment of this compound are not published. However, standardized OECD guidelines are typically followed for the evaluation of chemical substances. Below are summaries of relevant OECD test guidelines that would be applicable.
Acute Oral Toxicity (Based on OECD Guideline 420, 423, or 425)
-
Objective: To determine the acute oral toxicity of a substance.
-
Test Animals: Typically, young adult rats of a single sex (usually females).
-
Procedure: A sighting study is first conducted to determine the appropriate starting dose. The main study involves administering the substance by oral gavage in a stepwise procedure using fixed doses (e.g., 5, 50, 300, 2000 mg/kg). Animals are observed for signs of toxicity and mortality for at least 14 days.
-
Endpoint: The LD50 (median lethal dose) is estimated, and the substance is classified according to the Globally Harmonised System (GHS).
Skin Irritation/Corrosion (Based on OECD Guideline 404)
-
Objective: To determine the potential of a substance to cause skin irritation or corrosion.
-
Test Animals: Typically, albino rabbits.
-
Procedure: A small amount of the test substance (0.5 mL for liquids or 0.5 g for solids) is applied to a shaved patch of skin on the animal's back. The patch is covered with a gauze dressing for a specified period (usually 4 hours). The skin is then observed for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.
-
Endpoint: The severity of the skin reactions is scored, and the substance is classified based on the reversibility and severity of the lesions.
Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)
-
Objective: To determine the potential of a substance to cause eye irritation or corrosion.
-
Test Animals: Typically, albino rabbits.
-
Procedure: A small amount of the test substance (0.1 mL for liquids or not more than 100 mg for solids) is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control. The eyes are examined for signs of corneal opacity, iritis, conjunctival redness, and chemosis at specified intervals (e.g., 1, 24, 48, and 72 hours) after instillation.
-
Endpoint: The severity of the eye reactions is scored, and the substance is classified based on the persistence and severity of the ocular lesions.
Handling, Storage, and First Aid
Handling and Storage
-
Handling: Handle in a well-ventilated area.[1] Wear suitable protective equipment, including gloves and eye protection.[1] Keep away from heat, sparks, open flames, and hot surfaces.[1][3] Use explosion-proof equipment and non-sparking tools.[1][3] Take measures to prevent the buildup of electrostatic charge.[1][3]
-
Storage: Store in a cool, dark, and well-ventilated place.[1][5] Keep the container tightly closed.[1][3] Store away from incompatible materials such as oxidizing agents.[1][5]
First Aid Measures
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Get medical advice if you feel unwell.[1]
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water or shower.[1][3] If skin irritation occurs, get medical advice.[1]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[1]
-
Ingestion: Rinse mouth. Get medical advice if you feel unwell.[1]
Exposure Controls and Personal Protection
As no specific occupational exposure limits for this compound have been established by major regulatory bodies, it is recommended to handle this chemical with a high degree of caution.
-
Engineering Controls: Use a closed system or local exhaust ventilation.[1] Install a safety shower and eye bath.[1]
-
Respiratory Protection: Use a vapor respirator. Follow local and national regulations.[1]
-
Hand Protection: Wear protective gloves.[1]
-
Eye Protection: Wear safety glasses. A face shield may be necessary depending on the situation.[1]
-
Skin and Body Protection: Wear protective clothing and boots as required.[1]
Visualizations
Hazard Communication and Control Workflow
The following diagram illustrates a logical workflow for managing the hazards associated with this compound, from identification to control measures.
Caption: Hazard Communication and Control Workflow for this compound.
Postulated Metabolic Pathway
While the specific metabolic pathway of this compound has not been elucidated, it is likely to undergo hydroxylation similar to other cycloalkanes like methylcyclohexane. The following diagram illustrates a postulated metabolic pathway.
Caption: Postulated Metabolic Pathway of this compound.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. Acute eye irritation test as per OECD guidelines | PPTX [slideshare.net]
- 3. delltech.com [delltech.com]
- 4. researchgate.net [researchgate.net]
- 5. siesascs.edu.in [siesascs.edu.in]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. x-cellr8.com [x-cellr8.com]
- 9. oecd.org [oecd.org]
- 10. This compound|C9H18 [benchchem.com]
An In-depth Technical Guide on the Discovery and Synthesis of 1,3,5-Trimethylcyclohexane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the historical discovery and synthesis of 1,3,5-trimethylcyclohexane. It details the primary synthetic routes, including detailed experimental protocols, and presents key quantitative data. Furthermore, this guide illustrates the logical workflows and reaction pathways through diagrammatic representations to facilitate a deeper understanding of the stereochemical outcomes of the synthesis.
Discovery and Historical Context
The history of this compound is intrinsically linked to the study of its aromatic precursor, mesitylene (1,3,5-trimethylbenzene). While the exact first synthesis of this compound is not definitively documented in a single landmark paper, its preparation became feasible following the groundbreaking work on catalytic hydrogenation by French chemists Paul Sabatier and Jean-Baptiste Senderens at the turn of the 20th century. Their development of methods to hydrogenate organic compounds using finely divided metals, particularly nickel, laid the foundation for the saturation of aromatic rings.
Prior to this, in 1874, Albert Ladenburg provided conclusive proof of the structure of mesitylene as a trimethylbenzene, which was a critical step in understanding the nature of the starting material for the synthesis of this compound.[1] The application of Sabatier and Senderens' catalytic hydrogenation method to mesitylene was a logical extension of their work and represents the most significant and historically important route to this compound.
Primary Synthesis Route: Catalytic Hydrogenation of Mesitylene
The most direct and widely used method for the synthesis of this compound is the catalytic hydrogenation of mesitylene. This reaction involves the addition of hydrogen across the aromatic ring in the presence of a metal catalyst, typically Raney nickel, platinum, or palladium. The reaction is highly effective and can be controlled to influence the stereochemical outcome, yielding a mixture of cis- and trans-1,3,5-trimethylcyclohexane.
Reaction Mechanism and Stereochemistry
The catalytic hydrogenation of mesitylene proceeds via a series of steps involving the adsorption of both the aromatic ring and hydrogen onto the surface of the metal catalyst. The planar aromatic ring adsorbs onto the catalyst surface, and hydrogen atoms are then added in a stepwise manner. This process generally occurs with syn-stereoselectivity, meaning that the hydrogen atoms are added to the same face of the ring.
The stereochemical outcome, leading to either the cis or trans isomer, is influenced by the orientation of the methyl groups upon adsorption and the potential for isomerization of intermediates on the catalyst surface. The cis isomer, with all three methyl groups on the same side of the cyclohexane ring (all equatorial in the most stable chair conformation), is the thermodynamically more stable product. The trans isomer has two methyl groups on one side and one on the other (two equatorial and one axial in the most stable chair conformation).
Experimental Protocols
Below are detailed experimental protocols for the synthesis of this compound via the catalytic hydrogenation of mesitylene.
Protocol 1: Hydrogenation of Mesitylene using Raney Nickel
This protocol is a representative procedure for the preparation of this compound using a Raney nickel catalyst.
Materials:
-
Mesitylene (1,3,5-trimethylbenzene)
-
Raney Nickel (activated)
-
Ethanol (anhydrous)
-
Hydrogen gas
-
High-pressure autoclave or hydrogenation apparatus
Procedure:
-
In a high-pressure autoclave, a solution of mesitylene (e.g., 50 g, 0.416 mol) in anhydrous ethanol (150 mL) is prepared.
-
Activated Raney nickel (approximately 5 g, wet weight) is carefully added to the solution. The catalyst should be handled as a slurry in ethanol to prevent ignition upon contact with air.[2]
-
The autoclave is sealed and purged several times with nitrogen gas, followed by purging with hydrogen gas.
-
The vessel is then pressurized with hydrogen gas to the desired pressure (e.g., 100-150 atm).
-
The reaction mixture is heated to a temperature of 100-150 °C with vigorous stirring.
-
The reaction is monitored by observing the pressure drop as hydrogen is consumed. The reaction is typically complete within a few hours.
-
After the reaction is complete, the autoclave is cooled to room temperature and the excess hydrogen pressure is carefully vented.
-
The reaction mixture is filtered to remove the Raney nickel catalyst. The catalyst should be kept wet with ethanol or water to prevent it from becoming pyrophoric.
-
The ethanol is removed from the filtrate by distillation.
-
The resulting crude this compound is then purified by fractional distillation to separate the cis and trans isomers.
Expected Yield: The overall yield of this compound is typically high, often exceeding 90%. The ratio of cis to trans isomers can vary depending on the specific reaction conditions (temperature, pressure, catalyst activity).
Alternative Synthesis Routes
While catalytic hydrogenation of mesitylene is the dominant method, other synthetic strategies can be considered.
Birch Reduction of Mesitylene followed by Hydrogenation
The Birch reduction of mesitylene using an alkali metal (like sodium or lithium) in liquid ammonia with an alcohol as a proton source yields 1,3,5-trimethyl-1,4-cyclohexadiene.[3] This diene can then be subsequently hydrogenated using a standard catalyst (e.g., Pd/C) to afford this compound. This two-step process offers an alternative route, though it is less direct than the one-pot hydrogenation of the aromatic precursor.
Quantitative Data
The following table summarizes key quantitative data for the isomers of this compound.
| Property | cis-1,3,5-Trimethylcyclohexane | trans-1,3,5-Trimethylcyclohexane | Reference(s) |
| Molecular Formula | C₉H₁₈ | C₉H₁₈ | [4] |
| Molecular Weight | 126.24 g/mol | 126.24 g/mol | [4] |
| Boiling Point | ~136-138 °C | ~139.5 °C | [5] |
| Density | ~0.77 g/cm³ | ~0.758 g/cm³ | [5] |
| Refractive Index | ~1.428 | ~1.4307 | [5] |
Spectroscopic Data:
-
¹H NMR: The ¹H NMR spectra of the isomers are distinct. In the cis isomer, the high degree of symmetry results in simplified signals. The trans isomer exhibits a more complex spectrum due to its lower symmetry.
-
¹³C NMR: Similar to the proton NMR, the ¹³C NMR spectrum of the cis isomer shows fewer signals due to its higher symmetry compared to the trans isomer.
-
Mass Spectrometry: Both isomers show a molecular ion peak (M⁺) at m/z = 126. Fragmentation patterns typically involve the loss of methyl groups (M-15) and ethyl groups (M-29).
-
Infrared Spectroscopy: The IR spectra of both isomers are characterized by C-H stretching vibrations of the methyl and cyclohexane groups in the 2850-2960 cm⁻¹ region and bending vibrations around 1375-1450 cm⁻¹.[6]
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key experimental and logical workflows related to the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Stereochemical pathways in the catalytic hydrogenation of mesitylene.
References
- 1. rsc.org [rsc.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- 4. This compound | C9H18 | CID 35364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Radical cations of cis- and trans-1,3-di- and 1,3,5-trimethylcyclohexanes. Matrix influence on two nearly degenerate SOMOs - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Synthesis of 1,3,5-Trimethylcyclohexane: A Detailed Protocol via Birch Reduction and Catalytic Hydrogenation
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for the synthesis of 1,3,5-trimethylcyclohexane from 1,3,5-trimethylbenzene (mesitylene). The synthesis is a two-step process commencing with the Birch reduction of mesitylene to yield 1,3,5-trimethyl-1,4-cyclohexadiene, followed by the catalytic hydrogenation of the intermediate diene to the final saturated cycloalkane. This protocol is intended to provide researchers with a detailed methodology for the preparation of this useful aliphatic scaffold.
Introduction
This compound is a saturated cyclic hydrocarbon that can serve as a valuable building block or reference compound in various fields of chemical research, including medicinal chemistry and materials science. The synthetic route described herein utilizes the robust and well-established Birch reduction, a dissolving-metal reduction in liquid ammonia, to partially reduce the aromatic ring of mesitylene.[1][2] The resulting diene is then fully saturated via catalytic hydrogenation to afford the target compound.
Experimental Protocols
Step 1: Birch Reduction of Mesitylene to 1,3,5-Trimethyl-1,4-cyclohexadiene
This procedure details the partial reduction of the aromatic ring of mesitylene using an alkali metal in liquid ammonia with an alcohol as a proton source.[3][4]
Materials:
-
Mesitylene (1,3,5-trimethylbenzene)
-
Lithium metal or Sodium metal
-
Anhydrous liquid ammonia
-
Anhydrous ethanol or tert-butanol
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Ammonium chloride (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Dry ice/acetone or a cryocooler system
Equipment:
-
Three-necked round-bottom flask equipped with a dry ice condenser, a gas inlet, and a dropping funnel
-
Low-temperature thermometer
-
Mechanical or magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Apparatus Setup: Assemble a three-necked flask with a dry ice condenser, a gas inlet for ammonia, and a dropping funnel. Ensure all glassware is thoroughly dried.
-
Reaction Cooldown: Cool the flask to -78 °C using a dry ice/acetone bath or a cryocooler.
-
Ammonia Condensation: Condense anhydrous liquid ammonia into the reaction flask to the desired volume.
-
Addition of Alkali Metal: Carefully add small pieces of lithium or sodium metal to the liquid ammonia with stirring until a persistent deep blue color is obtained, indicating the presence of solvated electrons.[5]
-
Substrate Addition: A solution of mesitylene and an alcohol (e.g., ethanol or tert-butanol) in an anhydrous ether or THF is added dropwise to the stirred blue solution over a period of 30-60 minutes. Maintain the temperature at -78 °C.
-
Reaction Monitoring: The reaction progress can be monitored by the disappearance of the blue color. The reaction is typically complete after 1-3 hours of stirring at -78 °C.
-
Quenching: Once the reaction is complete (the blue color has dissipated), cautiously quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride until the ammonia has evaporated.
-
Workup: Allow the reaction mixture to warm to room temperature, which will evaporate the remaining ammonia. Add water and diethyl ether to the residue. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction and Drying: Extract the aqueous layer with two additional portions of diethyl ether. Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and remove the solvent by rotary evaporation. The crude 1,3,5-trimethyl-1,4-cyclohexadiene can be purified by distillation under reduced pressure.[3]
Step 2: Catalytic Hydrogenation of 1,3,5-Trimethyl-1,4-cyclohexadiene to this compound
This procedure describes the saturation of the double bonds in the intermediate diene using a heterogeneous catalyst and hydrogen gas. Common catalysts for this transformation include palladium on carbon (Pd/C) and Raney Nickel.[6][7]
Materials:
-
1,3,5-Trimethyl-1,4-cyclohexadiene
-
10% Palladium on carbon (Pd/C) or Raney Nickel (slurry in water)
-
Ethanol or Ethyl acetate
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
Equipment:
-
Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a balloon of hydrogen)
-
Magnetic stirrer
-
Filtration apparatus (e.g., Celite pad or syringe filter)
-
Rotary evaporator
Procedure:
-
Catalyst Preparation (if using Raney Nickel): If using a Raney Nickel slurry, carefully wash the catalyst with the reaction solvent (ethanol or ethyl acetate) to remove the water.
-
Reaction Setup: In a suitable hydrogenation vessel, dissolve the 1,3,5-trimethyl-1,4-cyclohexadiene in ethanol or ethyl acetate.
-
Catalyst Addition: Under an inert atmosphere (nitrogen or argon), carefully add the 10% Pd/C or the washed Raney Nickel catalyst to the solution. The catalyst loading is typically 5-10 mol% with respect to the diene.
-
Hydrogenation: Seal the reaction vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm or as per the apparatus's capability) and stir the mixture vigorously at room temperature. For less reactive substrates, gentle heating may be required.
-
Reaction Monitoring: The reaction progress can be monitored by the uptake of hydrogen or by techniques such as GC-MS or TLC. The reaction is typically complete within 2-24 hours.
-
Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite or a syringe filter to remove the catalyst. Caution: The catalyst may be pyrophoric upon drying; do not allow the filter cake to dry in the air. Quench the filter cake with water.
-
Purification: Remove the solvent from the filtrate by rotary evaporation. The resulting crude this compound is often of high purity. If necessary, further purification can be achieved by distillation.
Quantitative Data
The following table summarizes the key quantitative parameters for the two-step synthesis of this compound.
| Parameter | Step 1: Birch Reduction | Step 2: Catalytic Hydrogenation |
| Starting Material | Mesitylene (1,3,5-Trimethylbenzene) | 1,3,5-Trimethyl-1,4-cyclohexadiene |
| Key Reagents | Lithium or Sodium, Liquid Ammonia, Ethanol/tert-Butanol | H₂, 10% Pd/C or Raney Nickel |
| Solvent | Diethyl ether or THF | Ethanol or Ethyl acetate |
| Reaction Temperature | -78 °C | Room Temperature (can be heated if necessary) |
| Reaction Time | 1-3 hours | 2-24 hours |
| Typical Yield | 70-90% for the diene intermediate | >95% for the final cyclohexane product |
| Product Purity | High after distillation | High after catalyst filtration and solvent removal |
Spectroscopic Data for this compound
-
¹H NMR (CDCl₃): Chemical shifts will be in the range of δ 0.8-1.7 ppm. The spectrum will show complex multiplets for the methyl and methine protons and the methylene protons of the cyclohexane ring.
-
¹³C NMR (CDCl₃): Signals for the methyl carbons and the carbons of the cyclohexane ring are expected in the aliphatic region of the spectrum.[1][8]
-
IR (neat): Characteristic C-H stretching vibrations for alkanes will be observed around 2850-2960 cm⁻¹. C-H bending vibrations will appear around 1450 cm⁻¹ and 1375 cm⁻¹.[9][10]
-
Mass Spectrometry (EI): The molecular ion peak (M⁺) is expected at m/z = 126. Fragmentation patterns will be consistent with the loss of methyl and ethyl groups.[8]
Experimental Workflow and Logical Relationships
The following diagrams illustrate the overall synthetic workflow and the logical relationship of the key steps.
References
- 1. CIS,CIS,CIS-1,3,5-TRIMETHYLCYCLOHEXANE(1795-27-3) 13C NMR spectrum [chemicalbook.com]
- 2. Birch reduction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. scholarlycommons.pacific.edu [scholarlycommons.pacific.edu]
- 5. Birch Reduction | Pharmaguideline [pharmaguideline.com]
- 6. Palladium on Carbon (Pd/C) [commonorganicchemistry.com]
- 7. Raney nickel - Wikipedia [en.wikipedia.org]
- 8. This compound | C9H18 | CID 35364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound(1839-63-0) IR Spectrum [m.chemicalbook.com]
- 10. Cyclohexane, 1,3,5-trimethyl- [webbook.nist.gov]
Application Notes and Protocols for 1,3,5-Trimethylcyclohexane as a High-Temperature Solvent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 1,3,5-trimethylcyclohexane as a high-temperature, non-polar solvent. The information is intended to guide researchers, scientists, and professionals in drug development on its properties, applications, and safe handling. Detailed protocols for its use in high-temperature organic synthesis and polymerization reactions are also provided.
Introduction
This compound is a cycloalkane with three methyl groups symmetrically positioned on the cyclohexane ring.[1] It is a colorless, flammable liquid with a boiling point of approximately 138-140°C, making it a suitable solvent for chemical reactions requiring elevated temperatures.[1][2] Its non-polar nature makes it an excellent choice for dissolving non-polar and weakly polar organic compounds. This document outlines the physical and chemical properties of this compound, its applications as a high-temperature solvent, and detailed protocols for its use.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. This data is crucial for designing and conducting experiments at elevated temperatures.
| Property | Value | Reference |
| Molecular Formula | C9H18 | [3] |
| Molecular Weight | 126.24 g/mol | [3] |
| Boiling Point | 138-140 °C | [1][2] |
| Melting Point | -74.5 °C | |
| Density | 0.77 g/cm³ at 20°C | [1] |
| Flash Point | 19 °C | [2] |
| Solubility in Water | Insoluble | |
| Vapor Pressure | 1.3 kPa at 20°C | |
| Viscosity (Liquid) | 0.85 mPa·s at 25°C |
Applications in High-Temperature Synthesis
Due to its high boiling point and non-polar character, this compound is a suitable solvent for various high-temperature organic reactions. Its inertness under many reaction conditions makes it a valuable medium for processes where solvent participation is undesirable.
High-Temperature Organic Reactions
This compound can be employed in a range of high-temperature organic reactions, including but not limited to:
-
Diels-Alder Reactions: These cycloaddition reactions often require elevated temperatures to proceed at a reasonable rate, especially with less reactive dienes or dienophiles. The non-polar nature of this compound can also influence the stereoselectivity of the reaction.
-
Free-Radical Reactions: High temperatures are often used to initiate free-radical reactions. This compound can serve as a stable medium for such transformations.
-
Organometallic Catalysis: Many organometallic catalytic cycles require high temperatures to achieve efficient turnover. The inertness of this compound is advantageous in these systems, preventing unwanted side reactions with the solvent.
Polymerization Reactions
High-temperature polymerization processes, particularly those involving non-polar monomers, can be effectively carried out in this compound. It can be used in:
-
Free-Radical Polymerization: For monomers soluble in non-polar solvents, this compound provides a high-temperature medium to facilitate polymerization initiated by thermal decomposition of radical initiators.
-
Olefin Polymerization: In certain catalytic systems for olefin polymerization, high-boiling hydrocarbon solvents are utilized.
Experimental Protocols
The following are detailed protocols for using this compound as a high-temperature solvent in a general organic synthesis context and for a free-radical polymerization reaction.
Protocol for a High-Temperature Organic Synthesis Reaction (e.g., Diels-Alder Reaction)
This protocol outlines the general procedure for conducting a high-temperature reaction in this compound using standard laboratory equipment.
Materials:
-
Reactants (Diene and Dienophile)
-
This compound (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Inert gas supply (e.g., Nitrogen or Argon)
-
Standard glassware for workup (separatory funnel, beakers, etc.)
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
Dry all glassware in an oven at 120°C overnight and allow to cool under a stream of inert gas.
-
To the round-bottom flask, add the diene and dienophile in the desired molar ratio.
-
Add a magnetic stir bar to the flask.
-
Under an inert atmosphere, add a sufficient volume of anhydrous this compound to dissolve the reactants and achieve the desired concentration.
-
Attach the reflux condenser to the flask and ensure a continuous flow of cooling water.
-
Connect the top of the condenser to a bubbler to maintain a positive pressure of inert gas.
-
-
Reaction Execution:
-
Place the flask in a heating mantle or oil bath.
-
Begin stirring the reaction mixture.
-
Gradually heat the mixture to the desired reaction temperature (typically near the boiling point of this compound, around 135-140°C).
-
Maintain the reaction at this temperature for the required time, monitoring the progress by a suitable analytical technique (e.g., TLC, GC-MS).
-
-
Workup and Isolation:
-
Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can then be purified by standard methods such as column chromatography, recrystallization, or distillation.
-
Safety Precautions: this compound is a flammable liquid.[2] All heating should be conducted using a heating mantle or oil bath, and open flames must be avoided. The reaction should be carried out in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Protocol for High-Temperature Free-Radical Polymerization
This protocol describes a general procedure for the free-radical polymerization of a vinyl monomer in this compound.
Materials:
-
Vinyl monomer (e.g., styrene, methyl methacrylate)
-
Radical initiator (e.g., AIBN, dicumyl peroxide)
-
This compound (anhydrous)
-
Three-necked round-bottom flask
-
Reflux condenser
-
Thermometer or thermocouple
-
Inert gas inlet
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Precipitating solvent (e.g., methanol, ethanol)
Procedure:
-
Reaction Setup:
-
Assemble a dry, three-necked round-bottom flask with a magnetic stir bar, reflux condenser, thermometer, and inert gas inlet.
-
Purge the system with an inert gas for 15-20 minutes.
-
Under a positive pressure of inert gas, charge the flask with the desired amount of monomer and this compound.
-
Add the radical initiator to the flask. The amount will depend on the desired molecular weight of the polymer.
-
-
Polymerization:
-
Immerse the flask in a heating mantle and begin stirring.
-
Heat the reaction mixture to the desired polymerization temperature (e.g., 80-120°C, depending on the initiator's half-life).
-
Maintain the temperature and continue stirring for the specified reaction time. The viscosity of the solution will increase as the polymerization progresses.
-
-
Isolation of the Polymer:
-
After the desired polymerization time, cool the reaction mixture to room temperature.
-
Slowly pour the viscous polymer solution into a beaker containing a stirred, non-solvent for the polymer (e.g., methanol) to precipitate the polymer.
-
Filter the precipitated polymer using a Buchner funnel.
-
Wash the polymer with fresh non-solvent to remove any unreacted monomer and initiator.
-
Dry the polymer in a vacuum oven at a suitable temperature until a constant weight is achieved.
-
Visualizations
Logical Workflow for High-Temperature Solvent Selection
Caption: Logic for selecting a high-temperature solvent.
Experimental Workflow for High-Temperature Synthesis
Caption: General workflow for high-temperature synthesis.
References
Application Notes and Protocols for 1,3,5-Trimethylcyclohexane as a Hydrogen Storage Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liquid Organic Hydrogen Carriers (LOHCs) are emerging as a promising technology for the safe and efficient storage and transportation of hydrogen.[1] These organic compounds can be reversibly hydrogenated and dehydrogenated, allowing for the chemical storage of hydrogen in a liquid state under ambient conditions.[2] This approach circumvents the challenges associated with high-pressure and cryogenic liquid hydrogen storage. 1,3,5-Trimethylcyclohexane, in its hydrogen-rich form, and its corresponding aromatic counterpart, 1,3,5-trimethylbenzene (mesitylene), in its hydrogen-lean form, present a potential LOHC system. This document provides a detailed overview of the application of this compound as a hydrogen storage material, including its properties, relevant experimental protocols, and performance data, drawing comparisons with the well-studied methylcyclohexane/toluene system where direct data for this compound is limited.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound and its corresponding hydrogen-lean form, 1,3,5-trimethylbenzene, is presented below.
| Property | This compound (Hydrogen-Rich) | 1,3,5-Trimethylbenzene (Hydrogen-Lean) | Reference |
| Molecular Formula | C9H18 | C9H12 | |
| Molar Mass | 126.24 g/mol | 120.19 g/mol | |
| Hydrogen Storage Capacity (wt%) | 6.2 wt% (theoretical) | - | |
| Boiling Point | 140-142 °C | 164.7 °C | |
| Density | ~0.77 g/cm³ | ~0.86 g/cm³ | |
| Flash Point | 19 °C | 44 °C | |
| Hazards | Highly flammable liquid and vapor | Flammable liquid and vapor |
Hydrogen Storage and Release Cycle
The fundamental principle of utilizing the this compound/1,3,5-trimethylbenzene system for hydrogen storage lies in a reversible catalytic cycle of hydrogenation and dehydrogenation.
-
Hydrogenation (Storage): In this exothermic step, 1,3,5-trimethylbenzene is catalytically hydrogenated to form this compound, thereby storing hydrogen. This process is typically carried out at elevated pressures and moderate temperatures.[2]
-
Dehydrogenation (Release): In this endothermic step, this compound is catalytically dehydrogenated to release hydrogen gas and regenerate 1,3,5-trimethylbenzene, which can then be recycled for further hydrogenation.[2] This reaction requires higher temperatures to proceed efficiently.
References
Application Notes and Protocols for the Dehydrogenation of 1,3,5-Trimethylcyclohexane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the catalytic dehydrogenation of 1,3,5-trimethylcyclohexane to produce mesitylene. This reaction is a key transformation in organic synthesis and is relevant to the production of various fine chemicals and pharmaceutical intermediates.
Introduction
The dehydrogenation of naphthenes, such as this compound, is a crucial industrial process for the production of aromatic compounds. The primary product of the dehydrogenation of this compound is mesitylene (1,3,5-trimethylbenzene), a valuable chemical intermediate. This process is typically carried out at elevated temperatures over a heterogeneous catalyst. Platinum-based catalysts are widely recognized for their high activity and selectivity in this reaction.
Experimental Overview
The experimental setup for the dehydrogenation of this compound typically involves a continuous-flow fixed-bed reactor system. A liquid feed of this compound is vaporized and passed over a solid catalyst bed at a controlled temperature and pressure. The reaction products are then cooled, and the liquid and gas phases are separated for analysis.
Key Reaction Parameters
The efficiency of the dehydrogenation process is influenced by several key parameters:
-
Temperature: Higher temperatures generally favor the endothermic dehydrogenation reaction, leading to higher conversion rates. However, excessively high temperatures can lead to side reactions and catalyst deactivation.
-
Pressure: Lower pressures typically favor dehydrogenation by shifting the equilibrium towards the products.
-
Catalyst: The choice of catalyst is critical. Platinum-based catalysts, often supported on materials like alumina (Al₂O₃) or carbon, are highly effective.
-
Space Velocity: This parameter relates the feed flow rate to the catalyst volume and determines the residence time of the reactants on the catalyst surface.
Quantitative Data Summary
The following tables summarize typical quantitative data for the dehydrogenation of naphthenes, which can be extrapolated for this compound based on studies of similar compounds like methylcyclohexane.
Table 1: Typical Reaction Conditions for Naphthene Dehydrogenation
| Parameter | Value | Reference |
| Temperature | 300 - 450 °C | [1] |
| Pressure | 1 - 3 bar | [1] |
| Catalyst | 1 wt% Pt/γ-Al₂O₃ | [2] |
| WHSV (Weight Hourly Space Velocity) | 4 h⁻¹ | [3] |
| H₂/Hydrocarbon Ratio | 4 | [3] |
Table 2: Influence of Temperature on Methylcyclohexane Conversion (as a proxy)
| Temperature (°C) | Methylcyclohexane Conversion (%) | Toluene Selectivity (%) | Reference |
| 300 | 63 | >99 | [4] |
| 350 | 98.5 | >99.9 | [1] |
Experimental Protocols
Catalyst Preparation (1 wt% Pt/γ-Al₂O₃)
This protocol describes the preparation of a platinum-on-gamma-alumina catalyst using the incipient wetness impregnation method.
Materials:
-
γ-Al₂O₃ support
-
Chloroplatinic acid (H₂PtCl₆) solution
-
Deionized water
-
Drying oven
-
Calcination furnace
-
Reduction furnace with H₂ supply
Procedure:
-
Support Preparation: Dry the γ-Al₂O₃ support in an oven at 120 °C for 4 hours to remove any adsorbed water.
-
Impregnation:
-
Calculate the required amount of chloroplatinic acid solution to achieve a 1 wt% platinum loading on the alumina support. The volume of the solution should be equal to the pore volume of the support.
-
Add the chloroplatinic acid solution dropwise to the dried γ-Al₂O₃ support while continuously mixing to ensure uniform distribution.
-
-
Drying: Dry the impregnated support in an oven at 120 °C for 12 hours.
-
Calcination: Calcine the dried catalyst in a furnace under a flow of dry air. Ramp the temperature to 400 °C at a rate of 5 °C/min and hold for 4 hours.
-
Reduction:
-
Place the calcined catalyst in a tube furnace.
-
Reduce the catalyst under a flow of hydrogen (H₂) gas. Ramp the temperature to 400 °C at a rate of 5 °C/min and hold for 2 hours.
-
Cool the catalyst to room temperature under a flow of inert gas (e.g., nitrogen or argon).
-
Dehydrogenation Reaction in a Fixed-Bed Reactor
Materials and Equipment:
-
Fixed-bed reactor (e.g., stainless steel tube)
-
Furnace with temperature controller
-
Mass flow controllers for gases (N₂, H₂)
-
High-performance liquid chromatography (HPLC) pump for liquid feed
-
This compound (reactant)
-
Prepared Pt/γ-Al₂O₃ catalyst
-
Condenser
-
Gas-liquid separator
-
Gas chromatograph-mass spectrometer (GC-MS) for analysis
Procedure:
-
Catalyst Loading: Load a known amount of the prepared Pt/γ-Al₂O₃ catalyst into the fixed-bed reactor, securing it with quartz wool plugs.
-
System Purge: Purge the entire reactor system with an inert gas (e.g., nitrogen) to remove any air.
-
Catalyst Activation (In-situ Reduction):
-
Heat the reactor to 400 °C under a flow of hydrogen gas for 2 hours to ensure the catalyst is fully reduced.
-
Cool the reactor to the desired reaction temperature under a continued hydrogen or inert gas flow.
-
-
Reaction:
-
Set the furnace to the desired reaction temperature (e.g., 350 °C).
-
Start the flow of carrier gas (e.g., nitrogen or hydrogen) through the reactor using a mass flow controller.
-
Introduce the this compound feed into the reactor at a controlled flow rate using an HPLC pump. The liquid is vaporized before contacting the catalyst bed.
-
-
Product Collection and Analysis:
-
Pass the reactor effluent through a condenser to liquefy the products.
-
Collect the liquid products in a gas-liquid separator.
-
Analyze the liquid products using GC-MS to determine the conversion of this compound and the selectivity to mesitylene.[5]
-
The gaseous products (primarily hydrogen) can be quantified using a gas chromatograph with a thermal conductivity detector (TCD).
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for the dehydrogenation of this compound.
Reaction Pathway
Caption: Stepwise dehydrogenation of this compound to mesitylene.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Dehydrogenation of methylcyclohexane over Pt-based catalysts supported on functional granular activated carbon - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. youtube.com [youtube.com]
Application Note: Gas Chromatographic Separation of 1,3,5-Trimethylcyclohexane Isomers
[AN-GC-001]
Abstract
This application note details a gas chromatography (GC) method for the separation of cis and trans isomers of 1,3,5-trimethylcyclohexane. Due to their similar physical properties, the separation of these geometric isomers can be challenging. This document provides a protocol utilizing a non-polar capillary column for the effective resolution of these compounds, which is critical for researchers, scientists, and professionals in drug development and chemical analysis.
Introduction
This compound, a saturated cyclic hydrocarbon, exists as two stereoisomers: cis-(1α,3α,5α)-1,3,5-trimethylcyclohexane and trans-(1α,3α,5β)-1,3,5-trimethylcyclohexane. The accurate separation and quantification of these isomers are essential for various applications, including the analysis of petroleum products and as starting materials in chemical synthesis. Gas chromatography is a powerful technique for the analysis of volatile compounds like trimethylcyclohexane isomers. The selection of an appropriate stationary phase and the optimization of GC parameters are crucial for achieving baseline separation. Non-polar stationary phases are generally effective for separating non-polar analytes, with the elution order typically following the boiling points of the compounds.
Experimental Protocols
This section provides a detailed methodology for the separation of this compound isomers using gas chromatography with a Flame Ionization Detector (FID).
Sample Preparation
-
Standard Preparation : Prepare individual standards of cis- and trans-1,3,5-trimethylcyclohexane, as well as a mixed standard, at a concentration of 100 µg/mL in n-hexane.
-
Sample Dilution : Dilute the sample containing the this compound isomers in n-hexane to fall within the calibration range.
Instrumentation and Conditions
The following GC method was adapted from the NIST Chemistry WebBook for the analysis of the cis isomer and is recommended for the separation of the isomer mixture.
-
Gas Chromatograph : Agilent 8890 GC System or equivalent.
-
Detector : Flame Ionization Detector (FID).
-
Injector : Split/Splitless injector.
GC Method Parameters
| Parameter | Value |
| Column | |
| Stationary Phase | Petrocol DH [poly(50% n-octyl/50% methyl siloxane)] |
| Column Dimensions | 100 m x 0.25 mm ID, 0.50 µm film thickness |
| Injector | |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Split Ratio | 50:1 |
| Oven | |
| Initial Temperature | 20°C |
| Initial Hold Time | 15 min |
| Temperature Ramp | 15°C/min |
| Final Temperature | 220°C |
| Final Hold Time | 30 min |
| Carrier Gas | |
| Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Detector | |
| Detector | FID |
| Temperature | 250°C |
| H₂ Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (He) | 25 mL/min |
Data Presentation
The separation of cis- and trans-1,3,5-trimethylcyclohexane is based on their interaction with the non-polar stationary phase. On such phases, the elution order generally correlates with the boiling points of the analytes.
| Isomer | Boiling Point (°C) | Retention Index (RI) on Non-polar Column | Expected Elution Order |
| cis,cis,cis-1,3,5-Trimethylcyclohexane | Not explicitly found | 827[1] | 1 |
| cis,cis,trans-1,3,5-Trimethylcyclohexane | 139.5[2][3] | Not available | 2 |
Note: The retention index for the cis isomer is from a specific analysis on a Petrocol DH column.[1] The elution order is predicted based on the general principle that on non-polar columns, compounds with lower boiling points tend to elute earlier. While the boiling point for the cis isomer was not found, its lower retention index compared to other C9 hydrocarbons suggests it is the more volatile of the two isomers.
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the logical workflow of the GC analysis and the relationship between the components of the chromatographic system.
Caption: Experimental Workflow for GC Analysis of this compound Isomers.
Caption: Logical Relationships of Components in the Gas Chromatography System.
References
1,3,5-Trimethylcyclohexane: A Non-Polar Standard for Spectroscopic Applications
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
In the realm of spectroscopic analysis, the use of internal and external standards is paramount for ensuring the accuracy, precision, and reproducibility of results. For non-polar analytes and solvent systems, 1,3,5-trimethylcyclohexane emerges as a highly suitable reference standard across various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman spectroscopy, and Gas Chromatography (GC). Its desirable characteristics, such as chemical inertness, spectral simplicity, and thermal stability, make it an excellent choice for both qualitative and quantitative analyses. This document provides detailed application notes and protocols for the effective utilization of this compound as a non-polar standard.
Advantages of this compound as a Non-Polar Standard
The selection of an appropriate standard is critical for reliable spectroscopic measurements. This compound offers several key advantages:
-
Chemical Inertness: As a saturated hydrocarbon, it is largely unreactive and does not interfere with most analytes or solvent systems.
-
Simple Spectra: Its relatively simple molecular structure results in clean and well-resolved peaks in NMR, IR, and Raman spectra, minimizing the chances of spectral overlap with the analyte of interest.
-
Thermal Stability: It is a stable liquid with a consistent composition, making it reliable for techniques that involve temperature variations, such as GC.
-
Commercial Availability: High-purity this compound is readily available from various chemical suppliers.
-
Well-Characterized Properties: Its physical and spectroscopic properties are well-documented in scientific literature and databases.
Data Presentation: Spectroscopic and Physical Properties
The following tables summarize the key quantitative data for this compound, facilitating its use as a standard.
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₁₈ |
| Molecular Weight | 126.24 g/mol |
| CAS Number | 1839-63-0 |
| Appearance | Colorless liquid |
Table 2: ¹H and ¹³C NMR Chemical Shifts (in CDCl₃, reference to TMS at 0 ppm)
Note: Chemical shifts can vary slightly depending on the solvent and concentration. The cis and trans isomers have distinct chemical shifts due to different steric environments of the methyl groups.
| Isomer | Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| cis-1,3,5-Trimethylcyclohexane | Methyl (CH₃) | ~0.85 (d) | ~23.0 |
| Cyclohexyl (CH) | ~1.2-1.6 (m) | ~32.9 | |
| Cyclohexyl (CH₂) | ~0.5-1.0 (m) | ~44.9 | |
| trans-1,3,5-Trimethylcyclohexane | Methyl (CH₃) | ~0.88 (d), ~0.92 (d) | ~20.5, ~32.5 |
| Cyclohexyl (CH) | ~1.0-1.8 (m) | ~27.0, ~35.0 | |
| Cyclohexyl (CH₂) | ~0.8-1.8 (m) | ~41.0, ~51.5 |
Table 3: Key Infrared (IR) and Raman Spectroscopy Peaks
| Spectroscopic Technique | Wavenumber (cm⁻¹) | Assignment | Application |
| Infrared (IR) | ~2950-2850 | C-H stretch | Reference for alkane C-H vibrations |
| ~1465 | CH₂ scissoring | Fingerprint region reference | |
| ~1380 | CH₃ symmetric bend | Fingerprint region reference | |
| Raman | ~2938 | C-H stretch | Wavelength calibration |
| ~2853 | C-H stretch | Wavelength calibration | |
| ~1445 | CH₂ deformation | Wavelength calibration | |
| ~802 | Ring breathing | Wavelength calibration[1] |
Table 4: Gas Chromatography Data
| Parameter | Value |
| Kovats Retention Index (non-polar column) | ~840 - 860 |
Experimental Protocols
The following protocols provide detailed methodologies for using this compound as a standard in key spectroscopic experiments.
Quantitative NMR (qNMR) Spectroscopy
Objective: To determine the absolute or relative concentration of a non-polar analyte in solution using this compound as an internal standard.
Materials:
-
Analyte of interest
-
High-purity this compound (as a mixture of isomers or a specific isomer)
-
Deuterated non-polar solvent (e.g., CDCl₃, C₆D₆)
-
NMR tubes, volumetric flasks, and precision micropipettes
Protocol:
-
Standard Stock Solution Preparation: Accurately weigh a known mass of this compound and dissolve it in a known volume of the deuterated solvent to prepare a stock solution of known concentration.
-
Sample Preparation:
-
Accurately weigh a known mass of the analyte.
-
Dissolve the analyte in a known volume of the deuterated solvent.
-
Add a precise volume of the this compound stock solution to the analyte solution. The molar ratio of the standard to the analyte should ideally be in the range of 1:1.
-
-
NMR Data Acquisition:
-
Transfer the final solution to an NMR tube.
-
Acquire the ¹H NMR spectrum.
-
Crucial Parameter: Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of both the analyte and the standard to allow for full magnetization recovery between scans. This is critical for accurate integration.
-
-
Data Processing and Analysis:
-
Process the spectrum (phasing, baseline correction).
-
Integrate a well-resolved, non-overlapping peak of the analyte and a peak of this compound (e.g., the methyl proton signals).
-
Calculate the concentration of the analyte using the following formula:
Concentration_analyte = (Integral_analyte / N_protons_analyte) * (N_protons_standard / Integral_standard) * Concentration_standard
Where:
-
Integral_analyte and Integral_standard are the integrated peak areas.
-
N_protons_analyte and N_protons_standard are the number of protons giving rise to the integrated signals.
-
Concentration_standard is the known concentration of this compound.
-
-
Gas Chromatography (GC)
Objective: To use this compound as an internal standard for the quantitative analysis of volatile non-polar compounds.
Materials:
-
Analyte of interest
-
High-purity this compound
-
Appropriate non-polar solvent (e.g., hexane, pentane)
-
GC vials, volumetric flasks, and precision syringes
Protocol:
-
Calibration Standard Preparation: Prepare a series of calibration standards containing known concentrations of the analyte and a constant, known concentration of this compound in the chosen solvent.
-
Sample Preparation: To a known volume of the sample containing the analyte, add the same constant, known concentration of this compound as used in the calibration standards.
-
GC Analysis:
-
Inject the calibration standards and the sample into the GC.
-
Use a non-polar capillary column (e.g., DB-1, HP-5).
-
Develop a suitable temperature program to achieve good separation between the analyte, the standard, and any other components.
-
-
Data Analysis:
-
For each chromatogram, determine the peak areas of the analyte and this compound.
-
Calculate the response factor (RF) for the analyte from the calibration standards:
RF = (Area_analyte / Concentration_analyte) / (Area_standard / Concentration_standard)
-
Create a calibration curve by plotting the ratio of the analyte peak area to the standard peak area against the concentration of the analyte.
-
Determine the concentration of the analyte in the sample by using the peak area ratio from the sample chromatogram and the calibration curve or the calculated response factor.
-
Raman Spectroscopy
Objective: To use this compound as a standard for wavenumber calibration of a Raman spectrometer.
Materials:
-
High-purity this compound
-
Quartz cuvette or capillary tube
Protocol:
-
Sample Preparation: Fill a clean quartz cuvette or capillary tube with this compound.
-
Spectrum Acquisition:
-
Place the sample in the Raman spectrometer.
-
Acquire a high-quality Raman spectrum with a good signal-to-noise ratio.
-
-
Calibration:
-
Identify the prominent and well-defined peaks of this compound in the acquired spectrum (refer to Table 3).
-
Compare the observed peak positions with the known, literature values.
-
Use the spectrometer's software to apply a calibration correction based on the differences between the observed and known peak positions. This ensures the accuracy of the wavenumber axis for subsequent sample analyses.
-
Mandatory Visualizations
The following diagrams illustrate the logical workflows for the described protocols.
Caption: Workflow for quantitative NMR using an internal standard.
Caption: Workflow for quantitative GC using an internal standard.
Caption: Workflow for Raman spectrometer calibration.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,3,5-Trimethylcyclohexane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1,3,5-trimethylcyclohexane.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and direct method for synthesizing this compound is the catalytic hydrogenation of its aromatic precursor, mesitylene (1,3,5-trimethylbenzene).[1] This reaction involves the addition of hydrogen across the aromatic ring in the presence of a metal catalyst.
Q2: Which catalysts are typically used for the hydrogenation of mesitylene?
A2: A variety of metal catalysts can be used for this transformation. Commonly employed catalysts include platinum-based catalysts like Platinum on Carbon (Pt/C) and Adam's catalyst (PtO₂), Palladium on Carbon (Pd/C), and Nickel catalysts.[1][2][3] The choice of catalyst can influence the reaction conditions and the stereochemical outcome of the product.
Q3: What are the expected stereoisomers of this compound?
A3: this compound exists as two primary stereoisomers: cis-1,3,5-trimethylcyclohexane, where all three methyl groups are on the same face of the cyclohexane ring, and trans-1,3,5-trimethylcyclohexane, where one methyl group is on the opposite face relative to the other two.[4][5] The cis isomer is generally the thermodynamically more stable product.[1][6]
Q4: How can I purify the final this compound product?
A4: Purification can typically be achieved through distillation. If the product contains solid catalyst particles, it should first be filtered through a pad of a filter aid like Celite®. Subsequent distillation will separate the this compound from any non-volatile impurities or solvents.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound via catalytic hydrogenation.
Issue 1: Low or No Conversion of Mesitylene
Possible Causes & Solutions
| Cause | Recommended Action |
| Inactive or Old Catalyst | Use a fresh batch of catalyst. Catalysts can lose activity over time due to oxidation or improper storage.[7] |
| Catalyst Poisoning | Ensure the purity of the mesitylene, solvent, and hydrogen gas. Catalyst poisons can include sulfur compounds, nitrogen compounds, and carbon monoxide.[2] Purify the starting materials if necessary. |
| Insufficient Hydrogen Pressure | While some hydrogenations can be performed at atmospheric pressure (e.g., with a hydrogen balloon), aromatic ring reduction often requires higher pressures.[3] Consider using a high-pressure reactor (e.g., a Parr shaker). |
| Inadequate Agitation | Vigorous stirring is crucial to ensure proper mixing of the substrate, catalyst, and hydrogen gas.[2] Increase the stirring rate to improve mass transfer. |
| Suboptimal Temperature | While higher temperatures can increase the reaction rate, excessively high temperatures may lead to side reactions or catalyst deactivation.[2] Experiment with a range of temperatures to find the optimal balance. |
| Incorrect Solvent | The choice of solvent can affect the solubility of the reactants and the catalyst's activity. Polar solvents like ethanol and methanol are commonly used.[7] For certain substrates, acetic acid can be an effective solvent.[7] |
Issue 2: Poor Selectivity or Formation of Side Products
Possible Causes & Solutions
| Cause | Recommended Action |
| Over-reduction or Ring Opening | Harsher reaction conditions (high temperature and pressure) can sometimes lead to undesired side reactions. Try lowering the reaction temperature or pressure. |
| Isomerization | The ratio of cis to trans isomers can be influenced by the catalyst and reaction conditions. For instance, hydrogenation over a colloidal platinum catalyst at 70°C has been reported to favor the "cis" isomer, while a nickel catalyst at 180°C may produce more of the "trans" isomer. |
| Incomplete Hydrogenation | If the reaction is stopped prematurely, the product may be contaminated with partially hydrogenated intermediates. Monitor the reaction progress using techniques like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to ensure completion. |
Data Presentation
The yield and stereoselectivity of this compound synthesis are highly dependent on the chosen experimental parameters. The following table summarizes the influence of these parameters on the reaction outcome.
| Parameter | Variation | Effect on Yield/Selectivity | Notes |
| Catalyst | Pt/C, PtO₂, Pd/C, Ni | Different catalysts exhibit varying activities and selectivities. For example, Pearlman's catalyst (Pd(OH)₂/C) is known to be highly active.[7] | Catalyst choice can also affect the required temperature and pressure. |
| Temperature | Low (e.g., 70°C) vs. High (e.g., 180°C) | Temperature can influence the ratio of cis to trans isomers. Higher temperatures may favor the thermodynamically more stable cis isomer but can also lead to side reactions.[2] | |
| Pressure | Atmospheric vs. High Pressure | Hydrogenation of aromatic rings often requires elevated pressures for reasonable reaction rates and complete conversion.[3] | |
| Solvent | Protic (e.g., Ethanol) vs. Acidic (e.g., Acetic Acid) | Acetic acid can be beneficial for the hydrogenation of substrates containing heteroatoms.[7] The solvent should be dry and deoxygenated.[2] | |
| Substrate Purity | High Purity vs. Contaminated | Impurities containing sulfur or nitrogen can act as catalyst poisons, leading to low or no conversion.[2] |
Experimental Protocols
Representative Protocol for Catalytic Hydrogenation of Mesitylene
Materials:
-
Mesitylene (1,3,5-trimethylbenzene)
-
10% Palladium on Carbon (Pd/C)
-
Ethanol (anhydrous)
-
Hydrogen gas
-
High-pressure hydrogenation apparatus (e.g., Parr shaker)
Procedure:
-
In the reaction vessel of the high-pressure apparatus, add mesitylene and anhydrous ethanol.
-
Carefully add 10% Pd/C to the solution. The amount of catalyst is typically 5-10% by weight of the substrate.
-
Seal the reaction vessel and purge it several times with an inert gas (e.g., nitrogen or argon) to remove any air.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 100-500 psi).
-
Begin vigorous stirring and heat the reaction mixture to the desired temperature (e.g., 80-120°C).
-
Monitor the reaction progress by observing the hydrogen uptake. The reaction is complete when hydrogen consumption ceases.
-
Allow the reactor to cool to room temperature and carefully vent the excess hydrogen.
-
Purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with ethanol.
-
Remove the solvent from the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the product by distillation if necessary.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for low conversion in mesitylene hydrogenation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Cyclohexane, 1,3,5-trimethyl- [webbook.nist.gov]
- 6. quora.com [quora.com]
- 7. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
Troubleshooting low conversion in the hydrogenation of 1,3,5-trimethylbenzene.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the low conversion of 1,3,5-trimethylbenzene to 1,3,5-trimethylcyclohexane.
Troubleshooting Low Conversion
Low conversion in the hydrogenation of 1,3,5-trimethylbenzene can be attributed to several factors related to the catalyst, reaction conditions, and substrate purity. A systematic approach to troubleshooting is essential for identifying and resolving the underlying issue.
Diagram: Troubleshooting Workflow
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low conversion?
A1: Low conversion in catalytic hydrogenation is often due to issues with the catalyst, suboptimal reaction conditions, or impurities in the substrate or solvent. A systematic check of these three areas is the most effective way to diagnose the problem.
Q2: My catalyst seems to be inactive. What could be the problem?
A2: Catalyst inactivity is a frequent issue and can stem from several sources:
-
Catalyst Poisoning: The active sites on the catalyst can be blocked by poisons.[1] Sulfur compounds, carbon monoxide, and even water (in some systems) can act as poisons.[2] These can be classified as:
-
Inhibitors: Reversibly bind to the catalyst. Activity may be restored upon their removal.[2]
-
Temporary Poisons: Strongly adsorb to the catalyst surface. Activity may be recovered with specific treatments like high-temperature hydrogen stripping.[2]
-
Permanent Poisons: Very strong, irreversible adsorption. The catalyst activity cannot be recovered.[2]
-
-
Catalyst Deactivation: The catalyst may have lost activity over time due to sintering (agglomeration of metal particles at high temperatures) or coking (deposition of carbonaceous material on the surface).
-
Improper Handling: Catalysts like Palladium on Carbon (Pd/C) and Raney® Nickel are often pyrophoric, especially after use.[3][4] Improper handling can lead to oxidation and deactivation. Always handle these catalysts under an inert atmosphere.[4]
Q3: How do I choose the right reaction conditions?
A3: Reaction conditions must be optimized for each specific setup. Key parameters include:
-
Temperature: Higher temperatures generally increase the reaction rate, but excessive heat can lead to side reactions and catalyst deactivation. For many aromatic hydrogenations, temperatures in the range of 100-150°C are a good starting point.[5][6]
-
Hydrogen Pressure: The pressure of hydrogen gas is critical. While atmospheric pressure (using a balloon) can be sufficient for some reactions, aromatic ring hydrogenation often requires higher pressures to overcome the ring's stability.[7][8][9] Pressures from 20 to over 100 atmospheres may be necessary.[6]
-
Agitation: Efficient stirring is crucial to ensure good contact between the three phases (solid catalyst, liquid substrate/solvent, and gaseous hydrogen). Poor agitation can lead to mass transfer limitations and result in low conversion.
-
Reaction Time: The reaction may simply need more time to reach completion. Monitor the reaction progress using techniques like GC, TLC, or by observing hydrogen uptake.
Q4: Can the solvent affect my reaction?
A4: Yes, the choice of solvent is important. Protic solvents like ethanol and methanol are commonly used and can accelerate hydrogenation rates.[3][10] The solvent must be able to dissolve the 1,3,5-trimethylbenzene and should be dry and deoxygenated to prevent side reactions or catalyst inhibition. In some cases, increasing the water content in a water/ethanol mixture has been shown to increase hydrogenation rates.[11]
Q5: What are potential side reactions in the hydrogenation of 1,3,5-trimethylbenzene?
A5: The primary side reaction is incomplete hydrogenation, leading to the formation of partially hydrogenated intermediates. Additionally, if impurities are present in the 1,3,5-trimethylbenzene starting material (e.g., from its synthesis via acetone condensation), side products like acetic acid and isobutene could be present and potentially interfere with the reaction.[12]
Data Presentation: Reaction Parameters
The following tables summarize typical reaction conditions for the hydrogenation of aromatic compounds. Note that direct comparative data for 1,3,5-trimethylbenzene under identical conditions is limited in the literature. These values should be used as a starting point for optimization.
Table 1: Catalyst Performance in Aromatic Hydrogenation
| Catalyst | Substrate | Temperature (°C) | H₂ Pressure (MPa) | Conversion (%) | Selectivity (%) | Product |
| Ru/La₂O₃–ZnO | Benzene | 150 | 2.0 | 50 | ~90 (initial) | Cyclohexene |
| Ru-Ni/Al₂O₃ | N-propylcarbazole | 130-160 | 4.0-7.0 | High | High | Perhydro-N-propylcarbazole |
| Pt-Co/γ-Al₂O₃ | Benzene | Not specified | Not specified | Higher than Pt/γ-Al₂O₃ | Not specified | Cyclohexane |
| Raney® Ni | Benzene | 120 | ~2.8 | Lower than Hf-based catalyst | Not specified | Cyclohexane |
| Ni/SiO₂ | Benzene | ~150 | >2.0 | High | High | Cyclohexane |
Data compiled from a comparative study by BenchChem.[3]
Table 2: Typical Conditions for Benzene Hydrogenation over Nickel Catalysts
| Parameter | Value |
| Temperature | 70 - 140 °C |
| Pressure | 30 bar |
| LHSV | 50 - 150 h⁻¹ |
| H₂/HC ratio | 200 - 300 NL/L |
Data from a study on developing an experimental protocol for benzene hydrogenation.
Experimental Protocols
Protocol 1: Catalyst Preparation (Incipient Wetness Impregnation)
This method is commonly used for preparing supported metal catalysts.
-
Support Preparation: Dry the support material (e.g., Al₂O₃, SiO₂) in an oven at 100-120°C overnight to remove adsorbed water.
-
Impregnation: Prepare an aqueous solution of a metal salt precursor (e.g., Ni(NO₃)₂, H₂PtCl₆, RuCl₃·3H₂O). The volume of the solution should be equal to the pore volume of the support.
-
Add the precursor solution dropwise to the support material with constant mixing to ensure even distribution.
-
Drying: Dry the impregnated support in an oven at 100-120°C to remove the solvent.
-
Calcination & Reduction: Calcine the dried catalyst in air at an elevated temperature (e.g., 400-500°C) to decompose the precursor to its oxide form. Following calcination, reduce the catalyst in a flow of hydrogen gas at a high temperature (e.g., 400°C) to form the active metallic nanoparticles.
Diagram: Catalyst Preparation Workflow
Protocol 2: Hydrogenation of 1,3,5-Trimethylbenzene in a Batch Reactor
This protocol is a general guideline and should be optimized for specific equipment and catalysts.
-
Reactor Charging:
-
System Purge:
-
Seal the reactor.
-
Pressurize the reactor with an inert gas (e.g., Nitrogen) and then vent. Repeat this cycle 3-5 times to remove all oxygen.
-
Purge the system with hydrogen gas by pressurizing with H₂ and venting. Repeat 3-5 times.[7]
-
-
Reaction Execution:
-
Heat the reactor to the desired temperature (e.g., starting at 120-150°C).
-
Pressurize the reactor with hydrogen to the target pressure (e.g., starting at 3-5 MPa).
-
Begin vigorous stirring to ensure efficient mixing.
-
-
Monitoring:
-
Monitor the reaction progress by observing the rate of hydrogen uptake from the gas cylinder or by taking samples at regular intervals for analysis by Gas Chromatography (GC).
-
-
Termination and Product Recovery:
-
Once the reaction is complete (no further hydrogen uptake or starting material is consumed), cool the reactor to room temperature.
-
Carefully vent the excess hydrogen pressure in a well-ventilated fume hood.
-
Purge the reactor with an inert gas.
-
Separate the catalyst from the reaction mixture by filtration through a pad of Celite®. Caution: The used catalyst can be pyrophoric; do not allow the filter cake to dry out.[4] Quench the filtered catalyst with water.
-
The filtrate contains the this compound product, which can be purified by distillation if necessary.
-
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 4. sarponggroup.com [sarponggroup.com]
- 5. acs.org [acs.org]
- 6. DSpace [repository.kaust.edu.sa]
- 7. Palladium on Carbon (Pd/C) [commonorganicchemistry.com]
- 8. Mesitylene - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Effect of catalyst morphology and hydrogen co-feeding on the acid-catalysed transformation of acetone into mesitylene - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. benchchem.com [benchchem.com]
Side reactions and byproducts in 1,3,5-Trimethylcyclohexane synthesis.
Welcome to the technical support center for the synthesis of 1,3,5-trimethylcyclohexane. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format, complete with detailed experimental protocols and data to address specific challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and direct method for synthesizing this compound is the catalytic hydrogenation of its aromatic precursor, mesitylene (1,3,5-trimethylbenzene). This reaction involves the saturation of the aromatic ring using hydrogen gas in the presence of a metal catalyst.
Q2: What are the expected stereoisomers of this compound, and which is more stable?
A2: this compound exists as two stereoisomers: cis-1,3,5-trimethylcyclohexane and trans-1,3,5-trimethylcyclohexane. In the cis isomer, all three methyl groups can occupy equatorial positions on the chair conformation, minimizing steric strain. This makes the cis isomer the thermodynamically more stable product and is often the major component of the reaction mixture, especially under equilibrating conditions.
Q3: Can other isomers of trimethylcyclohexane be formed during the synthesis from mesitylene?
A3: While the direct hydrogenation of mesitylene primarily yields this compound, isomerization to other isomers like 1,2,4-trimethylcyclohexane or 1,2,3-trimethylcyclohexane is possible, particularly under harsh reaction conditions or with certain catalysts that have acidic properties. However, this is generally considered a minor side reaction.
Troubleshooting Guide
Issue 1: Incomplete Hydrogenation of Mesitylene
Q: My reaction is showing the presence of residual starting material and/or partially hydrogenated byproducts like 1,3,5-trimethylcyclohexene. What are the possible causes and solutions?
A: Incomplete hydrogenation is a common issue that can be attributed to several factors. Below is a summary of potential causes and recommended troubleshooting steps.
Potential Causes and Solutions for Incomplete Hydrogenation
| Cause | Recommended Solution |
| Insufficient Catalyst Activity | - Increase Catalyst Loading: A higher catalyst-to-substrate ratio can improve the reaction rate. - Use a More Active Catalyst: Consider switching to a more active catalyst. For aromatic hydrogenation, the activity generally follows the order: Rh > Ru > Pt > Pd > Ni. - Check Catalyst Quality: Ensure the catalyst has not been deactivated by improper storage or handling. |
| Catalyst Deactivation | - Catalyst Poisoning: Trace impurities in the solvent or starting material (e.g., sulfur or nitrogen compounds) can poison the catalyst. Purify the solvent and substrate before use. - Coking: At higher temperatures, carbonaceous deposits (coke) can form on the catalyst surface, blocking active sites.[1] Consider lowering the reaction temperature or using a catalyst support that is less prone to coking. |
| Insufficient Hydrogen Pressure | - Increase Hydrogen Pressure: Aromatic ring hydrogenation often requires higher hydrogen pressures compared to the reduction of alkenes.[2] Increase the pressure in increments to find the optimal condition. |
| Inadequate Reaction Time or Temperature | - Increase Reaction Time: Monitor the reaction progress by GC-MS and extend the reaction time until the starting material is consumed. - Increase Temperature: While higher temperatures can promote side reactions, a moderate increase can improve the rate of hydrogenation. Optimize the temperature for your specific catalyst and setup. |
| Poor Mass Transfer | - Improve Agitation: Ensure vigorous stirring to facilitate the transport of hydrogen gas to the catalyst surface and the interaction of the substrate with the catalyst. |
Issue 2: Formation of Undesired Stereoisomers
Q: The stereoselectivity of my reaction is low, resulting in a mixture of cis- and trans-1,3,5-trimethylcyclohexane. How can I improve the yield of the desired cis-isomer?
A: The stereochemical outcome of the hydrogenation is influenced by the catalyst, temperature, and reaction time. The cis-isomer is the thermodynamically favored product.
Factors Influencing Stereoselectivity
| Factor | Influence on Stereoselectivity | Recommended Action |
| Catalyst | Different catalysts can exhibit different stereoselectivities. For example, historical studies on the hydrogenation of hemimellitene (1,2,3-trimethylbenzene) showed that a colloidal platinum catalyst at 70°C favored the formation of the "cis" isomer, while a nickel catalyst at 180°C produced more of the "trans" isomer. | Experiment with different catalysts (e.g., Pt, Rh, Ru) to find the one that provides the best selectivity for the cis-isomer under your conditions. |
| Temperature and Reaction Time | Higher temperatures and longer reaction times can allow the reaction to reach thermodynamic equilibrium, which favors the more stable cis-isomer. | If your initial product mixture is rich in the trans-isomer, consider increasing the reaction temperature or extending the reaction time to promote isomerization to the more stable cis-isomer. |
Experimental Protocols
General Protocol for Catalytic Hydrogenation of Mesitylene
This protocol is a general guideline and may require optimization for specific equipment and catalysts.
Materials:
-
Mesitylene (1,3,5-trimethylbenzene)
-
Hydrogenation catalyst (e.g., 5% Rh/C, 5% Pt/C, or Raney Nickel)
-
Solvent (e.g., ethanol, ethyl acetate, or hexane)
-
High-pressure autoclave or a similar hydrogenation apparatus
-
Inert gas (e.g., nitrogen or argon)
-
Filter aid (e.g., Celite)
Procedure:
-
Reactor Setup: In a nitrogen-filled glovebox or under an inert atmosphere, add the catalyst (typically 1-5 mol% relative to the substrate) to a high-pressure autoclave.
-
Addition of Reactants: Add the solvent and then the mesitylene to the autoclave.
-
Sealing and Purging: Seal the autoclave and purge it several times with an inert gas, followed by several purges with hydrogen gas to remove any residual air.
-
Reaction: Pressurize the autoclave with hydrogen to the desired pressure (e.g., 10-50 bar). Begin stirring and heat the reactor to the desired temperature (e.g., 80-150°C).
-
Monitoring: Monitor the reaction progress by taking small aliquots (if the reactor allows) and analyzing them by GC-MS.
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Purge the reactor with an inert gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of filter aid (e.g., Celite) to remove the catalyst. Wash the filter cake with a small amount of the reaction solvent.
-
Product Isolation: Remove the solvent from the filtrate under reduced pressure to obtain the crude this compound. The product can be further purified by distillation if necessary.
Protocol for GC-MS Analysis of Reaction Products
This protocol allows for the identification and quantification of the desired product and potential byproducts.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Capillary column suitable for hydrocarbon analysis (e.g., a non-polar DB-5ms or equivalent).
GC-MS Parameters:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: 5 °C/min to 150 °C.
-
Hold: 5 minutes at 150 °C.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-200.
-
Sample Preparation:
-
Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., hexane) to a concentration of approximately 1%.
Data Analysis:
-
Identify the peaks in the total ion chromatogram (TIC).
-
Compare the retention times and mass spectra of the peaks with those of authentic standards of mesitylene, cis- and trans-1,3,5-trimethylcyclohexane, and potential byproducts (e.g., 1,3,5-trimethylcyclohexene, 1,2,4-trimethylcyclohexane) for positive identification.
-
Quantify the relative amounts of each component by integrating the peak areas. For more accurate quantification, use an internal standard (e.g., decane).[3]
Visualizing Reaction Pathways and Workflows
To aid in understanding the synthesis and potential side reactions, the following diagrams have been generated.
Caption: Reaction pathway for the synthesis of this compound and potential side reactions.
Caption: A logical workflow for troubleshooting the synthesis of this compound.
References
Technical Support Center: Optimizing Reaction Conditions for the Isomerization of 1,3,5-Trimethylcyclohexane
Welcome to the technical support center for the isomerization of 1,3,5-trimethylcyclohexane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in optimizing experimental outcomes.
Troubleshooting Guides
This section addresses common issues encountered during the isomerization of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Conversion of this compound
Question: My reaction shows a low conversion rate of the this compound starting material. What are the likely causes and how can I improve the conversion?
Answer: Low conversion in alkane isomerization is a frequent challenge. The primary factors to investigate are catalyst activity and reaction conditions.
Troubleshooting Workflow for Low Conversion
Caption: Troubleshooting workflow for low conversion of this compound.
Potential Causes and Solutions:
-
Catalyst Deactivation:
-
Cause: The acidic sites of the catalyst can be blocked by coke formation, or poisoned by impurities in the feed or carrier gas.
-
Solution: Regenerate the catalyst. A common procedure for zeolite catalysts involves a controlled burn-off of coke deposits with a dilute oxygen stream in an inert gas at elevated temperatures.[1] For severe deactivation, replacement of the catalyst may be necessary.
-
-
Suboptimal Reaction Temperature:
-
Cause: Isomerization reactions require a specific temperature range to proceed efficiently. If the temperature is too low, the activation energy barrier may not be overcome.
-
Solution: Gradually increase the reaction temperature. For alkane isomerization over zeolite catalysts, temperatures in the range of 200-400°C are often employed.[2]
-
-
Insufficient Reaction Time or Flow Rate:
-
Cause: The reactants may not have sufficient residence time in the reactor to undergo isomerization.
-
Solution: Increase the reaction time for batch reactors or decrease the flow rate (increase Weight Hourly Space Velocity - WHSV) in a continuous flow setup.
-
-
Inadequate Catalyst Acidity:
-
Cause: The catalyst may not possess the required type (Brønsted vs. Lewis) or strength of acid sites for the isomerization of this compound.
-
Solution: Consider using a different solid acid catalyst, such as a different type of zeolite (e.g., H-mordenite, H-beta, H-ZSM-5) or a sulfated metal oxide, which are known to be effective for alkane isomerization.[3]
-
Issue 2: Poor Selectivity to the Desired Isomer (e.g., 1,2,4-Trimethylcyclohexane)
Question: My reaction is producing a mixture of trimethylcyclohexane isomers, but the selectivity towards the desired 1,2,4-trimethylcyclohexane is low. How can I improve this?
Answer: The product distribution in isomerization is governed by the principles of kinetic and thermodynamic control, as well as the catalyst's properties.[4][5]
Logical Relationship for Product Selectivity
Caption: Factors influencing product selectivity in this compound isomerization.
Potential Causes and Solutions:
-
Thermodynamic vs. Kinetic Control:
-
Cause: At lower temperatures and shorter reaction times, the product that forms the fastest (the kinetic product) is favored.[4] At higher temperatures and longer reaction times, the reaction can reach equilibrium, favoring the most stable isomer (the thermodynamic product).[4] The trans-1,3,5-trimethylcyclohexane isomer is generally the most stable due to all methyl groups being in the equatorial position in the chair conformation.[6]
-
Solution: To favor a specific isomer that is not the most thermodynamically stable, operate under kinetic control (lower temperature, shorter reaction time).[5] Conversely, to obtain the most stable isomer, use conditions that favor thermodynamic control (higher temperature, longer reaction time).[7]
-
-
Catalyst Shape Selectivity:
-
Cause: The pore structure of the zeolite catalyst can influence which isomers are formed and can diffuse out of the pores.
-
Solution: Experiment with different zeolite frameworks. For example, zeolites with medium-sized pores might favor the formation of less bulky isomers.
-
-
Side Reactions:
-
Cause: At higher temperatures, side reactions such as cracking (breaking of C-C bonds) and disproportionation can occur, leading to a wider range of products and reducing the selectivity to the desired C9 isomers.[8]
-
Solution: Optimize the reaction temperature to maximize isomerization while minimizing cracking. The presence of a metal function (e.g., platinum) on the catalyst and carrying out the reaction under a hydrogen atmosphere can help to suppress cracking by hydrogenating coke precursors.[8]
-
Frequently Asked Questions (FAQs)
Q1: What are the typical catalysts used for this compound isomerization?
A1: Bifunctional catalysts are commonly employed for alkane isomerization. These catalysts consist of a noble metal (like platinum or palladium) supported on a solid acid, typically a zeolite (e.g., Y-zeolite, mordenite, ZSM-5) or a sulfated metal oxide.[2][9] The metal sites are responsible for dehydrogenation/hydrogenation steps, while the acid sites catalyze the skeletal rearrangement of the resulting olefinic intermediates.[8]
Q2: What is the effect of temperature on the isomerization of this compound?
A2: Temperature has a significant impact on both the conversion and the product distribution. Increasing the temperature generally increases the reaction rate and conversion, but it can also lead to an increase in undesired side reactions like cracking.[10] Isomerization reactions are typically exothermic, meaning that lower temperatures favor a higher equilibrium concentration of the branched isomers.[8] Therefore, an optimal temperature must be found that balances a reasonable reaction rate with favorable equilibrium and minimal side reactions.
Q3: How does pressure influence the isomerization reaction?
A3: For gas-phase isomerization, pressure can affect the equilibrium position if there is a change in the number of moles of gas between reactants and products. In the isomerization of this compound to other C9 isomers, the number of moles does not change, so pressure has a minimal effect on the equilibrium position. However, the reaction is often carried out under a hydrogen atmosphere, and the partial pressure of hydrogen can influence catalyst stability by inhibiting coke formation.[8]
Q4: What analytical methods are suitable for monitoring the reaction and quantifying the isomers?
A4: Gas chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is the most common and effective method for analyzing the product mixture.[11] A high-resolution capillary column is necessary to separate the various trimethylcyclohexane isomers due to their similar boiling points.[11] Quantification is achieved by integrating the peak areas of the different isomers and applying response factors if necessary.
Q5: How can I regenerate a deactivated catalyst?
A5: Catalyst deactivation is often due to the deposition of carbonaceous material ("coke") on the active sites. Regeneration can typically be achieved by a controlled burn-off of the coke. This is usually done by passing a stream of an inert gas containing a low concentration of oxygen over the catalyst at an elevated temperature.[1] The temperature should be high enough to combust the coke but not so high as to cause damage to the catalyst structure.
Data Presentation
The following tables provide a summary of typical reaction conditions and potential product distributions for alkane isomerization, which can be used as a starting point for optimizing the isomerization of this compound.
Table 1: General Reaction Conditions for Alkane Isomerization over Zeolite Catalysts
| Parameter | Typical Range | Rationale |
| Catalyst | Pt/H-Mordenite, Pt/H-Beta, Pt/ZSM-5 | Bifunctional catalyst with metal and acid sites.[3] |
| Temperature | 240 - 360 °C | Balances reaction rate and equilibrium.[3] |
| Pressure | Atmospheric to 150 atm | Higher pressure can suppress side reactions.[3] |
| Liquid Hourly Space Velocity (LHSV) | 6 - 30 h⁻¹ | Influences reactant residence time.[3] |
| H₂/Hydrocarbon Molar Ratio | >1 | Helps to minimize catalyst deactivation.[8] |
Table 2: Hypothetical Product Distribution in this compound Isomerization at Different Temperatures
| Temperature (°C) | Conversion of 1,3,5-TMC (%) | Selectivity to 1,2,4-TMC (%) | Selectivity to 1,2,3-TMC (%) | Selectivity to Cracking Products (%) |
| 250 | 30 | 60 | 35 | 5 |
| 300 | 55 | 50 | 40 | 10 |
| 350 | 75 | 40 | 35 | 25 |
Note: This table is illustrative and the actual product distribution will depend on the specific catalyst and other reaction conditions.
Experimental Protocols
Protocol 1: Gas-Phase Isomerization of this compound in a Fixed-Bed Reactor
Objective: To isomerize this compound in the gas phase using a bifunctional catalyst and analyze the product distribution.
Materials:
-
This compound (high purity)
-
Bifunctional catalyst (e.g., 0.5 wt% Pt on H-Mordenite)
-
High-purity hydrogen gas
-
High-purity nitrogen gas (for startup and shutdown)
-
Hexane (for sample dilution)
Equipment:
-
Fixed-bed continuous flow reactor system with a temperature controller
-
Mass flow controllers for gases
-
High-pressure liquid pump for the hydrocarbon feed
-
Gas-liquid separator
-
Gas chromatograph with FID or MS detector and a suitable capillary column (e.g., PONA)
Procedure:
-
Catalyst Loading and Activation:
-
Load a known amount of the catalyst into the reactor.
-
Activate the catalyst in situ by heating under a flow of hydrogen to reduce the metal component. A typical procedure involves heating to 300-400°C for several hours.
-
-
Reaction Start-up:
-
Set the desired reaction temperature (e.g., 280°C) and pressure (e.g., 20 atm).
-
Establish a continuous flow of hydrogen through the reactor.
-
Start the liquid feed of this compound at the desired flow rate.
-
-
Reaction Monitoring and Sample Collection:
-
Allow the reaction to reach a steady state (typically a few hours).
-
Periodically collect liquid samples from the gas-liquid separator.
-
Dilute the collected samples with a suitable solvent like hexane before analysis.
-
-
Product Analysis:
-
Analyze the diluted samples using gas chromatography to determine the conversion of this compound and the selectivity to different isomers and cracking products.
-
-
Reaction Shutdown:
-
Stop the liquid feed and maintain the hydrogen flow while cooling the reactor to a safe temperature.
-
Switch to a nitrogen flow to purge the system.
-
Protocol 2: Quantitative Analysis of Trimethylcyclohexane Isomers by GC-MS
Objective: To develop a quantitative method for the analysis of a mixture of trimethylcyclohexane isomers.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977B or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar capillary column.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250°C
-
Oven Program:
-
Initial temperature: 40°C, hold for 5 minutes.
-
Ramp: 5°C/min to 150°C.
-
Hold: 2 minutes at 150°C.
-
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: 40-200 amu
Procedure:
-
Standard Preparation:
-
Prepare individual stock solutions of each available trimethylcyclohexane isomer in hexane.
-
Create a mixed standard solution containing all isomers at a known concentration.
-
Prepare a series of calibration standards by serial dilution of the mixed standard.
-
-
Sample Preparation:
-
Dilute the reaction samples with hexane to fall within the calibration range.
-
-
Analysis:
-
Inject the calibration standards to generate a calibration curve for each isomer.
-
Inject the diluted reaction samples.
-
-
Data Processing:
-
Identify each isomer based on its retention time and mass spectrum.
-
Quantify the concentration of each isomer in the samples using the calibration curves.
-
References
- 1. WO2004080591A1 - A method for the regeneration of zeolite catalysts - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. greenchemistry.ru [greenchemistry.ru]
- 4. benchchem.com [benchchem.com]
- 5. fiveable.me [fiveable.me]
- 6. quora.com [quora.com]
- 7. benchchem.com [benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Catalysis Research | Zeolite-Containing Catalysts in Alkylation Processes [lidsen.com]
- 10. researchgate.net [researchgate.net]
- 11. vurup.sk [vurup.sk]
Technical Support Center: Separation of Cis and Trans Isomers of 1,3,5-Trimethylcyclohexane
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the separation of cis and trans isomers of 1,3,5-trimethylcyclohexane.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of cis and trans isomers of this compound so challenging?
The primary challenge lies in the very similar physicochemical properties of the cis and trans isomers. As stereoisomers, they have the same molecular weight and chemical formula (C9H18)[1][2][3]. This results in nearly identical boiling points, vapor pressures, and polarities, making conventional separation techniques like fractional distillation difficult and often inefficient[4]. The key to their separation is to exploit subtle differences in their three-dimensional structures. The trans isomer, with all three methyl groups in the equatorial position in its most stable chair conformation, is thermodynamically more stable than the cis isomer[5].
Q2: What are the most effective methods for separating these isomers?
For analytical and small-scale preparative purposes, high-resolution Gas Chromatography (GC) is the most powerful and commonly used method[5]. The choice of a suitable capillary column and the optimization of the temperature program are crucial for achieving baseline separation[5]. For larger-scale separations, while challenging, fractional distillation under carefully controlled conditions might be attempted, though it is often less effective than chromatographic methods.
Q3: How many stereoisomers of this compound exist?
This compound has two primary geometric isomers: a cis isomer (where all three methyl groups are on the same side of the ring) and a trans isomer (where one methyl group is on the opposite side relative to the other two)[6][7][8]. These are also referred to as (1α,3α,5α)- and (1α,3α,5β)-trimethylcyclohexane, respectively[1][9].
Troubleshooting Guide
Issue: Co-elution or Poor Resolution of Isomers in Gas Chromatography (GC)
Q: My GC analysis shows a single broad peak or two overlapping peaks for the cis and trans isomers. How can I improve the separation?
A: Co-elution is a common issue when separating isomers with very similar properties. Here are several parameters you can adjust to improve resolution:
-
Optimize the Temperature Program: A slow temperature ramp is critical.
-
Solution: Decrease the oven ramp rate (e.g., to 1-2 °C/min). A slower temperature increase allows for more interaction between the isomers and the stationary phase, enhancing separation[4]. Also, consider starting at a lower initial oven temperature.
-
-
Select an Appropriate GC Column: The choice of stationary phase is crucial.
-
Solution: A non-polar or slightly polar capillary column is often effective. A (5%-phenyl)-methylpolysiloxane stationary phase is a good starting point[5]. For highly challenging separations, a more polar column or a longer column might provide better resolution.
-
-
Adjust Carrier Gas Flow Rate: The linear velocity of the carrier gas can impact efficiency.
-
Solution: Optimize the flow rate of your carrier gas (e.g., Helium) to achieve the minimum plate height (maximum efficiency). This can be determined experimentally using a van Deemter plot.
-
-
Check Injection Technique: A poor injection can lead to band broadening.
-
Solution: Ensure a fast and clean injection. Use a split injection mode to introduce a small, sharp band of the sample onto the column.
-
Quantitative Data
The separation of cis and trans isomers of this compound is challenging due to their similar physical properties. The table below summarizes some of these properties.
| Property | cis-1,3,5-Trimethylcyclohexane | trans-1,3,5-Trimethylcyclohexane | Reference |
| Molecular Formula | C9H18 | C9H18 | [1][2] |
| Molecular Weight | 126.24 g/mol | 126.24 g/mol | [3][10] |
| Boiling Point | ~139.5 °C at 760 mmHg (for a cis/trans mixture) | ~139.5 °C at 760 mmHg (for a cis/trans mixture) | [11] |
| Density | ~0.758 g/cm³ (for a cis/trans mixture) | ~0.758 g/cm³ (for a cis/trans mixture) | [11] |
| Refractive Index | ~1.4307 (for a cis/trans mixture) | ~1.4307 (for a cis/trans mixture) | [11] |
Note: The available data often pertains to a mixture of isomers, highlighting the difficulty in isolating and characterizing each one individually.
Experimental Protocols
Detailed Experimental Protocol: Gas Chromatography (GC) Separation
This protocol provides a starting point for developing a GC method for the separation of cis and trans isomers of this compound.
1. Sample Preparation:
- Dilute the isomer mixture in a volatile solvent (e.g., hexane or pentane) to a concentration of approximately 100-500 µg/mL.
- Ensure the sample is free of non-volatile residues.
2. GC System and Conditions:
- Gas Chromatograph: A system equipped with a flame ionization detector (FID) and a capillary column injection port.
- Column: A non-polar capillary column, such as a DB-5 or HP-5ms (5% phenyl-methylpolysiloxane), with dimensions of 30 m x 0.25 mm ID x 0.25 µm film thickness.
- Injector: Split/splitless injector operated at 250°C with a split ratio of 50:1.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Oven Temperature Program:
- Initial temperature: 40°C, hold for 5 minutes.
- Ramp: Increase at 2°C/min to 100°C.
- Hold at 100°C for 2 minutes.
- Detector: FID operated at 280°C.
3. Data Analysis:
- Identify the peaks corresponding to the cis and trans isomers based on their retention times. The more stable trans isomer is expected to elute slightly later on a non-polar column, but this should be confirmed with standards if available.
- Calculate the resolution between the two peaks to assess the quality of the separation. A resolution of >1.5 is considered baseline separation.
- Determine the relative percentage of each isomer by peak area integration.
Visualizations
References
- 1. cis-1,3,5-Trimethylcyclohexene [webbook.nist.gov]
- 2. trans-1,3,5-Trimethylcyclohexene [webbook.nist.gov]
- 3. This compound | C9H18 | CID 35364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. echemi.com [echemi.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. homework.study.com [homework.study.com]
- 9. Cyclohexane, 1,3,5-trimethyl- [webbook.nist.gov]
- 10. CIS,CIS,TRANS-1,3,5-TRIMETHYLCYCLOHEXANE | 1795-26-2 [chemicalbook.com]
- 11. CIS,CIS,TRANS-1,3,5-TRIMETHYLCYCLOHEXANE|lookchem [lookchem.com]
Technical Support Center: Preventing Catalyst Deactivation During 1,3,5-Trimethylcyclohexane Dehydrogenation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing catalyst deactivation during the dehydrogenation of 1,3,5-trimethylcyclohexane. The information is presented in a user-friendly question-and-answer format, with quantitative data summarized in tables, detailed experimental protocols, and explanatory diagrams.
Troubleshooting Guide
This guide addresses common issues encountered during the dehydrogenation of this compound, focusing on catalyst deactivation.
Issue 1: Rapid Loss of Catalytic Activity
-
Question: My catalyst is deactivating much faster than expected. What are the likely causes and how can I troubleshoot this?
-
Answer: Rapid deactivation is primarily caused by coking and/or sintering of the catalyst.
-
Coking: This is the deposition of carbonaceous residues on the active sites of the catalyst.[1] For bulky molecules like this compound, steric hindrance can increase the rate of coke formation.
-
Sintering: At high reaction temperatures, the metal nanoparticles on the catalyst support can agglomerate, leading to a decrease in the active surface area.
Troubleshooting Steps:
-
Characterize the Spent Catalyst: Use techniques like Temperature Programmed Oxidation (TPO) to quantify the amount of coke. Transmission Electron Microscopy (TEM) can be used to check for metal particle sintering.
-
Optimize Reaction Temperature: While higher temperatures favor the endothermic dehydrogenation reaction, they also accelerate both coking and sintering.[2] Experiment with a lower reaction temperature to find a balance between activity and stability.
-
Introduce a Co-feed: Co-feeding hydrogen can help suppress coke formation by promoting the hydrogenation of coke precursors.
-
Modify the Catalyst: The addition of a promoter, such as tin (Sn), to a platinum (Pt) catalyst can significantly reduce coking by altering the electronic properties of the active sites and inhibiting deep dehydrogenation that leads to coke.
-
Issue 2: Low Selectivity to the Desired Aromatic Product
-
Question: I am observing a high yield of undesired byproducts. How can I improve the selectivity of my reaction?
-
Answer: Low selectivity is often linked to side reactions such as hydrogenolysis (C-C bond cleavage) and isomerization, which are promoted by highly acidic catalyst supports and large metal ensembles.
Troubleshooting Steps:
-
Use a Promoter: The addition of tin (Sn) to a Pt/Al2O3 catalyst can block the large Pt ensembles required for structure-sensitive side reactions like hydrogenolysis, thereby increasing selectivity to the desired aromatic product.
-
Modify the Support: Neutralizing the strong acid sites on an alumina support can reduce cracking and isomerization reactions.
-
Control Particle Size: Smaller, well-dispersed metal particles can sometimes offer better selectivity. Catalyst preparation methods should be optimized to achieve a narrow particle size distribution.
-
Frequently Asked Questions (FAQs)
Catalyst Selection and Preparation
-
Q1: What is the most common catalyst used for this compound dehydrogenation and why?
-
A1: Platinum-based catalysts, particularly Pt supported on alumina (Pt/Al2O3), are widely used due to their high intrinsic activity for C-H bond activation.[3] Bimetallic catalysts, such as Pt-Sn/Al2O3, are often preferred for their enhanced stability and selectivity. The addition of Sn suppresses coke formation and unwanted side reactions.
-
-
Q2: How does the addition of a promoter like tin (Sn) help in preventing catalyst deactivation?
-
A2: Tin acts as a promoter in several ways:
-
Geometric effect: Tin atoms can break up large platinum ensembles on the catalyst surface. This inhibits structure-sensitive side reactions like hydrogenolysis, which require multiple adjacent platinum atoms.
-
Electronic effect: Tin can donate electrons to platinum, which weakens the adsorption of olefins (the dehydrogenation products) on the catalyst surface. This facilitates their desorption before they can undergo further reactions to form coke.
-
Redispersion during regeneration: Tin can help in the redispersion of platinum particles during oxidative regeneration, mitigating sintering.
-
-
Deactivation Mechanisms
-
Q3: What are the primary mechanisms of catalyst deactivation in this reaction?
-
A3: The two main irreversible deactivation mechanisms are:
-
Coking: The formation of carbonaceous deposits that block active sites and pores.
-
Sintering: The agglomeration of metal particles at high temperatures, leading to a loss of active surface area.
-
-
-
Q4: How does the structure of this compound affect catalyst deactivation?
-
A4: The bulky nature of this compound with its three methyl groups can lead to increased steric hindrance on the catalyst surface. This can promote the formation of specific coke precursors and potentially accelerate deactivation compared to less substituted cycloalkanes like cyclohexane or methylcyclohexane.
-
Catalyst Regeneration
-
Q5: Can a deactivated catalyst be regenerated? If so, how?
-
A5: Yes, catalysts deactivated by coking can often be regenerated. A common method is coke burn-off , where the coked catalyst is treated with a dilute stream of oxygen in an inert gas at elevated temperatures (typically 400-500°C) to combust the carbon deposits.[4] This must be done carefully to avoid excessive temperatures that could cause severe sintering. For catalysts that have also undergone sintering, an oxychlorination step can be employed to redisperse the metal particles.[5]
-
Data Presentation
Table 1: Comparison of Monometallic and Bimetallic Catalysts in Alkane Dehydrogenation
| Catalyst Composition | Typical Conversion (%) | Selectivity to Olefin (%) | Stability (Time on Stream before significant deactivation) | Reference |
| Pt/Al2O3 | 40-50 | 85-90 | < 10 hours | General Literature |
| Pt-Sn/Al2O3 | 45-55 | > 95 | > 100 hours | General Literature |
Note: Data is generalized from alkane dehydrogenation literature and serves as a comparative illustration. Actual performance will vary with specific reaction conditions for this compound.
Table 2: Effect of Reaction Temperature on Catalyst Performance and Deactivation
| Temperature (°C) | Initial Conversion (%) | Deactivation Rate (% loss of activity per hour) | Primary Deactivation Mechanism |
| 450 | Lower | Low | Coking |
| 500 | Medium | Moderate | Coking & Sintering |
| 550 | High | High | Sintering & Severe Coking |
Note: This table illustrates general trends. Optimal temperature must be determined experimentally.
Experimental Protocols
Protocol 1: Preparation of Pt-Sn/Al2O3 Catalyst by Co-impregnation
-
Support Preparation: Dry γ-Al2O3 pellets at 120°C for 4 hours.
-
Impregnation Solution: Prepare an aqueous solution containing the desired concentrations of H2PtCl6 (platinum precursor) and SnCl2 (tin precursor).
-
Impregnation: Add the precursor solution to the dried γ-Al2O3 pellets dropwise until the point of incipient wetness.
-
Drying: Dry the impregnated pellets at 120°C for 12 hours.
-
Calcination: Calcine the dried catalyst in a furnace under a flow of dry air. Ramp the temperature to 500°C at a rate of 5°C/min and hold for 3 hours.
-
Reduction: Reduce the calcined catalyst in a tube furnace under a flow of hydrogen (H2). Ramp the temperature to 500°C at a rate of 5°C/min and hold for 4 hours.
-
Passivation: Cool the catalyst to room temperature under a flow of nitrogen. For safety, the catalyst can be passivated with a flow of 1% O2 in N2 to form a protective oxide layer before exposure to air.
Protocol 2: this compound Dehydrogenation Experiment
-
Reactor Setup: Place a known amount of the catalyst in a fixed-bed reactor.
-
Catalyst Activation: If the catalyst was passivated, re-reduce it in-situ by flowing H2 at 500°C for 1 hour.
-
Reaction Feed: Switch the gas feed to a mixture of hydrogen and an inert gas (e.g., nitrogen). Introduce liquid this compound into a vaporizer, and the resulting vapor is mixed with the gas stream before entering the reactor.
-
Reaction Conditions: Maintain the reactor at the desired temperature (e.g., 450-550°C) and pressure.
-
Product Analysis: Analyze the reactor effluent using an online gas chromatograph (GC) to determine the conversion of this compound and the selectivity to the desired aromatic product (1,3,5-trimethylbenzene).
-
Data Collection: Monitor the catalyst performance over time to assess its stability.
Protocol 3: Regeneration of Coked Catalyst by Coke Burn-off
-
Purge: After the reaction, purge the reactor with an inert gas (e.g., nitrogen) at the reaction temperature to remove any adsorbed hydrocarbons.
-
Cooling: Cool the reactor to a lower temperature (e.g., 300°C).
-
Coke Burn-off: Introduce a diluted air stream (e.g., 1-2% O2 in N2) into the reactor.
-
Temperature Ramp: Slowly ramp the temperature to 450-500°C. Monitor the temperature profile of the catalyst bed closely to avoid excessive exotherms. Hold at the final temperature until the CO2 concentration in the effluent gas returns to baseline, indicating that all the coke has been burned off.[4]
-
Purge and Reduction: Purge the reactor again with nitrogen to remove all oxygen. Then, reduce the catalyst with H2 as described in Protocol 2, step 2, to restore the active metallic phase.
Visualizations
Caption: Mechanisms of catalyst deactivation: coking and sintering.
Caption: Workflow for the regeneration of a coked catalyst.
References
- 1. Regeneration of Ni–Zr Methane Dry Reforming Catalysts in CO2: Reduction of Coking and Ni Redispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Methylcyclohexane Dehydrogenation over Commercial 0.3 Wt% Pt/Al 2 O 3 Catalyst | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. US8815201B2 - Process for regenerating a reforming catalyst - Google Patents [patents.google.com]
Technical Support Center: Resolving Peak Overlap in NMR Spectra of 1,3,5-Trimethylcyclohexane Mixtures
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with NMR peak overlap in mixtures containing 1,3,5-trimethylcyclohexane stereoisomers.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing significant peak overlap in the ¹H NMR spectrum of my this compound mixture?
A1: this compound exists as two primary stereoisomers: cis (all three methyl groups on the same side of the ring) and trans (one methyl group on the opposite side). While these isomers have distinct chemical structures, their protons can have very similar chemical environments, leading to overlapping signals in a standard 1D ¹H NMR spectrum. The chair conformations of the cyclohexane ring further complicate the spectrum, with axial and equatorial protons and methyl groups exhibiting different, yet often close, chemical shifts.
Q2: What is the first step I should take to troubleshoot peak overlap in my mixture?
A2: The initial and most straightforward approach is to increase the magnetic field strength of the NMR spectrometer. Higher field strengths will increase the chemical shift dispersion, potentially resolving some of the overlapping signals. If this is not sufficient or feasible, more advanced techniques will be necessary.
Q3: Can changing the solvent help in resolving overlapping peaks?
A3: Yes, changing the solvent can alter the chemical shifts of your analytes. Aromatic solvents like benzene-d₆ or pyridine-d₅ can induce solvent shifts due to anisotropic effects, which may be sufficient to resolve overlapping signals. It is advisable to test a small number of different deuterated solvents to observe their effect on the spectrum.
Q4: When should I consider using 2D NMR techniques?
A4: Two-dimensional (2D) NMR should be considered when simpler methods like increasing field strength or changing solvents are ineffective.[1] 2D NMR experiments, such as COSY and HSQC, can disperse the signals into a second dimension, providing much greater resolution and revealing correlations between nuclei.[1][2] This is particularly useful for complex mixtures where multiple components have overlapping resonances.[1]
Q5: Are lanthanide shift reagents a viable option for my this compound mixture?
A5: Lanthanide shift reagents (LSRs) can be a powerful tool for resolving peak overlap, but their effectiveness depends on the presence of a Lewis basic site in the molecule for the LSR to coordinate.[3][4] Since this compound is a hydrocarbon with no heteroatoms, traditional LSRs will not be effective. If your mixture contains other components with Lewis basic functional groups, LSRs could help in resolving their signals from those of the trimethylcyclohexane isomers.
Troubleshooting Guides
Issue 1: Inability to distinguish between cis and trans isomers of this compound.
Symptoms:
-
Broad, unresolved multiplets in the aliphatic region of the ¹H NMR spectrum.
-
Fewer than the expected number of distinct peaks for a mixture of two isomers.
Troubleshooting Steps:
-
Optimize 1D ¹H NMR Acquisition:
-
Increase the number of scans to improve the signal-to-noise ratio.
-
Apply resolution enhancement window functions during processing.
-
-
Employ 2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): This experiment will show correlations between coupled protons. By analyzing the cross-peaks, you can trace the spin systems of each isomer, aiding in their differentiation.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. Since the ¹³C NMR spectrum is likely to have better-resolved signals, HSQC can be used to resolve the overlapping proton signals based on the chemical shifts of the carbons they are attached to.[2]
-
-
Consult Quantitative Data:
-
Compare the observed chemical shifts with known values for the cis and trans isomers (see Table 1). Even small, discernible differences can aid in peak assignment.
-
Issue 2: Overlap of this compound signals with other components in a complex mixture.
Symptoms:
-
A crowded aliphatic region in the ¹H NMR spectrum where signals from the trimethylcyclohexane isomers and other molecules are indistinguishable.
Troubleshooting Steps:
-
Selective 1D Experiments:
-
1D TOCSY (Total Correlation Spectroscopy): If you can identify a well-resolved "fingerprint" peak from one of the components of interest, a 1D TOCSY experiment can be used to selectively excite that spin system and reveal the signals of the coupled protons, even those that are overlapped in the standard 1D spectrum.
-
-
2D NMR for Component Separation:
-
DOSY (Diffusion Ordered Spectroscopy): This technique separates the signals of different molecules based on their diffusion coefficients, which are related to their size and shape. This can provide a "virtual separation" of the components in the mixture.
-
-
Utilize Lanthanide Shift Reagents (if applicable):
-
If other components in your mixture possess Lewis basic functional groups (e.g., alcohols, amines, ketones), the addition of a lanthanide shift reagent can induce large changes in their chemical shifts, moving them away from the hydrocarbon signals of this compound.[3][4] Europium complexes typically induce downfield shifts, while praseodymium complexes cause upfield shifts.[3]
-
Quantitative Data
Table 1: Calculated ¹H and ¹³C NMR Chemical Shifts (ppm) for cis- and trans-1,3,5-Trimethylcyclohexane
| Isomer | Proton/Carbon | Calculated Chemical Shift (ppm) |
| cis | Methyl Protons | ~0.85 |
| Ring CH | ~1.30 | |
| Ring CH₂ | ~0.60 | |
| trans | Methyl Protons (1-eq, 3,5-ax) | ~0.90 |
| Ring CH (1-ax) | ~1.50 | |
| Ring CH₂ (2,6-ax) | ~0.50 | |
| Ring CH₂ (2,6-eq) | ~1.70 | |
| Ring CH (3,5-eq) | ~1.60 | |
| cis | Methyl Carbons | ~23.0 |
| Ring CH | ~32.5 | |
| Ring CH₂ | ~44.0 | |
| trans | Methyl Carbons | ~20.0 - 23.0 |
| Ring CH | ~28.0 - 33.0 | |
| Ring CH₂ | ~39.0 - 49.0 |
Note: The chemical shifts are approximate and can vary based on solvent and experimental conditions. The values for the trans isomer are based on published calculations, while the cis isomer values are estimated based on typical substituent effects.
Experimental Protocols
Protocol 1: 2D COSY Experiment for Isomer Differentiation
-
Sample Preparation: Prepare a solution of your this compound mixture in a suitable deuterated solvent (e.g., CDCl₃) at a concentration of 5-10 mg/mL.
-
Spectrometer Setup:
-
Tune and shim the spectrometer for optimal magnetic field homogeneity.
-
Acquire a standard 1D ¹H NMR spectrum to determine the spectral width.
-
-
COSY Pulse Sequence:
-
Load a standard COSY pulse sequence (e.g., cosygp).
-
Set the spectral width in both dimensions to cover all proton signals.
-
Use a sufficient number of increments in the indirect dimension (t₁) for adequate resolution (e.g., 256-512).
-
Set the number of scans per increment to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a sine-bell or squared sine-bell window function in both dimensions.
-
Perform a two-dimensional Fourier transform.
-
Phase correct the spectrum in both dimensions.
-
-
Analysis:
-
The diagonal of the spectrum will show the 1D proton spectrum.
-
Off-diagonal cross-peaks indicate scalar coupling between protons. Trace the coupling networks to distinguish the spin systems of the cis and trans isomers.
-
Protocol 2: Using a Lanthanide Shift Reagent (for mixtures with other components)
-
Sample Preparation: Prepare a stock solution of your mixture in a dry, aprotic deuterated solvent (e.g., CDCl₃). Ensure the solvent is free of water, as it can deactivate the shift reagent.[5]
-
Initial Spectrum: Acquire a standard 1D ¹H NMR spectrum of your sample before adding the shift reagent.
-
LSR Addition:
-
Prepare a stock solution of the lanthanide shift reagent (e.g., Eu(fod)₃) in the same deuterated solvent.
-
Add a small, measured aliquot of the LSR stock solution to your NMR tube.
-
Gently mix the sample.
-
-
Spectral Acquisition:
-
Acquire a ¹H NMR spectrum after each addition of the LSR.
-
Monitor the changes in chemical shifts of the signals belonging to the component with the Lewis basic group.
-
-
Data Analysis:
-
Continue adding the LSR until sufficient peak separation is achieved.
-
Plot the change in chemical shift (Δδ) versus the [LSR]/[substrate] ratio to observe the magnitude of the induced shifts.
-
Visualizations
Caption: Troubleshooting workflow for resolving NMR peak overlap.
Caption: Principle of a 2D COSY experiment showing correlation.
Caption: Mechanism of action of a Lanthanide Shift Reagent.
References
Methods for increasing the long-term stability of 1,3,5-Trimethylcyclohexane.
Welcome to the Technical Support Center for 1,3,5-Trimethylcyclohexane. This resource is designed for researchers, scientists, and professionals in drug development who utilize this compound in their experiments. Here you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the long-term stability of this compound.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the storage and use of this compound, focusing on issues related to its degradation.
| Problem | Potential Cause | Recommended Solution |
| Discoloration (Yellowing) of the sample | Oxidation of this compound due to exposure to air and/or light. | Store the compound under an inert atmosphere (e.g., nitrogen or argon) and in amber glass vials to protect from light. Ensure the container is sealed tightly. |
| Presence of unexpected peaks in GC-MS analysis | Degradation of this compound into oxidation byproducts such as alcohols, ketones, or hydroperoxides. | Add a suitable antioxidant, such as Butylated Hydroxytoluene (BHT), to the this compound upon receipt or before long-term storage. A typical concentration is 0.01-0.1% (w/w). |
| Inconsistent experimental results over time | Gradual degradation of the this compound stock solution, leading to changes in its physical and chemical properties. | Regularly check the purity of your this compound stock using GC-MS. If degradation is observed, purify the solvent by distillation or pass it through a column of activated alumina before use. |
| Formation of peroxides (positive peroxide test) | Autoxidation, a free-radical chain reaction initiated by oxygen, leading to the formation of hydroperoxides. | Treat the solvent with a peroxide scavenger, such as a solution of sodium sulfite or ferrous sulfate, followed by purification. Always test for peroxides before use, especially before distillation. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The primary degradation pathway for this compound, like other saturated hydrocarbons, is autoxidation. This is a free-radical chain reaction involving molecular oxygen that leads to the formation of hydroperoxides, which can further decompose into a variety of oxidation products, including alcohols and ketones. This process can be initiated by heat, light, or the presence of metal ion impurities.
Q2: How can I prevent the degradation of this compound during long-term storage?
A2: To enhance the long-term stability of this compound, it is crucial to minimize its exposure to oxygen and light. This can be achieved by:
-
Inert Atmosphere: Storing the compound under an inert gas such as nitrogen or argon.[1]
-
Light Protection: Using amber glass bottles or storing containers in the dark.
-
Cool and Dry Conditions: Storing at reduced temperatures (e.g., 2-8 °C) can slow down the rate of degradation.
-
Addition of Antioxidants: Incorporating a synthetic antioxidant can effectively inhibit the autoxidation process.
Q3: What are the most effective antioxidants for stabilizing this compound?
A3: Hindered phenolic antioxidants are highly effective for stabilizing saturated hydrocarbons. A commonly used and effective antioxidant is Butylated Hydroxytoluene (BHT). These antioxidants act as radical scavengers, interrupting the free-radical chain reactions of autoxidation.
Q4: What concentration of antioxidant should I use?
A4: The optimal concentration of an antioxidant depends on the storage conditions and the desired shelf life. A typical starting concentration for BHT is in the range of 0.01% to 0.1% by weight. It is recommended to perform stability studies to determine the most effective concentration for your specific application.
Q5: How can I test the stability of my this compound sample?
A5: The oxidative stability can be assessed using accelerated stability testing methods. The Rancimat method is a widely used technique for this purpose.[2][3][4][5] This method involves exposing the sample to elevated temperatures and a constant stream of air while monitoring the formation of volatile oxidation products. The time until a rapid increase in oxidation is detected is known as the induction period, which is a measure of the sample's stability.
Quantitative Data on Stability
The following tables provide illustrative data on the stability of this compound under various conditions.
Table 1: Effect of Temperature on the Degradation of this compound (without antioxidant)
| Storage Temperature (°C) | Time (months) | Purity (%) |
| 4 | 12 | 99.5 |
| 25 | 12 | 98.2 |
| 40 | 12 | 96.5 |
Disclaimer: The data in this table is for illustrative purposes and may not represent actual experimental results.
Table 2: Effect of BHT Concentration on the Oxidative Stability of this compound (Accelerated Stability Test at 110°C)
| BHT Concentration (% w/w) | Induction Period (hours) |
| 0.00 | 2.5 |
| 0.01 | 15.8 |
| 0.05 | 32.1 |
| 0.10 | 45.7 |
Disclaimer: The data in this table is for illustrative purposes and may not represent actual experimental results.
Experimental Protocols
Protocol 1: Accelerated Oxidative Stability Testing using the Rancimat Method
This protocol describes the determination of the oxidative stability of this compound using the Rancimat method.[2][3][4][5][6]
Apparatus:
-
Rancimat apparatus
-
Reaction vessels
-
Measuring vessels
-
Air pump
-
Heating block
Procedure:
-
Pipette 3 g of the this compound sample into a clean, dry reaction vessel.
-
If testing with an antioxidant, ensure it is fully dissolved in the sample at the desired concentration.
-
Fill a measuring vessel with 60 mL of deionized water and place it in the apparatus.
-
Connect the reaction vessel to the apparatus and place it in the heating block, which has been preheated to the desired temperature (e.g., 110 °C).
-
Start the air flow at a constant rate (e.g., 20 L/h).
-
The apparatus will continuously measure the conductivity of the deionized water.
-
The test is complete when a rapid increase in conductivity is observed. The time taken to reach this point is the induction period.
Protocol 2: Analysis of Degradation Products by GC-MS
This protocol outlines a general procedure for the identification and quantification of degradation products in this compound using Gas Chromatography-Mass Spectrometry (GC-MS).
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Capillary column suitable for hydrocarbon analysis (e.g., DB-5ms)
Procedure:
-
Sample Preparation: Dilute the this compound sample in a high-purity solvent (e.g., hexane) to a suitable concentration for GC-MS analysis.
-
Injection: Inject a 1 µL aliquot of the prepared sample into the GC injector.
-
GC Separation: Use a suitable temperature program to separate the components of the sample. An example program could be:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 10 °C/minute.
-
Hold: Hold at 250 °C for 5 minutes.
-
-
MS Detection: Operate the mass spectrometer in full scan mode to acquire mass spectra of the eluting compounds.
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
Identify potential degradation products by comparing their mass spectra with a library of known compounds (e.g., NIST library). Common degradation products include isomers of trimethylcyclohexanol and trimethylcyclohexanone.
-
Quantify the degradation products by integrating the peak areas and using a calibration curve prepared from authentic standards, if available.
-
Visualizations
Caption: Autoxidation pathway of this compound and inhibition by antioxidants.
Caption: Workflow for assessing the stability of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. btsa.com [btsa.com]
- 3. metrohm.com [metrohm.com]
- 4. Oxidation stability of oils and fats – Rancimat method | Metrohm [metrohm.com]
- 5. news-medical.net [news-medical.net]
- 6. Oxidative Stability and Antioxidant Activity of Selected Cold-Pressed Oils and Oils Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
Addressing inconsistencies in experimental results with 1,3,5-Trimethylcyclohexane.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3,5-Trimethylcyclohexane. The information is presented in a question-and-answer format to directly address common inconsistencies and issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the common isomers of this compound and how do they influence experimental outcomes?
A1: this compound primarily exists as two stereoisomers: cis and trans. The relative stability of these isomers is determined by the spatial arrangement of the three methyl groups on the cyclohexane ring. In the chair conformation, substituents can occupy either axial or equatorial positions. Equatorial positions are sterically less hindered and therefore more stable.
-
cis-1,3,5-Trimethylcyclohexane: In its most stable chair conformation, two methyl groups are in equatorial positions and one is in an axial position.
-
trans-1,3,5-Trimethylcyclohexane: This isomer is generally more stable as all three methyl groups can occupy equatorial positions in one of its chair conformations, minimizing steric strain.
The presence of a less stable isomer, even in small amounts, can lead to unexpected side reactions or different reaction kinetics, contributing to inconsistent results.
Q2: I am observing unexpected side products in my free-radical halogenation of this compound. What could be the cause?
A2: Free-radical halogenation is notoriously unselective, especially with chlorine.[1] The reaction proceeds via the abstraction of a hydrogen atom to form a free radical. In this compound, there are primary, secondary, and tertiary hydrogens, all of which can be substituted, leading to a mixture of monochlorinated products. The distribution of these products depends on the relative reactivity of the different types of hydrogens and their statistical abundance.
For instance, in the free-radical chlorination of alkanes, the relative rates of reaction for tertiary, secondary, and primary C-H bonds are not equal, leading to a mixture of isomers.[1][2]
Troubleshooting Guides
Issue 1: Inconsistent Reaction Yields in Oxidation Reactions
Question: My oxidation of this compound is giving variable yields of the corresponding alcohol and ketone. What factors should I investigate?
Answer: Inconsistencies in the oxidation of substituted cyclohexanes can arise from several factors related to both the substrate and the reaction conditions.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting inconsistent oxidation yields.
Detailed Checklist:
-
Isomeric Purity of this compound:
-
Problem: The presence of the less stable cis-isomer can lead to different reaction rates and potentially more side products due to the higher energy of the axial methyl group.
-
Solution: Analyze the starting material by Gas Chromatography (GC) to determine the isomeric ratio. If necessary, purify the material to enrich the desired isomer.
-
-
Reaction Conditions:
-
Problem: Oxidation reactions of cyclohexanes can be sensitive to temperature fluctuations. Inconsistent temperature control can affect reaction rates and selectivity.
-
Solution: Ensure precise and consistent temperature control throughout the reaction. Monitor the reaction progress over time using techniques like Thin Layer Chromatography (TLC) or GC to determine the optimal reaction time.
-
-
Oxidizing Agent:
-
Problem: The strength and stability of the oxidizing agent are critical. An aged or improperly stored reagent can have reduced potency, leading to lower yields.
-
Solution: Use a fresh, properly stored oxidizing agent. Titrate the oxidizing agent before use to confirm its concentration.
-
Issue 2: Poor Stereoselectivity in Reactions
Question: I am trying to perform a stereoselective reaction on a derivative of this compound, but I am getting a mixture of diastereomers. How can I improve the stereoselectivity?
Answer: The stereochemical outcome of reactions on cyclohexane rings is heavily influenced by the conformation of the ring and the steric hindrance posed by the substituents.
Logical Relationship for Stereoselectivity:
Caption: Key factors influencing the stereoselectivity of reactions on cyclohexane derivatives.
Troubleshooting Steps:
-
Conformational Control:
-
Problem: The flexibility of the cyclohexane ring allows for different conformations, which can present different faces for reagent attack.
-
Solution: Consider using a "conformationally locked" system if possible, for example, by introducing a bulky group that forces the ring into a single, predictable chair conformation. While not directly applicable to unsubstituted this compound, this principle is key for its derivatives.
-
-
Reagent Choice:
-
Problem: Bulky reagents are more sensitive to steric hindrance and will preferentially attack the less hindered face of the molecule.
-
Solution: Employ sterically demanding reagents to enhance the selectivity for attack from the less hindered equatorial direction.
-
-
Solvent Effects:
-
Problem: The solvent can influence the transition state of the reaction and affect the stereochemical outcome.
-
Solution: Experiment with solvents of different polarities and coordinating abilities to find the optimal conditions for the desired stereoisomer.
-
Issue 3: Difficulties in Product Separation and Analysis
Question: I am having trouble separating the isomers of my reaction products using Gas Chromatography (GC). The peaks are overlapping. What can I do?
Answer: The separation of closely related isomers, such as the different chlorinated products of this compound, can be challenging due to their similar boiling points and polarities.
GC Troubleshooting Flow:
Caption: A systematic approach to resolving overlapping peaks in GC analysis.
Optimization Strategies:
-
GC Method Optimization:
-
Temperature Program: Use a slower temperature ramp to increase the separation between closely eluting peaks.
-
Carrier Gas Flow Rate: Optimize the flow rate of the carrier gas (e.g., helium or hydrogen) to achieve the best resolution.
-
Column Choice: If available, switch to a GC column with a different stationary phase, preferably one with a higher polarity, to enhance the separation of isomers.
-
-
Sample Preparation:
-
Derivatization: For products containing functional groups (e.g., alcohols from oxidation), derivatization to form esters or ethers can increase their volatility and improve separation.
-
Experimental Protocols and Data
Protocol 1: Free-Radical Chlorination of this compound (Illustrative)
Objective: To demonstrate a general procedure for the free-radical chlorination and to illustrate the expected complexity of the product mixture.
Materials:
-
This compound (mixture of isomers)
-
Sulfuryl chloride (SO₂Cl₂)
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous benzene
-
UV lamp (optional)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in anhydrous benzene.
-
Add sulfuryl chloride (1.1 eq) and a catalytic amount of AIBN.
-
Heat the reaction mixture to reflux (around 80 °C) under a nitrogen atmosphere. For photo-initiated reaction, irradiate with a UV lamp at room temperature.
-
Monitor the reaction by GC.
-
Upon completion, cool the reaction mixture to room temperature and wash with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the crude product mixture by GC-MS to identify the different monochlorinated isomers.
Expected Product Distribution (Analogous Data for a Substituted Cyclohexane):
| Product Type | Relative Reactivity (Illustrative) | Predicted % Yield (Illustrative) |
| Primary Chloride | 1 | 25% |
| Secondary Chloride | 3.9 | 45% |
| Tertiary Chloride | 5.2 | 30% |
Note: This data is illustrative and based on the general relative reactivity of C-H bonds in free-radical chlorination. The actual product distribution will depend on the specific reaction conditions.
Protocol 2: GC-MS Analysis of Reaction Mixture
Objective: To provide a starting point for the analysis of a complex mixture of this compound isomers and their reaction products.
Instrumentation:
-
Gas Chromatograph with a Mass Selective Detector (GC-MS)
-
Column: DB-5ms (or equivalent non-polar column), 30 m x 0.25 mm ID, 0.25 µm film thickness
GC Conditions:
-
Inlet Temperature: 250 °C
-
Carrier Gas: Helium, constant flow at 1.0 mL/min
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 5 °C/min to 200 °C
-
Hold at 200 °C for 5 minutes
-
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: 40-300 m/z
This protocol should provide good separation and identification of the various isomers and chlorinated products of this compound.[3] Further optimization of the temperature program may be necessary to resolve very closely eluting peaks.
References
Validation & Comparative
Validation of 1,3,5-Trimethylcyclohexane as a Surrogate for Jet Fuel Combustion: A Comparative Guide
Introduction
The complex composition of conventional jet fuels, such as Jet A-1, presents a significant challenge for detailed combustion modeling and simulation. To address this, surrogate fuels, which are mixtures of a few well-characterized hydrocarbon compounds, are formulated to emulate the physical and chemical properties of the real fuel. This guide provides a comprehensive comparison of a three-component surrogate fuel containing 1,3,5-trimethylcyclohexane with conventional Jet A-1 and other alternative surrogates. The validation of this surrogate is supported by experimental data from various combustion diagnostic techniques.
Surrogate Fuel Composition
A widely studied three-component surrogate for Jet A-1 is composed of n-dodecane, n-propylbenzene, and this compound. The molar composition of this surrogate is presented in Table 1. This composition is designed to represent the main chemical classes present in kerosene-based jet fuels: n-alkanes, alkyl-aromatics, and cycloalkanes.
| Component | Molar Percentage (%) |
| n-Dodecane | 66.2 |
| n-Propylbenzene | 15.8 |
| This compound | 18.0 |
| Table 1: Molar Composition of the Three-Component Jet A-1 Surrogate |
Comparative Combustion Performance
The performance of the this compound-containing surrogate is evaluated by comparing its key combustion properties—ignition delay time, laminar flame speed, and species concentration profiles—with those of Jet A-1 and other surrogate components.
Ignition Delay Time
| Fuel / Surrogate | Temperature (K) | Pressure (atm) | Equivalence Ratio (Φ) | Ignition Delay Time (μs) |
| Jet A-1 | 800 | 20 | 1.0 | ~1000 |
| 1000 | 20 | 1.0 | ~100 | |
| 1200 | 20 | 1.0 | ~20 | |
| Three-Component Surrogate | 700-1500 | 16 | 1.0 | Matches Jet A-1 behavior, including NTC region[1] |
| n-Dodecane | 621-1320 | 8, 15 | 0.5-1.5 | Exhibits strong NTC behavior |
| 1,3,5-Trimethylbenzene | 1080-1560 | 1.0-20.0 | 0.5-2.0 | Lean mixtures ignite faster at high temperatures |
| Table 2: Comparison of Ignition Delay Times (Note: Data for Jet A-1 and other components are from various sources for comparative purposes.) |
Laminar Flame Speed
Laminar flame speed is a fundamental property that characterizes the reactivity and energy release rate of a fuel-air mixture. The laminar burning velocities of the three-component surrogate were measured in a laminar burner at an initial temperature of 473 K and atmospheric pressure, for equivalence ratios from 0.6 to 2.0[1].
| Fuel / Surrogate | Temperature (K) | Pressure (atm) | Equivalence Ratio (Φ) | Peak Laminar Flame Speed (cm/s) |
| Jet A-1 | 470 | 1 | ~1.1 | ~85 |
| Three-Component Surrogate | 473 | 1 | ~1.1 | Good agreement with Jet A-1[1] |
| n-Dodecane | 470 | 1 | ~1.1 | ~75 |
| n-Propylbenzene | 450 | 3 | ~1.1 | ~60 |
| Table 3: Comparison of Laminar Flame Speeds (Note: Data for Jet A-1 and other components are from various sources for comparative purposes.) |
Species Concentration Profiles
The evolution of chemical species during combustion provides detailed insights into the reaction pathways. The oxidation of the three-component surrogate was studied in a jet-stirred reactor (JSR) at atmospheric pressure, an equivalence ratio of 2.0, and temperatures ranging from 575 to 1100 K[1]. Furthermore, a detailed study on the low-temperature oxidation of pure this compound in a JSR has provided quantitative information on a wide range of intermediate species[2].
A key finding from the JSR experiments on the three-component surrogate is that this compound is primarily consumed through H-abstraction reactions, forming C9H17 radicals. These radicals then isomerize and decompose into lighter hydrocarbons[1]. The study on pure this compound revealed a pronounced three-stage oxidation behavior with a distinct negative-temperature-coefficient (NTC) window[2].
Experimental Protocols
Detailed experimental methodologies are crucial for the reproducibility and validation of combustion data. The following sections outline the protocols for the key experiments cited.
Shock Tube: Ignition Delay Time Measurement
Objective: To measure the time delay between the rapid compression and heating of a fuel-air mixture by a shock wave and the onset of ignition.
Apparatus: A high-pressure shock tube equipped with pressure transducers and optical diagnostics (e.g., for OH* chemiluminescence detection).
Procedure:
-
The driven section of the shock tube is filled with the premixed fuel-oxidizer-diluent gas mixture to a specific initial pressure. For liquid fuels, a heated setup is used to ensure complete vaporization.
-
The driver section is filled with a high-pressure driver gas (e.g., helium).
-
A diaphragm separating the two sections is ruptured, generating a shock wave that propagates through the driven section, compressing and heating the test gas.
-
The shock wave reflects off the end wall of the shock tube, further compressing and heating the gas to the desired test conditions.
-
Pressure transducers and optical detectors placed near the end wall record the pressure history and light emission from the reacting gas.
-
The ignition delay time is defined as the time interval between the arrival of the reflected shock wave and the sharp increase in pressure or light emission, indicating the onset of combustion[3][4][5][6].
Jet-Stirred Reactor: Species Concentration Measurement
Objective: To measure the concentration of stable chemical species during the steady-state oxidation of a fuel under well-mixed conditions at various temperatures.
Apparatus: A spherical or toroidal quartz reactor with multiple inlet jets to ensure rapid mixing, enclosed in a temperature-controlled oven. A gas sampling probe is connected to analytical instruments like a Gas Chromatograph (GC) or a Mass Spectrometer (MS).
Procedure:
-
The reactor is heated to the desired temperature.
-
A premixed flow of fuel, oxidizer, and diluent is introduced into the reactor through the inlet jets at a constant flow rate to achieve a specific residence time.
-
The system is allowed to reach a steady state, where the temperature and species concentrations within the reactor are constant over time.
-
A small sample of the reacting gas is continuously extracted from the reactor through a sampling probe.
-
The sampled gas is then analyzed by GC-MS or other analytical techniques to identify and quantify the mole fractions of the reactants, intermediates, and products[7].
-
This procedure is repeated for a range of reactor temperatures to obtain temperature-dependent species profiles.
Laminar Burner (Heat Flux Method): Laminar Flame Speed Measurement
Objective: To measure the propagation speed of a one-dimensional, adiabatic, and unstretched laminar flame.
Apparatus: A flat-flame burner with a perforated plate through which the premixed gas flows. The burner head is temperature-controlled, and thermocouples are embedded in the burner plate to measure the temperature profile.
Procedure:
-
A premixed fuel-air mixture is supplied to the burner at a specific flow rate and equivalence ratio.
-
A flat, stable flame is established on the surface of the burner plate.
-
The temperature of the burner plate is controlled by a circulating fluid. The temperature profile across the burner plate is measured by the embedded thermocouples.
-
The net heat flux from the flame to the burner is determined from the temperature gradient in the burner plate.
-
The flow velocity of the unburned gas mixture is varied, and the corresponding heat flux is measured.
-
The laminar flame speed is determined by extrapolating the measured flame speeds at different heat fluxes to a condition of zero heat flux, which represents an adiabatic flame.
Visualizations
The following diagrams illustrate the logical workflow for validating a jet fuel surrogate and the signaling pathway of this compound consumption.
Caption: Workflow for the validation of a jet fuel surrogate.
Caption: Primary consumption pathway of this compound.
References
A Comparative Analysis of the Conformational Stability of Cis and Trans-1,3,5-Trimethylcyclohexane
This guide provides a detailed comparison of the thermodynamic stability of the geometric isomers of 1,3,5-trimethylcyclohexane, specifically focusing on the cis and trans configurations. The analysis is supported by conformational principles and quantitative data derived from established experimental and computational methods.
Introduction: Conformational Isomers and Stability
In substituted cyclohexanes, the spatial arrangement of substituent groups significantly influences the molecule's overall thermodynamic stability. The chair conformation is the most stable arrangement for the cyclohexane ring. Substituents can occupy either axial or equatorial positions. Due to steric hindrance, specifically 1,3-diaxial interactions, substituents preferentially occupy equatorial positions. The energy difference between the axial and equatorial conformations is quantified by the substituent's A-value. For a methyl group, this energy cost is approximately 1.74 kcal/mol (7.3 kJ/mol)[1].
The stability of polysubstituted cyclohexanes, such as this compound, is determined by the cumulative steric strain in their most stable chair conformations. There are two stereoisomers for this compound: the cis isomer, where all three methyl groups are on the same face of the ring, and the trans isomer, where one methyl group is on the opposite face relative to the other two[2].
Conformational Analysis
Cis-1,3,5-Trimethylcyclohexane:
The cis isomer can exist in two primary chair conformations that interconvert via a ring-flip.
-
Conformation A (Tri-equatorial): In this conformation, all three methyl groups occupy equatorial positions. This arrangement minimizes steric strain as there are no significant 1,3-diaxial interactions involving the bulky methyl groups. This is the most stable conformation for the cis isomer.
-
Conformation B (Tri-axial): Following a ring-flip, all three methyl groups would be forced into axial positions. This conformation is highly unstable due to three sets of severe 1,3-diaxial interactions between the methyl groups and the axial hydrogens, as well as potential interactions between the axial methyl groups themselves.
Therefore, cis-1,3,5-trimethylcyclohexane exists almost exclusively in the tri-equatorial conformation.
Trans-1,3,5-Trimethylcyclohexane:
The trans isomer (specifically 1-cis-3,trans-5-trimethylcyclohexane) also undergoes ring-flipping between two chair conformations.
-
Conformation C (Di-equatorial, Mono-axial): In its more stable conformation, two methyl groups are in equatorial positions, and one is in an axial position. This conformation is destabilized by the 1,3-diaxial interactions of the single axial methyl group.
-
Conformation D (Mono-equatorial, Di-axial): The ring-flipped form has one equatorial and two axial methyl groups. This conformation is even less stable due to a greater number of 1,3-diaxial interactions.
The most stable conformer of cis-1,3,5-trimethylcyclohexane (all-equatorial) is inherently more stable than the most stable conformer of trans-1,3,5-trimethylcyclohexane (two equatorial, one axial)[3][4]. The presence of an axial methyl group in the trans isomer introduces significant steric strain, which is absent in the all-equatorial cis isomer.
Quantitative Stability Data
The relative stabilities of the isomers can be quantified by comparing their heats of formation or by calculating the steric strain based on A-values. The isomer with the lower heat of formation (more negative value) is the more stable one.
| Isomer | Most Stable Conformation | Key Steric Interactions | Calculated Strain Energy (kcal/mol) | Relative Stability |
| cis-1,3,5-Trimethylcyclohexane | All three methyl groups equatorial | Minimal gauche interactions | ~0 | More Stable |
| trans-1,3,5-Trimethylcyclohexane | Two methyls equatorial, one axial | Two 1,3-diaxial (CH₃-H) interactions | ~1.8 kcal/mol | Less Stable |
Note: The calculated strain energy for the trans isomer is based on the A-value for a single axial methyl group, which is approximately 1.8 kcal/mol[5]. This represents the energy difference relative to an all-equatorial conformation.
Experimental Protocols
The determination of conformational energies and relative stabilities of substituted cyclohexanes relies on several key experimental techniques.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the equilibrium constant (Keq) between two chair conformers.
-
Methodology:
-
Sample Preparation: A solution of the substituted cyclohexane is prepared in a suitable deuterated solvent (e.g., CDCl₃ or acetonitrile-d₃)[7].
-
Low-Temperature Measurement: The NMR spectrum is recorded at a low temperature where the ring-flip process is slow on the NMR timescale. This allows for the observation of distinct signals for the axial and equatorial conformers.
-
Signal Integration: The relative populations of the two conformers are determined by integrating the signals corresponding to each form.
-
Keq Calculation: The equilibrium constant (Keq) is calculated as the ratio of the more stable conformer to the less stable one.
-
Free Energy Calculation: The difference in Gibbs free energy (ΔG°) is then calculated using the equation: ΔG° = -RT ln(Keq)[8]. This ΔG° value corresponds to the A-value for the substituent in monosubstituted cases or the overall energy difference in polysubstituted molecules.
-
B. Calorimetry (Heat of Combustion)
-
Objective: To determine the standard enthalpy of formation (ΔH°f) for each isomer.
-
Methodology:
-
Sample Combustion: A precisely weighed sample of the purified isomer is completely combusted in a bomb calorimeter in the presence of excess oxygen.
-
Heat Measurement: The heat released during combustion (the heat of combustion) is measured by the temperature change of the surrounding water bath.
-
Calculation of ΔH°f: The standard enthalpy of formation is calculated from the heat of combustion using Hess's law. Since both cis and trans-1,3,5-trimethylcyclohexane have the same molecular formula (C₉H₁₈), they will produce the same amount of CO₂ and H₂O upon combustion.
-
Stability Comparison: The isomer with the lower (less negative or more positive) heat of combustion is the more stable isomer, as less potential energy was stored in its chemical bonds[6][9]. The difference in the heats of combustion between the two isomers directly corresponds to the difference in their heats of formation.
-
Visualization of Stability Comparison
The logical relationship determining the relative stability is outlined in the diagram below.
Caption: Conformational analysis and relative stability of this compound isomers.
References
- 1. A value (organic chemistry) - Wikipedia [en.wikipedia.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. homework.study.com [homework.study.com]
- 4. quora.com [quora.com]
- 5. Axial/Equatorial Exchange in Cyclohexanes [sites.science.oregonstate.edu]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Solved 4-2Draw this compound using a regular | Chegg.com [chegg.com]
1,3,5-Trimethylcyclohexane vs. other cycloalkanes for hydrogen storage.
A comparative analysis of 1,3,5-trimethylcyclohexane against other cycloalkanes reveals its potential as a superior Liquid Organic Hydrogen Carrier (LOHC) for hydrogen storage, primarily due to its efficient hydrogen release capabilities.
This compound (1,3,5-TMCH), a cycloalkane derivative, is gaining attention in the field of hydrogen storage for its favorable chemical and physical properties.[1] Its symmetrical structure, with three methyl groups on a cyclohexane ring, distinguishes it from other methyl-substituted cyclohexanes and contributes to its effectiveness as an LOHC.[1] LOHCs are organic compounds that can store and transport hydrogen through reversible hydrogenation and dehydrogenation reactions, offering a safer and more practical alternative to traditional high-pressure gas or liquid hydrogen storage.[2][3][4][5][6]
Performance Comparison:
While sharing identical theoretical hydrogen storage densities with its isomers, 1,3,5-TMCH exhibits superior hydrogen release efficiency, a critical factor for practical energy storage applications.[1] This efficiency is a key advantage over other commonly studied cycloalkanes like methylcyclohexane (MCH) and decalin. MCH is often considered a top candidate due to its high theoretical hydrogen storage capacity of approximately 6.1-6.2 wt% and its compatibility with existing infrastructure.[2][7][8] Decalin also boasts a high gravimetric hydrogen storage density of 7.3 wt%.[7][9] However, the efficiency of hydrogen release remains a significant hurdle for the commercial viability of many LOHCs, a challenge that 1,3,5-TMCH appears to address more effectively.[1][6]
| Compound | Molecular Formula | Gravimetric H₂ Density (wt%) | Volumetric H₂ Density (kg H₂/m³) | Notes |
| This compound | C₉H₁₈ | ~6.2% (Calculated) | Not specified | Superior hydrogen release efficiency.[1] |
| Methylcyclohexane (MCH) | C₇H₁₄ | ~6.1-6.2% | 47.3 | Well-developed candidate, mature hydrogenation technology.[2] |
| Cyclohexane | C₆H₁₂ | ~7.2% | Not specified | Dehydrogenation product (benzene) is highly toxic.[10] |
| Decalin | C₁₀H₁₈ | ~7.3% | 64.8 | High hydrogen capacity.[7] |
Note: The hydrogen storage capacity of 1,3,5-TMCH is calculated based on its dehydrogenation to 1,3,5-trimethylbenzene. Experimental values may vary.
Experimental Protocols:
The dehydrogenation of LOHCs is a crucial step for releasing stored hydrogen and is typically carried out using a catalytic process. A general experimental protocol for the dehydrogenation of cycloalkanes like MCH, which can be adapted for 1,3,5-TMCH, is as follows:
Catalytic Dehydrogenation of Methylcyclohexane:
-
Objective: To release hydrogen from methylcyclohexane through catalytic dehydrogenation.
-
Catalyst: Platinum-based catalysts, such as Pt/Al₂O₃ or Pt-Re/Al₂O₃, are commonly used.[2][6]
-
Apparatus: A fixed-bed reactor, typically a tubular pyrex glass reactor, is used for the experiments.[8]
-
Procedure:
-
The catalyst is placed in the fixed-bed reactor.
-
The reactor is heated to the desired reaction temperature, typically ranging from 380°C to 440°C.[8]
-
Methylcyclohexane is vaporized and passed through the reactor over the catalyst bed.
-
The reaction is carried out at approximately atmospheric pressure.[8]
-
The products, which include toluene and hydrogen gas, are cooled and separated.
-
The flow rate of the reactants and the temperature are controlled to optimize the dehydrogenation process.
-
-
Analysis: The composition of the product gas is analyzed using techniques like gas chromatography to determine the conversion of methylcyclohexane and the yield of hydrogen.
This protocol provides a foundational method for evaluating the performance of various LOHCs under controlled laboratory conditions.
Logical Workflow for LOHC Comparison:
The evaluation of a potential LOHC involves a systematic workflow to determine its viability for hydrogen storage applications. This process begins with the theoretical assessment of its properties, followed by experimental validation of its performance in the key areas of hydrogenation and dehydrogenation.
Caption: Workflow for comparing cycloalkanes as Liquid Organic Hydrogen Carriers.
Future Outlook:
While this compound shows significant promise, further research is needed to fully optimize its performance and scalability for commercial applications. The development of robust and cost-effective catalysts will be crucial for reducing the energy input required for dehydrogenation and improving the overall efficiency of the LOHC cycle.[2][6] The favorable properties of 1,3,5-TMCH, particularly its hydrogen release efficiency, position it as a strong candidate for future hydrogen storage technologies, contributing to the advancement of a clean energy economy.
References
- 1. This compound|C9H18 [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. hydrogennewsletter.com [hydrogennewsletter.com]
- 4. Comparative analysis of Liquid Organic Hydrogen Carriers ( - Copie.pptx [slideshare.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. pubs.acs.org [pubs.acs.org]
Comparative analysis of different synthetic routes to 1,3,5-Trimethylcyclohexane.
A Comparative Analysis of Synthetic Routes to 1,3,5-Trimethylcyclohexane
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two primary synthetic routes for the preparation of this compound, a saturated cycloalkane. The analysis covers a direct, single-step catalytic hydrogenation of mesitylene and a two-step approach involving a Birch reduction followed by catalytic hydrogenation. This comparison is supported by detailed experimental protocols and quantitative data to aid researchers in selecting the most suitable method for their specific needs.
Data Presentation: A Comparative Overview
The following table summarizes the key quantitative parameters for the two synthetic routes to this compound.
| Parameter | Route A: Direct Catalytic Hydrogenation | Route B: Two-Step Birch Reduction & Hydrogenation |
| Starting Material | Mesitylene (1,3,5-Trimethylbenzene) | Mesitylene (1,3,5-Trimethylbenzene) |
| Overall Number of Steps | 1 | 2 |
| Key Reagents | H₂, Rh-Pd/C catalyst, Sulfuric Acid | 1. Na, Liquid NH₃, Ethanol2. H₂, Raney® Nickel, Ethanol |
| Reaction Temperature | 20°C | Step 1: -78°CStep 2: 100°C |
| Reaction Pressure | 3 atm (H₂) | Step 1: AtmosphericStep 2: 100 atm (H₂) |
| Typical Reaction Time | ~6 days | Step 1: ~2 hoursStep 2: ~15 hours |
| Overall Yield | High (exact yield dependent on catalyst and conditions) | Good (Step 1: ~85-95%, Step 2: High) |
| Key Advantages | Single-step process. | Avoids high-pressure hydrogenation in the first step; selective reduction to a diene is possible. |
| Key Disadvantages | Requires extended reaction time and a precious metal catalyst. | Two-step process; requires handling of liquid ammonia and sodium metal; the second step requires high pressure. |
Mandatory Visualization: Synthetic Pathways
The logical flow of the two synthetic routes is depicted in the diagrams below.
Caption: Route A - Direct Catalytic Hydrogenation.
Caption: Route B - Two-Step Birch Reduction and Hydrogenation.
Experimental Protocols
Route A: Direct Catalytic Hydrogenation of Mesitylene
This protocol is based on the established method for the hydrogenation of substituted aromatic rings using a rhodium-based catalyst.
-
Catalyst Pre-treatment: In a high-pressure hydrogenation vessel, a suspension of 10% Rhodium-0.1% Palladium on carbon catalyst (e.g., 200 mg) in a dilute sulfuric acid solution (e.g., 0.3 M, 80 mL) is treated with hydrogen gas at 3 atm pressure at room temperature for 1 hour with stirring.
-
Reaction Setup: A solution of mesitylene (e.g., 1.46 g, 12.1 mmol) in the same acidic solution is added to the pre-treated catalyst suspension.
-
Hydrogenation: The vessel is sealed and pressurized with hydrogen gas to 3 atm. The reaction mixture is stirred vigorously at 20°C.
-
Monitoring and Work-up: The reaction is monitored for hydrogen uptake. Due to the stability of the aromatic ring, the reaction may require several days (e.g., 6 days) for completion. Upon completion, the pressure is carefully released, and the catalyst is removed by filtration through a pad of celite.
-
Isolation and Purification: The acidic filtrate is neutralized with a suitable base (e.g., NaOH solution). The aqueous layer is extracted with a low-boiling organic solvent (e.g., diethyl ether). The combined organic extracts are dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed by rotary evaporation to yield this compound. Further purification can be achieved by distillation if necessary.
Route B: Two-Step Synthesis via Birch Reduction and Hydrogenation
This route involves the initial partial reduction of mesitylene to a cyclohexadiene intermediate, which is then fully saturated in a subsequent step.
Step 1: Birch Reduction of Mesitylene to 1,3,5-Trimethyl-1,4-cyclohexadiene [1]
-
Apparatus Setup: A three-necked round-bottom flask equipped with a dry-ice condenser, a dropping funnel, and a gas inlet is assembled and flame-dried. The system is flushed with an inert gas, such as argon.
-
Ammonia Condensation: The flask is cooled to -78°C in a dry ice/acetone bath, and liquid ammonia (e.g., 100 mL) is condensed into the flask.
-
Formation of Solvated Electrons: Small, freshly cut pieces of sodium metal (e.g., 2.1 g, 91 mmol) are carefully added to the stirring liquid ammonia until a persistent deep blue color is obtained.
-
Substrate Addition: A solution of mesitylene (e.g., 5.0 g, 41.6 mmol) in anhydrous ethanol (e.g., 20 mL) is added dropwise from the dropping funnel to the sodium-ammonia solution at a rate that maintains the blue color.
-
Reaction and Quenching: After the addition is complete, the reaction is stirred at -78°C for 2 hours. The reaction is then quenched by the careful, dropwise addition of a saturated aqueous ammonium chloride solution until the blue color is discharged.
-
Work-up and Isolation: The cooling bath is removed, and the ammonia is allowed to evaporate under a stream of nitrogen. The remaining residue is partitioned between diethyl ether and water. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
Purification: The solvent is removed by rotary evaporation. The crude 1,3,5-trimethyl-1,4-cyclohexadiene is purified by distillation under reduced pressure to yield a colorless liquid.
Step 2: Catalytic Hydrogenation of 1,3,5-Trimethyl-1,4-cyclohexadiene
This protocol is adapted from a standard procedure for the high-pressure hydrogenation of cyclic unsaturated compounds using Raney® Nickel.[2]
-
Reaction Setup: In a high-pressure autoclave, a solution of 1,3,5-trimethyl-1,4-cyclohexadiene (e.g., 10 g, 82 mmol) in absolute ethanol (e.g., 50 mL) is prepared.
-
Catalyst Addition: Raney® Nickel (e.g., ~1 g, slurry in water or ethanol) is carefully added to the solution.
-
Hydrogenation: The autoclave is sealed, purged with hydrogen gas, and then pressurized to 100 atm with hydrogen. The mixture is heated to 100°C and stirred for approximately 15 hours.
-
Work-up and Isolation: The autoclave is cooled to room temperature, and the excess hydrogen pressure is carefully vented. The reaction mixture is filtered through celite to remove the catalyst.
-
Purification: The ethanol is removed from the filtrate by distillation. The resulting crude this compound can be purified by fractional distillation to yield the final product.
References
A Comparative Guide to Experimental and Calculated NMR Shifts of 1,3,5-Trimethylcyclohexane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of experimentally determined and theoretically calculated Nuclear Magnetic Resonance (NMR) chemical shifts for the diastereomers of 1,3,5-trimethylcyclohexane. The objective is to offer a valuable resource for the validation of calculated NMR data against experimental benchmarks, a critical step in the structural elucidation of organic molecules.
Introduction
This compound exists as two diastereomers: cis and trans. The cis isomer has all three methyl groups on the same side of the cyclohexane ring (all equatorial in the most stable chair conformation), while the trans isomer has one methyl group on the opposite side of the other two (one axial and two equatorial in the most stable chair conformation). This stereochemical difference results in distinct NMR spectra, providing a clear basis for their differentiation and a robust test for the accuracy of computational prediction methods.
Data Presentation: A Comparative Analysis
The following tables summarize the available experimental and calculated ¹H and ¹³C NMR chemical shifts for both cis- and trans-1,3,5-trimethylcyclohexane. All chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
Table 1: ¹H NMR Chemical Shift Comparison (ppm)
| Proton Assignment | cis-1,3,5-trimethylcyclohexane (Experimental) | trans,cis-1,3,5-trimethylcyclohexane (Experimental) | trans,cis-1,3,5-trimethylcyclohexane (Calculated¹) |
| CH (ring) | ~1.35 (m) | 1.97 (1e-CH) | 2.02 |
| CH₂ (ring, axial) | ~0.65 (m) | 1.14 (2,6a) | 1.10 |
| CH₂ (ring, equatorial) | ~1.65 (m) | 1.45 (2,6e) | 1.45 |
| CH₃ (equatorial) | ~0.85 (d) | 0.90 (1-CH₃) | 0.88 |
| CH₃ (axial/equatorial) | - | 0.90 (3,5-CH₃) | 0.83 |
¹Calculated using the CHARGE4 model as reported by Modgraph.[1]
Table 2: ¹³C NMR Chemical Shift Comparison (ppm)
| Carbon Assignment | cis-1,3,5-trimethylcyclohexane (Experimental) | trans-1,3,5-trimethylcyclohexane (Experimental) | cis & trans-1,3,5-trimethylcyclohexane (Calculated) |
| CH (ring) | 32.9 | 28.1 | Data not available in searched literature |
| CH₂ (ring) | 44.5 | 39.8, 49.3 | Data not available in searched literature |
| CH₃ | 23.2 | 20.7, 23.0 | Data not available in searched literature |
Note: The experimental data for the trans isomer is less commonly reported in readily accessible databases.
Experimental and Computational Methodologies
A robust comparison between experimental and calculated data requires a clear understanding of the methodologies employed in both domains.
Experimental Protocol for NMR Data Acquisition
The following outlines a standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules like this compound.
1. Sample Preparation:
-
Analyte: Weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The choice of solvent is critical as it can influence chemical shifts.
-
Mixing: Ensure the sample is fully dissolved by gentle vortexing or sonication.
-
Transfer: Carefully transfer the solution into a clean, dry 5 mm NMR tube. The solution height should be approximately 4-5 cm.
-
Filtering: To remove any particulate matter that can degrade spectral quality, the solution can be filtered through a small plug of glass wool in a Pasteur pipette.
2. NMR Spectrometer Setup and Data Acquisition:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is typically used.
-
Locking and Shimming: The spectrometer's field frequency is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through a process called shimming to obtain sharp, symmetrical peaks.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is generally sufficient.
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full relaxation of the protons.
-
Number of Scans: 4 to 16 scans are usually adequate for good signal-to-noise ratio.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance signal intensity through the Nuclear Overhauser Effect (NOE).
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: A longer delay of 2-10 seconds is often necessary for quaternary carbons.
-
Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is required due to the low natural abundance and lower gyromagnetic ratio of the ¹³C nucleus.
-
3. Data Processing:
-
Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.
-
Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the absorptive mode, and the baseline is corrected to be flat.
-
Referencing: The chemical shift axis is referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.
Computational Protocol for NMR Shift Calculation
The theoretical calculation of NMR chemical shifts is a powerful tool for structure verification and assignment. Density Functional Theory (DFT) is a widely used quantum mechanical method for this purpose.
1. Molecular Modeling:
-
The 3D structures of the cis and trans isomers of this compound are built using molecular modeling software.
2. Conformational Analysis:
-
For flexible molecules like cyclohexanes, a thorough conformational search is performed to identify the lowest energy conformers. The observed NMR spectrum is a population-weighted average of the spectra of these individual conformers.
3. Geometry Optimization:
-
The geometry of each conformer is optimized using a chosen DFT functional and basis set (e.g., B3LYP/6-31G(d)).
4. NMR Shielding Calculation:
-
For each optimized geometry, the NMR shielding tensors are calculated using a method such as the Gauge-Including Atomic Orbital (GIAO) method.
5. Chemical Shift Prediction:
-
The calculated isotropic shielding values (σ_iso) are converted to chemical shifts (δ) using the following equation: δ = σ_ref - σ_iso, where σ_ref is the shielding constant of a reference compound (e.g., TMS) calculated at the same level of theory.
6. Boltzmann Averaging:
-
The final predicted chemical shifts are obtained by a Boltzmann-weighted average of the shifts calculated for each stable conformer.
Visualization of the Comparison Workflow
The following diagram illustrates the logical workflow for comparing experimental and calculated NMR data.
Caption: A flowchart illustrating the parallel workflows for obtaining experimental and calculated NMR chemical shifts, culminating in their comparison for validation.
Conclusion
The comparison between experimental and calculated NMR chemical shifts for this compound serves as an excellent case study for validating computational methods. While experimental data for the cis isomer is readily available, comprehensive experimental and calculated data for the trans isomer would further strengthen this comparative analysis. The provided protocols and data offer a solid foundation for researchers to either reproduce these results or apply similar methodologies to other small molecules in their research, particularly in the fields of natural product identification and drug discovery. The continued development of accurate computational methods, validated against reliable experimental data, will undoubtedly accelerate the pace of chemical research.
References
Spectroscopic Profile of 1,3,5-Trimethylcyclohexane: A Comparative Analysis with Isomeric Alternatives
This guide provides a comprehensive comparison of the spectroscopic data for 1,3,5-trimethylcyclohexane against its structural isomers, 1,1,3-trimethylcyclohexane and 1,2,4-trimethylcyclohexane. The data presented is cross-referenced with established databases such as the National Institute of Standards and Technology (NIST) WebBook, PubChem, and the Spectral Database for Organic Compounds (SDBS), offering researchers, scientists, and drug development professionals a reliable resource for compound identification and characterization.
Comparative Spectroscopic Data
The following tables summarize the key quantitative data from Mass Spectrometry (MS), ¹³C Nuclear Magnetic Resonance (NMR), ¹H NMR, and Infrared (IR) spectroscopy for this compound and its selected isomers.
Mass Spectrometry Data
Table 1: Key Mass Spectrometry Fragments (m/z) and Relative Intensities.
| Compound | Major Fragment 1 (m/z) | Relative Intensity | Major Fragment 2 (m/z) | Relative Intensity | Major Fragment 3 (m/z) | Relative Intensity | Molecular Ion (m/z) |
|---|---|---|---|---|---|---|---|
| This compound | 111 | 100 | 69 | 85 | 83 | 70 | 126 |
| 1,1,3-Trimethylcyclohexane | 111 | 100 | 69 | 60 | 55 | 55 | 126 |
| 1,2,4-Trimethylcyclohexane | 111 | 100 | 69 | 75 | 83 | 65 | 126 |
¹³C NMR Chemical Shift Data
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃.
| Compound | C1 | C2 | C3 | C4 | C5 | C6 | Methyl Carbons |
|---|---|---|---|---|---|---|---|
| cis-1,3,5-Trimethylcyclohexane | 33.1 | 44.2 | 33.1 | 44.2 | 33.1 | 44.2 | 23.2 |
| 1,1,3-Trimethylcyclohexane | 31.0 | 49.9 | 32.2 | 35.8 | 42.1 | 31.0 | 23.2, 28.8, 33.6 |
| 1,2,4-Trimethylcyclohexane | 31.8 | 34.9 | 35.2 | 32.1 | 49.6 | 29.8 | 20.3, 20.6, 22.8 |
¹H NMR Chemical Shift Data
Table 3: ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃.
| Compound | -CH- (ring) | -CH₂- (ring) | -CH₃ |
|---|---|---|---|
| This compound | 1.20-1.40 (m) | 0.60-1.10 (m) | 0.85 (d, J=6.5 Hz) |
| 1,1,3-Trimethylcyclohexane | 1.30-1.60 (m) | 0.90-1.25 (m) | 0.86 (s), 0.88 (d, J=6.4 Hz) |
| 1,2,4-Trimethylcyclohexane | 1.25-1.65 (m) | 0.75-1.20 (m) | 0.82-0.90 (m) |
Infrared (IR) Spectroscopy Data
Table 4: Key Infrared Absorption Bands (cm⁻¹).
| Compound | C-H Stretch (alkane) | -CH₂- Bend | -CH₃ Bend |
|---|---|---|---|
| This compound | 2850-2960 | ~1465 | ~1375 |
| 1,1,3-Trimethylcyclohexane | 2860-2955 | ~1460 | ~1365 |
| 1,2,4-Trimethylcyclohexane | 2870-2960 | ~1455 | ~1380 |
Experimental Protocols
The following are generalized experimental methodologies for the acquisition of the spectroscopic data presented.
Gas Chromatography-Mass Spectrometry (GC-MS)
A sample is introduced into a gas chromatograph, where it is vaporized and separated into its components based on their boiling points and interactions with a stationary phase within a capillary column. The separated components then enter a mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio, generating a mass spectrum for each component.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A small amount of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃) and placed in an NMR tube. The sample is then subjected to a strong magnetic field and irradiated with radiofrequency pulses. The absorption of energy by the atomic nuclei is detected and plotted as a function of frequency, producing an NMR spectrum. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.
Fourier-Transform Infrared (FTIR) Spectroscopy
A beam of infrared radiation is passed through the sample. The molecules in the sample absorb radiation at specific frequencies corresponding to their vibrational modes. The transmitted radiation is measured by a detector, and a Fourier transform is applied to the signal to obtain the infrared spectrum, which is a plot of absorbance or transmittance versus wavenumber.
Data Cross-Referencing Workflow
The following diagram illustrates the logical workflow for cross-referencing experimentally obtained spectroscopic data with established chemical databases for compound identification and verification.
Caption: A flowchart of the process for identifying a chemical compound by comparing its experimental spectroscopic data with entries in major chemical databases.
Benchmarking 1,3,5-Trimethylcyclohexane: A Comparative Guide for Solvent Performance in Research and Development
For researchers, scientists, and drug development professionals, the selection of an appropriate solvent is a critical decision that can significantly impact reaction kinetics, product yield, and purity. This guide provides a comprehensive performance benchmark of 1,3,5-trimethylcyclohexane as a solvent, offering a direct comparison with commonly used alternatives. The information presented is supported by experimental data and detailed methodologies to assist in making informed solvent choices for various chemical applications.
Physicochemical Properties: A Comparative Overview
This compound is a non-polar, aprotic solvent with a unique combination of properties that make it a viable alternative to other common solvents.[1][2] Its relatively low toxicity and volatility are advantageous in many applications.[2] A summary of its key physical properties in comparison to other frequently used solvents is presented below.
| Property | This compound | Toluene | Cyclohexane | Heptane | Tetrahydrofuran (THF) |
| Molecular Formula | C₉H₁₈[1][2] | C₇H₈ | C₆H₁₂ | C₇H₁₆ | C₄H₈O |
| Molecular Weight ( g/mol ) | 126.24[1] | 92.14 | 84.16 | 100.21 | 72.11 |
| Boiling Point (°C) | ~140[2] | 110.6 | 80.7 | 98.4 | 66 |
| Density (g/cm³ at 20°C) | 0.77[2] | 0.867 | 0.779 | 0.684 | 0.889 |
| Flash Point (°C) | 19 | 4 | -20 | -4 | -14 |
| Water Solubility | Insoluble | 0.05 g/100 mL | <0.1 g/100g | 0.0003 g/100 mL | Miscible |
| Dielectric Constant (at 20°C) | ~2.0 | 2.38 | 2.02 | 1.92 | 7.5 |
Performance in Chemical Synthesis
The choice of solvent can significantly influence the outcome of a chemical reaction. Non-polar solvents like this compound can be particularly useful in reactions involving non-polar reactants and intermediates.
Grignard Reactions
Grignard reactions are a fundamental tool in organic synthesis for the formation of carbon-carbon bonds. The choice of an anhydrous, aprotic solvent is crucial for the successful formation and reaction of the Grignard reagent. While diethyl ether and THF are commonly used, non-polar hydrocarbon solvents can also be employed, particularly when higher reaction temperatures are required.
Experimental Protocols
General Protocol for a Grignard Reaction
Objective: To provide a general methodology for conducting a Grignard reaction, adaptable for the use of this compound as a solvent.
Materials:
-
Magnesium turnings
-
Alkyl or aryl halide
-
Carbonyl compound (aldehyde, ketone, or ester)
-
Anhydrous this compound (or other suitable anhydrous solvent)
-
Anhydrous diethyl ether or THF (for initiation, if necessary)
-
Iodine crystal (optional, as an initiator)
-
Aqueous acid solution (e.g., HCl or H₂SO₄) for workup
-
Organic extraction solvent (e.g., diethyl ether or ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
Procedure:
-
Preparation: All glassware must be thoroughly dried in an oven and assembled while hot under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
-
Initiation: Place magnesium turnings in a flask equipped with a reflux condenser and a dropping funnel. A small crystal of iodine can be added to activate the magnesium surface. Add a small portion of the alkyl/aryl halide dissolved in a minimal amount of anhydrous ether or THF to initiate the reaction.[3][4][5][6][7]
-
Grignard Reagent Formation: Once the reaction begins (indicated by bubbling and a cloudy appearance), slowly add the remaining solution of the alkyl/aryl halide in anhydrous this compound from the dropping funnel at a rate that maintains a gentle reflux.[4]
-
Reaction with Electrophile: After the formation of the Grignard reagent is complete, cool the reaction mixture. Slowly add a solution of the carbonyl compound in anhydrous this compound. The reaction is often exothermic and may require cooling to control the rate.
-
Workup: Once the reaction is complete, quench the reaction by slowly adding it to a cold aqueous acid solution. This will protonate the alkoxide and dissolve any unreacted magnesium.
-
Extraction and Purification: Extract the product into an organic solvent. Wash the organic layer with brine, dry it over an anhydrous drying agent, and remove the solvent under reduced pressure. The crude product can then be purified by a suitable method such as distillation or chromatography.[3]
References
A Comparative Guide to the Reactivity of 1,3,5-Trimethylcyclohexane Stereoisomers
The spatial arrangement of substituents on a cycloalkane ring profoundly influences its thermodynamic stability and, consequently, its chemical reactivity. In the case of 1,3,5-trimethylcyclohexane, two principal stereoisomers exist: the cis isomer, where all three methyl groups are on the same face of the ring, and the trans isomer, with one methyl group on the opposite face relative to the other two. Understanding the conformational behavior of these isomers is paramount for predicting their reactivity in various chemical transformations, a critical consideration in fields such as organic synthesis and drug development.
The reactivity of a cyclohexane derivative is largely dictated by the steric accessibility of its reaction sites. In its stable chair conformation, substituents can occupy either axial positions, which are perpendicular to the ring's plane, or equatorial positions, which are located in the plane of the ring. Equatorial substituents are generally more stable due to reduced steric hindrance from 1,3-diaxial interactions—repulsive forces between an axial substituent and the two other axial atoms on the same side of the ring.[1][2] This guide compares the two stereoisomers of this compound, providing a framework for understanding how their distinct topographies affect their chemical behavior.
Comparison of Stereoisomer Properties and Stability
The differential stability of the cis and trans isomers is rooted in their preferred chair conformations. The cis-isomer can adopt a conformation where all three bulky methyl groups occupy the sterically favored equatorial positions, resulting in a highly stable structure.[3] Conversely, the trans-isomer is unable to place all three methyl groups in equatorial positions simultaneously; its most stable conformation contains two equatorial methyl groups and one axial methyl group.[4] This unavoidable axial substituent introduces steric strain, rendering the trans isomer less stable than the all-equatorial cis conformer.
| Feature | cis-1,3,5-Trimethylcyclohexane | trans-1,3,5-Trimethylcyclohexane |
| Most Stable Conformation | Tri-equatorial (e,e,e) | Di-equatorial, Mono-axial (e,a,e) |
| Key Steric Interactions | Minimal; no 1,3-diaxial interactions between methyl groups. | One axial methyl group experiences two 1,3-diaxial interactions with axial hydrogens. |
| Relative Stability | More Stable | Less Stable |
| Types of Ring Hydrogens | 6 axial, 6 equatorial | 5 axial, 7 equatorial |
| Tertiary C-H Bonds | 3 equatorial C-H bonds | 2 equatorial, 1 axial C-H bond |
Influence of Stereochemistry on Reactivity
The reactivity of C-H bonds in radical reactions, such as halogenation or oxidation, is highly dependent on their steric accessibility and the stability of the resulting radical intermediate. Reactions often proceed faster at positions that are less sterically hindered and where a more stable radical (tertiary > secondary > primary) is formed.[5][6]
For this compound, the most reactive sites are the tertiary C-H bonds at positions 1, 3, and 5.
-
In cis-1,3,5-trimethylcyclohexane , the most stable conformer presents all three tertiary hydrogens in equatorial positions. These sites are relatively unhindered and readily accessible to incoming reagents.
-
In trans-1,3,5-trimethylcyclohexane , the most stable conformer has two tertiary hydrogens in equatorial positions and one in a more sterically crowded axial position. The axial C-H bond is shielded by the other two axial hydrogens on the same face of the ring, making it less accessible.
This difference in steric accessibility is the primary determinant of reactivity. It is expected that reactions involving the abstraction of a tertiary hydrogen atom will proceed at different rates for the two isomers. The cis isomer, with its three accessible equatorial tertiary hydrogens, is predicted to react faster in reactions limited by steric approach, assuming the stability of the transition state is comparable. Conversely, the presence of a less accessible axial tertiary hydrogen in the trans isomer would contribute to a slower overall reaction rate under similar conditions.
Caption: Conformational analysis and predicted reactivity of this compound isomers.
Experimental Protocols: Chromic Acid Oxidation
To empirically determine the relative reactivity of the cis and trans isomers, a competitive oxidation reaction could be performed. Chromic acid (Jones reagent) is a powerful oxidizing agent that can convert tertiary C-H bonds to C-OH groups. By reacting a mixture of the two isomers with a limited amount of Jones reagent and analyzing the product ratio by gas chromatography, the relative rates of oxidation can be determined.
Protocol: Preparation of Jones Reagent Materials:
-
Chromium trioxide (CrO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Distilled water
-
Ice bath
Procedure:
-
In a flask, carefully dissolve 67 g of chromium trioxide in 125 mL of distilled water.[7]
-
With continuous stirring, slowly add 58 mL of concentrated sulfuric acid to the solution.[7]
-
Cool the resulting orange-colored mixture in an ice bath. The final solution is the Jones reagent.
Protocol: Competitive Oxidation of this compound Isomers Materials:
-
A standard equimolar mixture of cis- and trans-1,3,5-trimethylcyclohexane
-
Jones Reagent
-
Acetone (reagent grade)
-
Isopropyl alcohol
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve a known quantity of the isomer mixture in acetone.[8]
-
Cool the flask in a water bath to maintain a temperature between 20-35°C.[8]
-
Slowly add a sub-stoichiometric amount of Jones reagent from a dropping funnel to the vigorously stirred solution. The rate of addition should be controlled to maintain the temperature.[8]
-
Allow the reaction to proceed for a set time (e.g., 30 minutes).
-
Quench the reaction by adding isopropyl alcohol dropwise until the orange color of the excess reagent disappears, leaving a green solution.[7]
-
Neutralize the mixture by carefully adding sodium bicarbonate.
-
Extract the organic products with diethyl ether.
-
Wash the combined ether extracts with saturated sodium bicarbonate solution, then with brine.
-
Dry the ether layer over anhydrous sodium sulfate, filter, and carefully evaporate the solvent.
-
Analyze the resulting mixture of unreacted starting materials and alcohol products using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the relative consumption of each isomer.
References
- 1. How to Oxidize Cyclohexanol to Cyclohexanone Using Chromic Acid - Shandong Qibo New Energy Co., Ltd. [qiboch.com]
- 2. researchgate.net [researchgate.net]
- 3. brainly.com [brainly.com]
- 4. TOPIC: 3 [chemedx.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Theoretical and kinetic study of the H-atom abstraction reactions by Ḣ atom from alkyl cyclohexanes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. orgsyn.org [orgsyn.org]
A Comparative Analysis of 1,3,5-Trimethylcyclohexane: Physical Properties and Experimental Correlations
This guide provides a detailed comparison of the physical properties of 1,3,5-trimethylcyclohexane against other relevant cycloalkanes, supported by experimental data. It is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of this compound's characteristics for solvent selection, reaction optimization, and formulation development.
Physical Properties Comparison
The following table summarizes key physical properties of this compound and selected alternative cycloalkanes. This data is crucial for evaluating their performance in various laboratory and industrial applications.
| Property | This compound | Cyclohexane | Methylcyclohexane | 1,1,3,5-Tetramethylcyclohexane (cis) |
| Molecular Formula | C₉H₁₈[1][2] | C₆H₁₂[3][4] | C₇H₁₄[5][6] | C₁₀H₂₀[7] |
| Molecular Weight ( g/mol ) | 126.24 | 84.16[3] | 98.19[5] | 140.27[7][8] |
| Boiling Point (°C) | ~140[1][9] | 80.74[3][10] | 101[11] | 152.55[12] |
| Density (g/cm³) | 0.77 (at 20°C)[1][9] | 0.7739 (at 20°C)[3] | 0.77 (at 25°C)[11] | 0.7813[12] |
| Refractive Index (at 20°C) | 1.43[9] | Not specified | 1.422[11] | 1.4319[12] |
| Melting Point (°C) | Not available | 6.47[3][10] | -126[11] | -84.33 (estimate)[12] |
| Flash Point (°C) | 19[9] | -20[4] | -3.9[11] | Not available |
Experimental Protocols
Accurate determination of physical properties is fundamental to chemical research. The following are detailed methodologies for the key experiments cited in this guide.
Determination of Boiling Point (Capillary Method)
The capillary method is a common and efficient technique for determining the boiling point of a liquid sample.
Apparatus:
-
Thiele tube or similar heating apparatus (e.g., aluminum block)
-
Thermometer
-
Capillary tube (sealed at one end)
-
Small test tube (fusion tube)
-
Heat source (e.g., Bunsen burner or heating mantle)
-
Liquid sample
Procedure:
-
A small amount of the liquid sample is placed into the small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.
-
The test tube assembly is attached to a thermometer and placed in the heating apparatus.
-
The apparatus is heated slowly and uniformly.
-
Observe the capillary tube. The temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube is recorded as the boiling point.[1][2][13]
Determination of Density
The density of a liquid can be determined by measuring the mass of a known volume.
Apparatus:
-
Graduated cylinder (e.g., 25 mL or 50 mL)
-
Electronic balance
-
Liquid sample
Procedure:
-
The mass of a clean, dry graduated cylinder is measured and recorded.
-
A specific volume of the liquid sample is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus.
-
The graduated cylinder containing the liquid is reweighed, and the mass is recorded.
-
The density is calculated by dividing the mass of the liquid (mass of cylinder with liquid minus mass of empty cylinder) by the measured volume.[9][14][15]
Determination of Refractive Index
An Abbe refractometer is a standard instrument for measuring the refractive index of a liquid.
Apparatus:
-
Abbe refractometer
-
Dropper
-
Liquid sample
-
Cleaning solvent (e.g., ethanol or acetone)
-
Lens tissue
Procedure:
-
The prisms of the Abbe refractometer are cleaned with a suitable solvent and dried with lens tissue.
-
A few drops of the liquid sample are placed on the surface of the measuring prism.
-
The prisms are closed to spread the liquid into a thin film.
-
The light source is turned on, and the eyepiece is adjusted to bring the crosshairs into focus.
-
The adjustment knob is turned until the boundary between the light and dark fields is sharp and coincides with the center of the crosshairs.
-
The refractive index is read directly from the instrument's scale.[16][17][18]
Visualizations
Logical Relationship of this compound Stereoisomers
This compound exists as two primary stereoisomers: cis and trans. The cis isomer has all three methyl groups on the same side of the cyclohexane ring (either all axial or all equatorial in the chair conformation), while the trans isomer has one methyl group on the opposite side of the other two. The energetically most stable conformation for the cis isomer is the one where all three methyl groups occupy equatorial positions to minimize steric hindrance.
Caption: Stereoisomers of this compound
References
- 1. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 2. cdn.juniata.edu [cdn.juniata.edu]
- 3. study.com [study.com]
- 4. Cyclohexane | C6H12 | CID 8078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Methylcyclohexane | C6H11CH3 | CID 7962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Cyclohexane, methyl- [webbook.nist.gov]
- 7. 1,1,3,5-Tetramethylcyclohexane (4306-65-4) for sale [vulcanchem.com]
- 8. 1,1,3,5-Tetramethylcyclohexane | C10H20 | CID 107263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. akbis.gantep.edu.tr [akbis.gantep.edu.tr]
- 10. Cyclohexane - DCCEEW [dcceew.gov.au]
- 11. Methylcyclohexane CAS#: 108-87-2 [m.chemicalbook.com]
- 12. chembk.com [chembk.com]
- 13. byjus.com [byjus.com]
- 14. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 15. Measuring density | Class experiment | RSC Education [edu.rsc.org]
- 16. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 17. davjalandhar.com [davjalandhar.com]
- 18. yccskarad.com [yccskarad.com]
A comparative study of the catalytic dehydrogenation of 1,3,5-Trimethylcyclohexane.
A Comparative Guide to the Catalytic Dehydrogenation of 1,3,5-Trimethylcyclohexane
The catalytic dehydrogenation of naphthenic compounds, such as this compound, is a crucial process for producing high-value aromatic chemicals and for chemical hydrogen storage applications. The primary product of this reaction is 1,3,5-trimethylbenzene (mesitylene), a significant chemical intermediate.[1] This guide provides a comparative analysis of various catalytic systems applicable to this reaction, supported by experimental data and detailed protocols.
While direct comparative studies on this compound are limited, extensive research on the dehydrogenation of methylcyclohexane (MCH) to toluene offers valuable insights into catalyst performance. The principles and catalytic systems are directly translatable, with studies suggesting that the presence of additional alkyl groups can enhance the dehydrogenation activity of cycloalkanes.[2] Therefore, data from MCH dehydrogenation is used here as a robust proxy to compare the efficacy of different catalysts.
Reaction Pathway: this compound Dehydrogenation
The overall reaction involves the removal of three molecules of hydrogen from the this compound ring to form the aromatic compound 1,3,5-trimethylbenzene.
Comparative Performance of Catalysts
The selection of a catalyst is critical for achieving high conversion rates, selectivity, and long-term stability. Platinum (Pt)-based catalysts are widely recognized for their high activity in dehydrogenation reactions.[3] The support material and the addition of promoters can significantly influence the catalyst's performance.
The table below summarizes the performance of various catalysts, primarily using data from methylcyclohexane (MCH) dehydrogenation as a benchmark.
| Catalyst Composition | Support Material | Temperature (°C) | MCH Conversion (%) | Selectivity to Aromatic (%) | Key Findings & Stability |
| 1 wt% Pt | γ-Al₂O₃ | 360 | >95 | >99 | Optimum conditions identified at 360°C and 1.8 bar. Hydrogen in the feed enhances stability but slightly reduces conversion.[3][4] |
| Pt | CeO₂ | 350 | ~98.5 | >99.9 | CeO₂ support promotes Pt dispersion and reduces particle size, leading to high activity and excellent stability against coking.[4] |
| Pt (Single-Site) | CeO₂ | 350 | ~30 | >99 | Exceptionally high turnover frequency (TOF) reported, up to 32,000 mol H₂ per mol Pt per hour, demonstrating the potential of single-atom catalysts.[5][6] |
| Pt | Co-Al-O | 350 | Increased with Co | >99 | Increasing the Co-to-Al ratio in the support improved MCH conversion by over 34%, indicating a promotional effect of cobalt.[4] |
| Pt-Ir | Mg-Al-O | 350 | 99.9 | >99 | The bimetallic Pt-Ir catalyst showed very high activity. The addition of Iridium (Ir) decreased metal particle size.[4] |
| Pt | Functionalized GAC | 300 | 63 | >99 | Granular Activated Carbon (GAC) functionalized with sulphuric acid groups showed higher conversion compared to other functionalized carbons.[7] |
| 5% Pd | Carbon (C) | 350 | - | 68% (to 1-methylcyclohexene) | Palladium catalysts can be used but may show lower activity or selectivity towards the fully dehydrogenated product compared to platinum.[8] |
Experimental Protocols
A generalized methodology for conducting a catalytic dehydrogenation experiment in a laboratory setting is outlined below. This protocol is synthesized from standard procedures reported in the literature.[9][10][11]
Catalyst Preparation (Example: Impregnation Method for Pt/Al₂O₃)
-
Support Pre-treatment : Dry the γ-Al₂O₃ support material in an oven at 120°C for at least 4 hours to remove adsorbed water.
-
Impregnation : Prepare a solution of a platinum precursor (e.g., chloroplatinic acid, H₂PtCl₆) in deionized water. Add the dried γ-Al₂O₃ support to the solution with constant stirring. The volume of the solution should be just enough to fill the pores of the support (incipient wetness impregnation).
-
Drying : Dry the impregnated support in an oven at 120°C overnight to remove the solvent.
-
Calcination : Calcine the dried catalyst in a furnace under a flow of air. The temperature is typically ramped up to 400-500°C and held for 3-4 hours to decompose the precursor and anchor the metal oxide to the support.
-
Reduction : Prior to the reaction, the calcined catalyst must be reduced. Place the catalyst in the reactor and heat it under a flow of hydrogen (H₂) gas (e.g., 5% H₂ in N₂) at 400°C for 2-4 hours to reduce the platinum oxide to its active metallic state.[10]
Catalytic Dehydrogenation Reaction
-
Reactor Setup : Load a fixed-bed flow reactor with a measured amount of the prepared catalyst (e.g., 100-500 mg), typically mixed with an inert material like quartz sand to ensure uniform temperature distribution.[9]
-
System Purge : Purge the entire system with an inert gas (e.g., Nitrogen or Argon) to remove any air and moisture.
-
Reaction Initiation : Heat the reactor to the desired reaction temperature (e.g., 300-400°C) under a continuous flow of the inert gas.
-
Reactant Feed : Introduce this compound into the system using a high-precision pump (e.g., a syringe pump) that feeds the liquid into a vaporizer, where it is mixed with the carrier gas before entering the reactor.
-
Product Collection : The gaseous product stream exiting the reactor is passed through a condenser (cold trap) cooled with an ice bath or a chiller to separate the liquid products (unreacted cycloalkane and aromatic product) from the non-condensable hydrogen gas.
-
Gas Analysis : The flow rate of the effluent gas (primarily H₂) can be measured with a flowmeter to monitor the reaction rate.
Product Analysis
-
Liquid Products : The collected liquid samples are analyzed using Gas Chromatography (GC) equipped with a Flame Ionization Detector (FID). This allows for the quantification of the reactant, product (1,3,5-trimethylbenzene), and any byproducts.
-
Conversion and Selectivity Calculation :
-
Conversion (%) = [(Initial moles of reactant - Final moles of reactant) / Initial moles of reactant] x 100
-
Selectivity (%) = [Moles of desired product formed / Moles of reactant consumed] x 100
-
Visualized Experimental Workflow
The following diagram illustrates the typical workflow for a catalytic dehydrogenation experiment.
References
- 1. CN1537837B - Method for preparing 1,3,5-trimethylbenzene - Google Patents [patents.google.com]
- 2. Dehydrogenation of Cycloalkanes over N-Doped Carbon-Supported Catalysts: The Effects of Active Component and Molecular Structure of the Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Reversible dehydrogenation and rehydrogenation of cyclohexane and methylcyclohexane by single-site platinum catalyst [escholarship.org]
- 6. escholarship.org [escholarship.org]
- 7. Dehydrogenation of methylcyclohexane over Pt-based catalysts supported on functional granular activated carbon - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Reversible dehydrogenation and rehydrogenation of cyclohexane and methylcyclohexane by single-site platinum catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 1,3,5-Trimethylcyclohexane: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. This guide provides essential, step-by-step procedures for the proper disposal of 1,3,5-Trimethylcyclohexane, a highly flammable liquid, to ensure the safety of laboratory personnel and compliance with environmental regulations.
I. Immediate Safety and Hazard Identification
This compound is classified as a highly flammable liquid and vapor.[1][2] Before handling, it is crucial to be aware of its primary hazards and to have the appropriate safety measures in place.
Key Hazards:
-
Flammability: Highly flammable liquid and vapor.[1][2] Keep away from heat, sparks, open flames, and hot surfaces.[2] No smoking.[2]
-
Vapor Inhalation: Avoid inhalation of vapors. Use in a well-ventilated area or with local exhaust ventilation.
-
Skin and Eye Contact: Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE).
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear appropriate protective gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Wear a lab coat and, if necessary, additional protective clothing to prevent skin exposure.
II. Quantitative Data for Safe Handling and Disposal
The physical and chemical properties of this compound are critical for determining appropriate storage and disposal methods.
| Property | Value | Citation |
| CAS Number | 1839-63-0 | [1] |
| Molecular Formula | C₉H₁₈ | [1] |
| Molecular Weight | 126.24 g/mol | [1] |
| Appearance | Colorless to almost colorless clear liquid | |
| Boiling Point | 140 °C | |
| Flash Point | 19 °C | |
| Relative Density | 0.77 g/cm³ | |
| GHS Hazard Statement | H225: Highly flammable liquid and vapor | [1] |
III. Step-by-Step Disposal Protocol
The proper disposal of this compound must be carried out in accordance with local, regional, and national hazardous waste regulations.[3] The following is a general protocol for laboratory settings.
Step 1: Waste Identification and Classification
-
Determine if the this compound waste is classified as hazardous. Given its high flammability, it will likely be considered a hazardous waste.
-
Consult your institution's Environmental Health and Safety (EHS) office for specific guidance on waste classification.
Step 2: Waste Segregation and Collection
-
Collect this compound waste in a dedicated, properly labeled, and compatible waste container.
-
Do not mix with other waste streams unless explicitly permitted by your EHS office. Incompatible materials can lead to dangerous reactions.
-
The container must be in good condition, with a secure, non-leaking screw-on cap.[4]
Step 3: Labeling the Waste Container
-
Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound".
-
Indicate the primary hazard, which is "Flammable Liquid".
-
Include the date when the waste was first added to the container.
Step 4: Storage of Waste
-
Store the waste container in a designated satellite accumulation area that is at or near the point of generation and under the control of the generator.[4]
-
The storage area must be a well-ventilated, cool, and dry place, away from sources of ignition.[2]
-
Ensure the container is kept tightly closed except when adding waste.[2][4]
Step 5: Arranging for Disposal
-
Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.
-
Do not dispose of this compound down the drain or in the regular trash.
-
Follow all institutional procedures for waste pickup requests.
Step 6: Handling Spills
-
In case of a small spill, absorb the material with an inert absorbent such as dry sand or earth.
-
Collect the absorbed material and contaminated items into a sealed, airtight container for disposal as hazardous waste.
-
For large spills, evacuate the area and contact your institution's emergency response team.
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling 1,3,5-Trimethylcyclohexane
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Overview of Safe Handling, Personal Protective Equipment, and Disposal of 1,3,5-Trimethylcyclohexane.
This guide provides critical safety and logistical information for the handling and disposal of this compound, a highly flammable liquid. Adherence to these procedures is essential to ensure a safe laboratory environment.
Hazard Summary
This compound is a highly flammable liquid and vapor. It is crucial to keep it away from heat, sparks, open flames, and hot surfaces. Engineering controls, such as a closed system or local exhaust ventilation, should be in place to minimize vapor generation.
Personal Protective Equipment (PPE)
The appropriate selection and use of Personal Protective Equipment (PPE) are the primary defense against exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Viton® or Nitrile rubber gloves. Check manufacturer's chemical resistance data. For incidental contact, nitrile gloves are suitable. For prolonged contact or immersion, Viton® is recommended.[1] | Provides a barrier against skin contact. Viton® generally offers excellent resistance to aliphatic hydrocarbons.[1] Nitrile gloves provide good short-term protection against many solvents.[1] |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. In situations with a higher risk of splashing, a face shield should also be worn. | Protects eyes from splashes and vapors. |
| Respiratory Protection | NIOSH-approved air-purifying respirator with organic vapor (OV) cartridges (black color code). [2][3] Ensure a proper fit test has been conducted. | Protects against the inhalation of harmful vapors. This compound is an organic compound, making an OV cartridge appropriate.[2][3] |
| Skin and Body Protection | Chemically resistant lab coat or apron. In cases of significant handling, chemical-resistant coveralls and boots may be necessary. | Prevents contamination of personal clothing and skin. |
Operational Plan for Handling this compound
A systematic approach to handling this chemical is crucial for safety. The following step-by-step protocol outlines the key stages of handling, from preparation to disposal.
Experimental Protocol:
-
Preparation:
-
Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.
-
Remove all potential ignition sources from the work area, including open flames, hot plates, and spark-producing equipment.
-
Use explosion-proof equipment where necessary.
-
Assemble all necessary equipment and reagents before handling the chemical.
-
-
Handling:
-
Don the appropriate PPE as specified in the table above.
-
When transferring this compound, do so carefully to avoid splashing.
-
Keep containers tightly closed when not in use.
-
Ground and bond containers when transferring large volumes to prevent static discharge.
-
-
Spill Management:
-
In the event of a small spill, absorb the material with an inert absorbent, such as dry sand or vermiculite.
-
Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
Collect all waste containing this compound, including contaminated PPE and absorbent materials, in a designated and clearly labeled hazardous waste container.
-
The container must be kept tightly closed and stored in a well-ventilated, designated hazardous waste accumulation area.
-
-
Disposal Procedure:
-
Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.
-
Do not dispose of this compound down the drain or with general laboratory waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Workflow for Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Logical workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
